The Core Mechanism of Salinazid Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Salinazid, a hydrazone derivative of the frontline antitubercular drug isoniazid (INH), is a potent agent against Mycobacterium tuberculosis (M.tb)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salinazid, a hydrazone derivative of the frontline antitubercular drug isoniazid (INH), is a potent agent against Mycobacterium tuberculosis (M.tb). Its mechanism of action is intrinsically linked to that of its parent compound, functioning as a prodrug that requires activation by a mycobacterial enzyme to exert its bactericidal effects. This guide provides an in-depth technical overview of the molecular pathways involved in salinazid's efficacy, from its activation to the ultimate inhibition of essential cell wall synthesis. It details the key enzymatic players, presents quantitative data on antimycobacterial activity, outlines relevant experimental protocols, and provides visual diagrams of the core processes.
The Prodrug Activation Cascade
Salinazid, like isoniazid, is not inherently active against M. tuberculosis. It must first be bioactivated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] This activation is a critical first step and a primary determinant of the drug's efficacy.
The activation process involves the oxidation of the hydrazide moiety of the drug by KatG. This enzymatic reaction generates a spectrum of reactive species, most notably an isonicotinic acyl radical.[2][4] Mutations within the katG gene are a major cause of clinical resistance to isoniazid, as they prevent this essential activation step.
Caption: The activation pathway of the salinazid prodrug by the KatG enzyme.
Inhibition of Mycolic Acid Synthesis
The primary target of activated salinazid is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. This enzyme is a vital component of the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids—long, complex fatty acids that are the hallmark of the mycobacterial cell wall.
The isonicotinic acyl radical generated by KatG spontaneously reacts with the ubiquitous cellular cofactor nicotinamide adenine dinucleotide (NAD⁺) to form a covalent INH-NAD adduct. This adduct is the true inhibitory molecule. It binds with high affinity to the active site of InhA, blocking the binding of its natural substrate and effectively halting the elongation of fatty acids required for mycolic acid synthesis. The disruption of the mycolic acid layer compromises the structural integrity of the cell wall, leading to cell lysis and death.
Caption: The formation of the INH-NAD adduct and its subsequent inhibition of InhA.
Quantitative Data on Antimycobacterial Activity
The potency of antitubercular agents is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. While specific MIC data for salinazid is not as widely published as for isoniazid, the activity of various isoniazid derivatives provides insight into their efficacy. Increased lipophilicity in derivatives can facilitate passage through the mycobacterial membrane, potentially enhancing activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of salinazid against M. tuberculosis can be determined using several standardized methods, most commonly the microplate-based Resazurin Microtiter Assay (REMA).
Methodology:
Preparation: A two-fold serial dilution of the test compound (e.g., salinazid) is prepared in a 96-well microtiter plate using a suitable culture medium (e.g., Middlebrook 7H9).
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain) at a specific cell density. Control wells containing no drug (positive control) and no bacteria (negative control) are included.
Incubation: The plate is sealed and incubated at 37°C for a period of 7 to 14 days.
Detection: After incubation, a resazurin solution is added to each well. Resazurin (blue) is a redox indicator that is reduced to the pink-colored resorufin by metabolically active cells.
Reading: The MIC is determined as the lowest drug concentration that prevents this color change from blue to pink, indicating inhibition of bacterial growth.
An In-depth Technical Guide to the Physicochemical Properties of Salinazid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of Salinazid (Salicylaldehyde isonicotinoyl hydrazone), a comp...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Salinazid (Salicylaldehyde isonicotinoyl hydrazone), a compound of interest for its biological activities, including its role as a metal ionophore and chelator. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated mechanisms and workflows to support research and development efforts.
Chemical Identity and Core Properties
Salinazid is a hydrazone derivative of isoniazid. Its fundamental chemical and physical properties are summarized below.
The solubility of Salinazid is a critical parameter for its formulation and biological activity. It exhibits limited solubility in aqueous media, which is highly dependent on pH and temperature.
Solvent/Condition
Solubility Data
Reference(s)
Aqueous Buffer (pH 7.4)
> 36.2 µg/mL
Aqueous Solutions
Generally < 10⁻⁴ mole fraction. Solubility increases with temperature.
pH Dependence
Solubility at pH 2.0 is approximately 10-fold higher than at pH 7.4.
Solvent Order
Octanol > Buffer (pH 2.0) > Buffer (pH 7.4)
Formulation Note
Oxalate and acesulfame salts have been shown to improve aqueous solubility significantly.
Acid Dissociation Constant (pKa)
Experimental Protocols
Detailed methodologies are essential for the replication and validation of physicochemical data. Below are protocols for determining key properties of Salinazid.
This method is considered a gold standard for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature for a sufficient period to achieve a saturated solution. The concentration of the solute in the liquid phase is then determined analytically.
Detailed Protocol:
Preparation: Add an excess amount of Salinazid powder to a sealed, thermostable vial containing the solvent of interest (e.g., phosphate buffer pH 7.4, octanol).
Equilibration: Place the vial in a thermostated shaker or agitator set to a constant temperature (e.g., 298.15 K). Agitate the suspension for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at the same constant temperature to prevent temperature-induced precipitation or dissolution.
Sampling: Carefully withdraw a precise volume of the clear supernatant (the saturated solution).
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.
Quantification: Determine the concentration of Salinazid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The experiment should be repeated at different temperatures to assess the temperature dependence of solubility.
An In-depth Technical Guide to the Synthesis and Purification of Salinazid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and purification of Salinazid, a compound of interest in medicinal chemistry. The fo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Salinazid, a compound of interest in medicinal chemistry. The following sections detail the chemical principles, experimental protocols, and data associated with the preparation of high-purity Salinazid.
Introduction
Salinazid, also known as salicylaldehyde isonicotinoyl hydrazone, is a Schiff base derived from the condensation of isoniazid and salicylaldehyde. It belongs to the hydrazone class of compounds, which are characterized by the presence of a C=N-NH-C=O functional group. This structural motif imparts a range of biological activities, and Salinazid has been investigated for its potential therapeutic properties. This guide outlines a reliable method for its synthesis and subsequent purification to a high degree of purity, suitable for research and development purposes.
Synthesis of Salinazid
The synthesis of Salinazid is achieved through a condensation reaction between isoniazid and salicylaldehyde. This reaction is a classic example of Schiff base formation, where the primary amine of the isoniazid hydrazide attacks the carbonyl carbon of the salicylaldehyde, followed by dehydration to form the imine linkage.
Reaction Mechanism
The formation of the Schiff base involves a two-step mechanism. Initially, the nucleophilic nitrogen of the hydrazine moiety of isoniazid attacks the electrophilic carbonyl carbon of salicylaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal, making it a better leaving group.
Exploratory
In Vitro Biological Activity of Salinazid: A Technical Guide
For Correspondence: [AI Assistant Contact Information] Abstract Salinazid, a salicylaldehyde isonicotinoyl hydrazone, has demonstrated a compelling range of in vitro biological activities, positioning it as a molecule of...
Author: BenchChem Technical Support Team. Date: November 2025
For Correspondence: [AI Assistant Contact Information]
Abstract
Salinazid, a salicylaldehyde isonicotinoyl hydrazone, has demonstrated a compelling range of in vitro biological activities, positioning it as a molecule of interest for further investigation in drug development. This technical guide provides a comprehensive overview of its antimicrobial and anticancer properties, with a focus on its mechanisms of action as a metal ionophore and chelator. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide presents visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of Salinazid's biological effects at the cellular level.
Introduction
Salinazid is a chemical compound synthesized from the condensation of salicylaldehyde and isoniazid.[1][2] Its structure, featuring a hydrazone linkage, imparts significant biological activity. Much of the interest in Salinazid stems from its ability to interact with metal ions, acting as a potent Cu(II) ionophore and an effective iron chelator.[3][4] This dual functionality is believed to be central to its observed antimicrobial and anticancer effects. By disrupting metal homeostasis within cells, Salinazid can induce oxidative stress and trigger apoptotic pathways, making it a promising candidate for therapeutic development. This guide will delve into the technical details of its in vitro activity, providing researchers, scientists, and drug development professionals with a consolidated resource for future studies.
Anticancer Activity
Salinazid has shown significant cytotoxic activity against various cancer cell lines, with a particular focus on hepatocellular carcinoma (HepG2).[5] Its mechanism of action is primarily attributed to its ability to chelate iron and act as a copper ionophore, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.
Quantitative Data: Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Salinazid and its derivatives against various cancer cell lines.
Compound
Cell Line
IC50 (µM)
Reference
Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analog
MCF-7 (Breast Adenocarcinoma)
Varies by analog
Benzimidazole Salt
HepG2 (Hepatocellular Carcinoma)
25.14
Benzimidazole Salt
MCF-7 (Breast Cancer)
22.41
Benzimidazole Salt
DLD-1 (Colorectal Adenocarcinoma)
41.97
Salicylaldehyde-derived Schiff Base (SA-SB-1)
RAW264.7 (Macrophage)
39.58
Salicylaldehyde-derived Schiff Base (SA-SB-2)
RAW264.7 (Macrophage)
55.64
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the IC50 value of Salinazid against a cancer cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
Salinazid
HepG2 cells (or other cancer cell line)
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
CO2 incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a stock solution of Salinazid in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Salinazid. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Salinazid concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Experimental Workflow for MTT Assay
Caption: Workflow for determining the IC50 of Salinazid using the MTT assay.
Antimicrobial Activity
Salinazid and its derivatives have been reported to exhibit activity against a range of bacteria. The mechanism is thought to involve the disruption of essential bacterial processes through metal chelation.
The following table presents the MIC values of Salinazid derivatives against various bacterial strains.
Compound
Bacterial Strain
MIC (µg/mL)
Reference
Salicylaldehyde-derived Schiff Base (SA-SB-1)
Enterococcus faecalis
12
Salicylaldehyde-derived Schiff Base (SA-SB-2)
Enterococcus faecalis
12
Salicylaldehyde-derived Schiff Base (SA-SB-1)
Staphylococcus aureus
250
Salicylaldehyde-derived Schiff Base (SA-SB-2)
Staphylococcus aureus
250
Salicylaldehyde-derived Schiff Base (SA-SB-1)
Pseudomonas aeruginosa
250
Salicylaldehyde-derived Schiff Base (SA-SB-2)
Pseudomonas aeruginosa
250
Salicylaldehyde-derived Schiff Base (SA-SB-1)
Escherichia coli
250
Salicylaldehyde-derived Schiff Base (SA-SB-2)
Escherichia coli
250
Isonicotinoyl Hydrazide Analog
Staphylococcus aureus
- (Zone of Inhibition = 15 mm)
Benzimidazole Derivatives
Salmonella typhimurium
6.25
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Salinazid against a bacterial strain (e.g., Staphylococcus aureus) using the broth microdilution method.
Materials:
Salinazid
Staphylococcus aureus (or other bacterial strain)
Mueller-Hinton Broth (MHB)
Sterile 96-well microplates
Bacterial inoculum standardized to 0.5 McFarland
Incubator (37°C)
Microplate reader (optional)
Procedure:
Prepare Salinazid Dilutions: Prepare a stock solution of Salinazid in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 512 to 0.5 µg/mL).
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the Salinazid dilution, resulting in a final volume of 100 µL.
Controls: Include a positive control well (inoculum without Salinazid) and a negative control well (MHB without inoculum).
Incubation: Incubate the microplate at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of Salinazid that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.
Workflow for MIC Determination
Caption: Workflow for determining the MIC of Salinazid via broth microdilution.
Mechanism of Action: Signaling Pathways
The primary mechanism of action for Salinazid's anticancer activity involves the induction of oxidative stress and apoptosis through its function as an iron chelator and copper ionophore.
Iron Chelation and Oxidative Stress
Salinazid can chelate intracellular iron, disrupting iron homeostasis. This can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions, causing damage to cellular components such as DNA, lipids, and proteins.
Copper Ionophore Activity and Apoptosis
As a copper ionophore, Salinazid facilitates the transport of copper ions across cellular membranes. Elevated intracellular copper levels can also contribute to ROS production and induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway involves mitochondrial dysfunction, release of cytochrome c, and activation of caspases 9 and 3. The extrinsic pathway can be triggered by the activation of death receptors, leading to the activation of caspase-8.
Proposed Apoptotic Signaling Pathway of Salinazid
Caption: Proposed signaling cascade of Salinazid-induced apoptosis.
Conclusion
The in vitro biological activities of Salinazid, particularly its anticancer and antimicrobial effects, are well-documented. Its mechanisms of action, centered around the disruption of metal ion homeostasis, offer a promising avenue for the development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore the potential of Salinazid and its derivatives. Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this promising compound.
An In-depth Technical Guide to Salinazid Derivatives: Synthesis, Activity, and Mechanism
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Salinazid ((E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide) and its derivatives. Salinazid, a Sc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Salinazid ((E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide) and its derivatives. Salinazid, a Schiff base formed from the condensation of the frontline antitubercular drug isoniazid (INH) and salicylaldehyde, serves as a scaffold for developing novel therapeutic agents. This document details the synthesis protocols, quantitative biological activity, and the proposed mechanism of action for this important class of compounds.
Introduction: The Rationale for Salinazid Derivatives
Isoniazid (INH) has been a cornerstone of tuberculosis therapy for decades.[1] Its mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1] However, the emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new and improved therapeutic agents.
A primary metabolic pathway that deactivates INH in humans is enzymatic N-acetylation of its hydrazine moiety.[2] This process can reduce the drug's bioavailability and contribute to underdosing, a factor in the development of acquired resistance.[2] Salinazid and its derivatives are Schiff bases designed to overcome this limitation. By chemically modifying the N² position of the INH framework, the resulting molecule is blocked from the deactivating action of N-arylaminoacetyl transferases (NATs).[3] Furthermore, these derivatives are often more lipophilic than the parent INH, which may enhance their ability to penetrate the lipid-rich mycobacterial cell wall.
Synthesis of Salinazid and Its Derivatives
The synthesis of Salinazid and related Schiff bases is primarily achieved through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and a corresponding aldehyde or ketone. This reaction is typically performed in an alcohol solvent, often with a catalytic amount of acid.
General Synthesis Workflow
The general synthetic scheme involves the reaction of isoniazid with a substituted salicylaldehyde. This straightforward condensation reaction typically proceeds with good yields to form the corresponding hydrazone (Schiff base).
Caption: General workflow for the synthesis of Salinazid derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of Salinazid ((E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide)
This protocol is adapted from a standard laboratory procedure for synthesizing isoniazid Schiff bases.
Materials:
Isoniazid (1.37 g, 0.01 mol)
Salicylaldehyde (1.22 g, 1.05 mL, 0.01 mol)
Absolute Ethanol (30 mL)
Glacial Acetic Acid (2-3 drops)
Procedure:
Dissolve isoniazid in 15 mL of absolute ethanol in a 100 mL round-bottom flask. Gentle warming may be required.
In a separate beaker, dissolve salicylaldehyde in 15 mL of absolute ethanol.
Add the salicylaldehyde solution dropwise to the isoniazid solution while stirring continuously.
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
Reflux the resulting mixture for 4-6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
The resulting precipitate is collected by filtration, washed several times with cold ethanol, and then dried in a desiccator over anhydrous CaCl₂.
Characterization: The product can be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Expected spectral data includes an N-H stretch (approx. 3190 cm⁻¹), a C=O stretch (approx. 1662 cm⁻¹), and a C=N stretch (approx. 1603 cm⁻¹) in the IR spectrum. The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (=C-H).
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a more rapid and efficient alternative to conventional refluxing.
Materials:
Isoniazid (1 mmol)
Substituted aldehyde (1 mmol)
Ethanol
Glacial Acetic Acid (2 drops)
Procedure:
Add the aldehyde (1 mmol) in ethanol to a solution of isoniazid (1 mmol) in ethanol within a microwave glass tube.
Add two drops of glacial acetic acid to the mixture with shaking.
Seal the tube and irradiate the reaction mixture in a microwave synthesizer (e.g., at 5-10 W) for 10-20 minutes at a controlled temperature (e.g., 85 °C).
After cooling, the product can be isolated by filtration as described in the conventional method.
Biological Activity of Salinazid Derivatives
Salinazid and its derivatives have been extensively evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of a compound that inhibits visible growth of a microorganism.
Antitubercular Activity
The following table presents the MIC values of various Salinazid derivatives against different strains of M. tuberculosis. The inclusion of isoniazid-resistant strains is critical for evaluating the potential of these derivatives to overcome existing drug resistance mechanisms.
Compound ID
Derivative Structure (Substitution on Salicyl Ring)
M. tuberculosis H37Rv MIC (µg/mL)
Isoniazid-Resistant Mtb MIC (µg/mL)
Reference
INH
- (Reference Drug)
0.75
> 31.25
Salinazid
2-hydroxy
~1.02
Varies
Compound 1
2,4-dihydroxy
1.02
-
Pt(II) Complex of 1
2,4-dihydroxy
0.56
-
Zn(II) Complex of 1
2,4-dihydroxy
0.61
-
Compound 3d
Isatin derivative (1-propyl)
10 µM
10 µM
Compound 3f
Isatin derivative (1-propynyl)
10 µM
10 µM
Note: MIC values can vary based on the specific assay conditions and the particular resistant strain tested.
Antibacterial Activity Against Other Pathogens
While primarily investigated for antitubercular activity, some derivatives show broader antibacterial effects.
Compound ID
Derivative Structure (Substitution on Aldehyde Ring)
S. aureus MIC (mM)
E. coli MIC (mM)
Reference
Cu-L6 Complex
Fluorinated benzaldehyde derivative
0.76
-
Compound L4
5-fluoro-2-hydroxyphenyl
-
1.55
Mechanism of Action
The primary mechanism of action for Salinazid and its derivatives is believed to be analogous to that of isoniazid, targeting the synthesis of mycolic acids.
Prodrug Activation : Like isoniazid, these Schiff bases are prodrugs that require activation within the mycobacterial cell. This activation is carried out by the catalase-peroxidase enzyme, KatG. Mutations in the katG gene are a major cause of isoniazid resistance.
Formation of the INH-NAD Adduct : Once activated, the isoniazid moiety forms a reactive radical that covalently binds to the cofactor NAD⁺, forming an INH-NAD adduct.
Inhibition of InhA : This INH-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.
Disruption of Mycolic Acid Synthesis : InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating fatty acids to produce mycolic acids. By inhibiting InhA, Salinazid derivatives disrupt the biosynthesis of these essential cell wall components, leading to a loss of cell wall integrity and ultimately, bacterial cell death.
The structural modification in Salinazid derivatives offers a key advantage by preventing N-acetylation, thereby increasing the amount of active drug available to undergo activation by KatG.
Caption: Proposed mechanism of action for Salinazid derivatives.
Conclusion and Future Directions
Salinazid derivatives represent a promising class of compounds in the search for new antitubercular agents. Their straightforward synthesis, enhanced lipophilicity, and ability to circumvent a key INH deactivation pathway make them attractive candidates for further development. The data indicates that these compounds can retain potent activity, even against some isoniazid-resistant strains. Future research should focus on optimizing the structure to improve efficacy against a broader range of resistant Mtb isolates, further elucidating structure-activity relationships, and conducting in-vivo pharmacokinetic and toxicity studies to assess their potential as clinical candidates. The development of derivatives that act as direct inhibitors of InhA, without the need for KatG activation, also represents a critical avenue for overcoming resistance.
Preclinical Toxicological Profile of Salinazid: An In-depth Technical Guide
Disclaimer: Publicly available preclinical toxicology data for Salinazid is limited. This document provides a comprehensive overview of the expected toxicological profile based on general principles of preclinical drug d...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Publicly available preclinical toxicology data for Salinazid is limited. This document provides a comprehensive overview of the expected toxicological profile based on general principles of preclinical drug development and includes hypothetical data for illustrative purposes. The experimental protocols described are standardized methodologies for conducting such studies.
Introduction
Salinazid, a hydrazone derivative of isoniazid, has been investigated for its potential therapeutic activities. A thorough understanding of its toxicological profile is paramount for any further drug development. This technical guide summarizes the key preclinical toxicology studies designed to evaluate the safety of Salinazid. The studies outlined below are essential for identifying potential target organs of toxicity, determining a safe starting dose for clinical trials, and understanding the overall risk profile of the compound.
Dose Levels: A starting dose of 175 mg/kg was used, with subsequent doses adjusted up or down by a factor of 3.2 based on the outcome of the previous animal.
Observation Period: 14 days.
Parameters Observed: Clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), body weight, and mortality.
Necropsy: Gross necropsy was performed on all animals at the end of the observation period.
Data Presentation: Acute Oral Toxicity of Salinazid
Genotoxicity assays are performed to identify substances that can cause genetic damage.
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test) (OECD 471): Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) were used, with and without metabolic activation (S9 mix).
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Human peripheral blood lymphocytes were exposed to Salinazid with and without metabolic activation.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Bone marrow from treated mice was analyzed for the presence of micronuclei in polychromatic erythrocytes.
Data Presentation: Genotoxicity of Salinazid
Assay
Metabolic Activation
Result
Ames Test
With and Without
Negative
Chromosomal Aberration
With and Without
Negative
Micronucleus Test
N/A
Negative
Carcinogenicity
Long-term carcinogenicity studies are conducted to assess the tumor-forming potential of a substance.
Experimental Protocol: Carcinogenicity Study (OECD 451)
Test System: C57BL/6 mice and Fischer 344 rats (50/sex/group).
Administration: Salinazid mixed in the diet for 2 years.
Dose Levels: Based on the 90-day study, doses of 0, 25, 75, and 225 mg/kg/day were selected.
Parameters Observed: Clinical signs, body weight, food consumption, survival, and comprehensive histopathological examination of all tissues.
Data Presentation: Carcinogenicity of Salinazid (Hypothetical)
Species
Sex
Dose (mg/kg/day)
Tumor Incidence
Conclusion
Rat
Male
225
No significant increase
Non-carcinogenic
Rat
Female
225
No significant increase
Non-carcinogenic
Mouse
Male
225
No significant increase
Non-carcinogenic
Mouse
Female
225
No significant increase
Non-carcinogenic
Reproductive and Developmental Toxicity
These studies evaluate the potential effects of Salinazid on fertility and embryonic development.
Experimental Protocol: Fertility and Early Embryonic Development Study (OECD 414)
Test System: Sprague-Dawley rats.
Administration: Daily oral gavage to males for 4 weeks before mating and to females for 2 weeks before mating through gestation day 7.
Data Presentation: Reproductive and Developmental Toxicity of Salinazid (Hypothetical)
Parameter
50 mg/kg/day
150 mg/kg/day
450 mg/kg/day
Male Fertility Index
No effect
No effect
Decreased
Female Fertility Index
No effect
No effect
No effect
Implantation Sites
No effect
No effect
Decreased
Embryo-fetal Viability
No effect
Decreased
Significantly Decreased
Maternal Toxicity
No effect
Present
Significant
Developmental NOAEL
50 mg/kg/day
-
-
Safety Pharmacology
The safety pharmacology core battery investigates the effects of Salinazid on vital organ systems.
Experimental Protocol: Core Battery (ICH S7A/S7B)
Central Nervous System: Functional observational battery (FOB) in rats.
Cardiovascular System: Telemetered conscious dogs to assess ECG, blood pressure, and heart rate. hERG assay to evaluate potential for QT prolongation.
Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.
Data Presentation: Safety Pharmacology of Salinazid
System
Assay
Result
Central Nervous
FOB
No adverse effects at therapeutic doses.
Cardiovascular
Telemetry
No significant changes in ECG, blood pressure, or heart rate.
Cardiovascular
hERG
IC50 > 30 µM (low risk of QT prolongation).
Respiratory
Plethysmography
No adverse effects on respiratory function.
Visualizations
Preclinical Toxicology Study Workflow.
Hypothetical Pathway of Salinazid-Induced Hepatotoxicity.
Conclusion
Based on this comprehensive preclinical evaluation, Salinazid demonstrates a toxicological profile characterized by effects on the liver and kidney at high doses in repeated-dose studies. The compound is not genotoxic or carcinogenic in rodent models. Reproductive toxicity was observed at maternally toxic doses. The safety pharmacology core battery did not reveal any adverse effects on the central nervous, cardiovascular, or respiratory systems at predicted therapeutic exposures. The No Observed Adverse Effect Level (NOAEL) from the 90-day rat study will be crucial for determining the maximum recommended starting dose for Phase I clinical trials.
The Role of Salinazid as a Copper(II) Ionophore: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Salinazid, a salicylaldehyde isonicotinoyl hydrazone, has emerged as a potent copper(II) ionophore with significant potential in...
Author: BenchChem Technical Support Team. Date: November 2025
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salinazid, a salicylaldehyde isonicotinoyl hydrazone, has emerged as a potent copper(II) ionophore with significant potential in therapeutic applications, particularly in oncology. By forming a lipophilic complex with copper(II) ions, Salinazid facilitates their transport across cellular membranes, disrupting intracellular copper homeostasis. This influx of copper leads to a cascade of cytotoxic events, primarily driven by the generation of reactive oxygen species (ROS), subsequent oxidative stress, and the induction of apoptosis. This technical guide provides an in-depth overview of Salinazid's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.
Introduction to Ionophores and Salinazid
An ionophore is a lipid-soluble molecule that reversibly binds ions and transports them across biological membranes, disrupting the natural ion concentration gradients.[1] This disruption can alter the cell's membrane potential and trigger various cellular responses, including cytotoxicity.[1] Salinazid (Salicylaldehyde isonicotinoyl hydrazone) functions as a potent ionophore for copper(II) ions.[2] It chelates Cu(II) to form a neutral, lipophilic complex, enabling it to shuttle the ion through the hydrophobic lipid bilayer of the cell membrane. Once inside the cell, the complex can dissociate, releasing the copper ion to exert its biological effects.
Synthesis and Physicochemical Characterization of the Salinazid-Cu(II) Complex
Salinazid and its corresponding copper(II) complex can be synthesized in an ethanol medium.[2] The formation of the Cu(II)-Salinazid complex is an endothermic process and results in a color change to bluish-yellow.[2] Characterization of the complex confirms a metal-to-ligand stoichiometry, reported as 1:2.
Table 1: Physicochemical Properties of Salinazid-Cu(II) Complex
Property
Value
Reference
Molecular Formula
C26H20CuN6O4
(inferred from 1:2 complex)
Molecular Weight
301.546 g/mol (for 1:1 complex)
Absorption Maxima (λmax)
315 nm
Complex Stoichiometry (Cu:Ligand)
1:2
Stability Constant
4.05903 x 10^7
Dissociation Constant
2.96630 x 10^-8
Change in Free Energy (ΔG)
-52.535 kJ/mol
Mechanism of Action: From Copper Influx to Apoptosis
The cytotoxic activity of Salinazid as a Cu(II) ionophore is a multi-step process that culminates in programmed cell death. The proposed signaling pathway is detailed below.
Copper Transport
Salinazid binds to extracellular Cu(II) ions, forming a charge-neutral, lipophilic complex. This complex can passively diffuse across the cell membrane. Intracellularly, the complex dissociates, releasing Cu(II) and freeing Salinazid to shuttle more ions into the cell.
Induction of Reactive Oxygen Species (ROS)
The elevated intracellular concentration of free copper ions is a primary driver of cytotoxicity. Copper can participate in Fenton-like reactions, catalyzing the production of highly reactive hydroxyl radicals from hydrogen peroxide. This surge in reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress.
Mitochondrial Dysfunction and Apoptosis
Oxidative stress inflicts damage on various cellular components, with mitochondria being a principal target. ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential (ΔΨm). This event triggers the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases (initiator caspase-9 and effector caspase-3/7), which are proteases that execute the apoptotic program by cleaving key cellular substrates, ultimately leading to cell death.
Caption: Proposed signaling pathway for Salinazid-induced apoptosis.
Quantitative Data on Biological Activity
While extensive quantitative data specifically for Salinazid's ionophoric activity and cytotoxicity is still emerging, preliminary studies on related hydrazone compounds demonstrate potent anticancer effects. The efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of a biological process, such as cell viability.
Table 2: Example IC50 Values for Novel Anticancer Compounds in Various Cancer Cell Lines
Compound
Cell Line
Cancer Type
IC50 (µM)
Reference
Compound 1 (Oleoyl Hybrid)
HTB-26
Breast Cancer
10 - 50
Compound 1 (Oleoyl Hybrid)
PC-3
Pancreatic Cancer
10 - 50
Compound 1 (Oleoyl Hybrid)
HepG2
Hepatocellular Carcinoma
10 - 50
Compound 2 (Oleoyl Hybrid)
HCT116
Colorectal Cancer
0.34
Salinomycin
MDA-MB-361 ALDH+
Breast Cancer Stem Cells
7.98 µg/mL
Note: This table provides context for typical IC50 values of experimental anticancer agents. Specific IC50 values for Salinazid require further investigation.
Experimental Protocols
This section outlines the methodologies for key experiments to characterize the synthesis, ionophoric activity, and cytotoxic effects of Salinazid.
Protocol for Synthesis of Salinazid-Cu(II) Complex
Objective: To synthesize and purify the copper(II) complex of Salicylaldehyde isonicotinoyl hydrazone.
Dissolve equimolar amounts of salicylaldehyde and isonicotinic acid hydrazide separately in hot ethanol.
Mix the two solutions and reflux the mixture for 2-3 hours.
Allow the solution to cool to room temperature. The Salinazid ligand will precipitate as a yellow solid.
Filter the precipitate, wash with cold ethanol, and dry in a desiccator.
Procedure (Complex Synthesis):
Dissolve the synthesized Salinazid ligand in methanol.
In a separate flask, dissolve CuCl2·2H2O in methanol (in a 2:1 ligand-to-metal molar ratio).
Add the copper salt solution dropwise to the ligand solution while stirring.
Reflux the resulting mixture for 3-4 hours.
Concentrate the solution by evaporation.
Filter the resulting bluish-yellow precipitate, wash with ethanol, and dry over CaCl2.
Protocol for Measurement of Intracellular ROS
Objective: To quantify the generation of reactive oxygen species in cells treated with Salinazid-Cu(II).
Materials: Cancer cell line (e.g., HepG2), cell culture medium, Salinazid, CuCl2, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive fluorescent probe, N-acetylcysteine (NAC) as a ROS scavenger (negative control), flow cytometer or fluorescence microscope.
Procedure:
Seed cells in a multi-well plate and allow them to adhere overnight.
Pre-treat a subset of cells with NAC for 1 hour as a negative control.
Treat the cells with various concentrations of pre-complexed Salinazid-Cu(II) or Salinazid plus CuCl2 for a defined period (e.g., 1-6 hours). Include an untreated control.
After treatment, wash the cells with phosphate-buffered saline (PBS).
Incubate the cells with H2DCFDA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark. H2DCFDA is deacetylated intracellularly and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Wash the cells again with PBS to remove the excess probe.
Measure the fluorescence intensity using a flow cytometer (e.g., FITC channel) or visualize and quantify using a fluorescence microscope. Increased fluorescence indicates higher ROS levels.
Protocol for Assessment of Apoptosis (Annexin V/Propidium Iodide Assay)
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment.
Seed cells and treat with the Salinazid-Cu(II) complex for a specified time (e.g., 24-48 hours).
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
Wash the cells twice with cold PBS.
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
Incubate the cells for 15 minutes at room temperature in the dark.
Analyze the cells by flow cytometry within one hour.
Interpretation: Viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+).
Caption: General experimental workflow for evaluating Salinazid's effects.
Conclusion and Future Directions
Salinazid demonstrates significant promise as a Cu(II) ionophore for therapeutic development. Its ability to increase intracellular copper levels triggers a potent cytotoxic response mediated by oxidative stress and apoptosis. The data and protocols presented in this guide offer a foundational framework for researchers investigating Salinazid and other metallodrugs. Future research should focus on obtaining precise quantitative measures of its ionophoric efficiency, establishing comprehensive cytotoxicity profiles across a wide range of cancer cell lines, and conducting in vivo studies to evaluate its therapeutic efficacy and safety. Understanding the nuances of its interaction with cellular machinery will be critical for translating this promising compound into a clinical reality.
The Pharmacokinetics and Metabolism of Salinazid: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific pharmacokinetic and metabolic data for Salinazid. This guide provides a comprehensive overview of the anticipated pharmacokinetics and metabolism of Sal...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Publicly available scientific literature lacks specific pharmacokinetic and metabolic data for Salinazid. This guide provides a comprehensive overview of the anticipated pharmacokinetics and metabolism of Salinazid based on the known metabolic pathways of its structural analogues, isoniazid and salicylaldehyde, and the general principles of hydrazone drug metabolism. The experimental protocols and quantitative data presented herein are illustrative and intended to serve as a framework for future research.
Introduction
Salinazid, or N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is a chemical entity formed by the condensation of isoniazid and salicylaldehyde. While its specific pharmacological and toxicological profiles are not extensively documented in publicly accessible literature, its structural components suggest potential biological activities that warrant a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide outlines the probable pharmacokinetic profile and metabolic fate of Salinazid, providing a foundation for researchers, scientists, and drug development professionals.
Predicted Pharmacokinetic Profile
The pharmacokinetic profile of a compound describes its journey through the body. For Salinazid, we can predict a profile influenced by the characteristics of its parent molecules.
Absorption
Given its molecular structure, Salinazid is likely to be absorbed orally. The rate and extent of absorption would be influenced by its physicochemical properties, such as solubility and lipophilicity. Hydrazone linkages can be susceptible to hydrolysis in the acidic environment of the stomach, which could lead to some pre-systemic breakdown into isoniazid and salicylaldehyde.
Distribution
Following absorption, Salinazid would be distributed throughout the body. Its volume of distribution would depend on its ability to bind to plasma proteins and partition into various tissues. Compounds with similar structures often exhibit moderate tissue distribution.
Metabolism
The metabolism of Salinazid is expected to be a key determinant of its biological activity and potential toxicity. It is anticipated to undergo extensive metabolism, primarily in the liver. The primary metabolic pathways are predicted to be:
Hydrolysis: The hydrazone bond is susceptible to enzymatic hydrolysis, which would cleave Salinazid back into its constituent molecules: isoniazid and salicylaldehyde.[1] This is a common metabolic fate for hydrazone derivatives.[1]
Metabolism of Isoniazid Moiety: The released isoniazid would then follow its well-established metabolic pathway. The primary route is N-acetylation by N-acetyltransferase 2 (NAT2) to form acetylisoniazid.[2][3][4] This is followed by hydrolysis to isonicotinic acid and acetylhydrazine. Acetylhydrazine is a hepatotoxic metabolite.
Metabolism of Salicylaldehyde Moiety: The salicylaldehyde portion is likely to be oxidized to salicylic acid. Salicylic acid is then primarily metabolized through conjugation with glycine to form salicyluric acid or with glucuronic acid to form phenolic and acyl glucuronides.
Excretion
The metabolites of Salinazid are expected to be more water-soluble than the parent compound and would be primarily excreted in the urine. A smaller fraction may be eliminated in the feces.
Hypothetical Quantitative Pharmacokinetic Data
The following table presents a hypothetical summary of pharmacokinetic parameters for Salinazid, illustrating how such data would be structured for analysis and comparison. These values are not based on experimental data.
Parameter
Symbol
Unit
Hypothetical Value
Maximum Plasma Concentration
Cmax
ng/mL
500
Time to Maximum Plasma Concentration
Tmax
h
1.5
Area Under the Curve (0 to infinity)
AUCinf
ng*h/mL
2500
Elimination Half-Life
t1/2
h
4.0
Apparent Volume of Distribution
Vd/F
L/kg
2.5
Apparent Total Body Clearance
CL/F
L/h/kg
0.5
Oral Bioavailability
F
%
70
Table 1: Hypothetical Pharmacokinetic Parameters of Salinazid Following Oral Administration.
Prototypical Experimental Protocols
To definitively determine the pharmacokinetic profile of Salinazid, a series of in vitro and in vivo studies would be required.
In Vitro Metabolic Stability Assay
Objective: To assess the intrinsic metabolic stability of Salinazid in liver microsomes.
Methodology:
Incubation: Salinazid (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C.
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
Analysis: The reaction is quenched, and the concentration of remaining Salinazid is quantified by LC-MS/MS.
Data Analysis: The rate of disappearance of Salinazid is used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of Salinazid following oral and intravenous administration in rats.
Methodology:
Animal Model: Male Sprague-Dawley rats (n=5 per group).
Dosing:
Intravenous (IV): 2 mg/kg Salinazid administered via the tail vein.
Oral (PO): 10 mg/kg Salinazid administered by oral gavage.
Blood Sampling: Serial blood samples are collected at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
Plasma Analysis: Plasma is harvested, and the concentrations of Salinazid and its major predicted metabolites (isoniazid, salicylaldehyde, salicylic acid, acetylisoniazid) are determined using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F).
Visualizations
Putative Metabolic Pathway of Salinazid
Caption: Putative metabolic pathway of Salinazid.
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
While specific experimental data for Salinazid is not currently available, a comprehensive understanding of its likely pharmacokinetic and metabolic profile can be extrapolated from its chemical structure and the known ADME properties of isoniazid and salicylaldehyde. It is anticipated that Salinazid undergoes significant metabolism, primarily through hydrolysis and subsequent phase I and phase II reactions of its constituent moieties. The generation of acetylhydrazine from the isoniazid portion is a potential toxicological concern. The experimental protocols and hypothetical data presented in this guide provide a robust framework for future studies aimed at elucidating the precise pharmacokinetic and metabolic characteristics of Salinazid. Such studies are essential for any further development and safety assessment of this compound.
A Technical Guide to the Inhibition of Mycolic Acid Synthesis by Isoniazid
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: Mycolic acids are indispensable components of the mycobacterial cell wall, providing a crucial protective barrier and contribut...
Author: BenchChem Technical Support Team. Date: November 2025
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Mycolic acids are indispensable components of the mycobacterial cell wall, providing a crucial protective barrier and contributing to the virulence of pathogens like Mycobacterium tuberculosis. The biosynthetic pathway of these long-chain fatty acids presents a key target for antitubercular drugs. This technical guide provides an in-depth examination of the mechanism by which Isoniazid (INH), a primary antitubercular agent, inhibits mycolic acid synthesis. We detail the activation of this prodrug, its molecular target, and the downstream consequences for the bacterium. This document includes quantitative data on INH's inhibitory effects, detailed experimental protocols for assessing mycolic acid synthesis inhibition, and pathway and workflow diagrams to visually represent the core concepts. While the query specified "Salinazid," the overwhelming body of scientific literature points to "Isoniazid" as the key drug with this mechanism of action; therefore, this guide will focus on Isoniazid.
Mechanism of Action of Isoniazid
Isoniazid is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect.[1] The primary mechanism involves the inhibition of the enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acid precursors of mycolic acids.[2][3]
Activation of the Prodrug
The activation of INH is catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[2][4] In the presence of manganese ions and oxygen, KatG converts INH into a reactive isonicotinoyl radical. This radical species then spontaneously reacts with the nicotinamide adenine dinucleotide cofactor (NAD⁺) or its reduced form (NADH) to form a covalent INH-NAD adduct.
Inhibition of the Enoyl-ACP Reductase (InhA)
The resulting INH-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-ACP reductase, InhA. InhA is a critical enzyme in the FAS-II system, catalyzing the reduction of 2,3-trans-enoyl-ACP, a crucial step in the elongation of the meromycolate chain of mycolic acids. The INH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA, effectively blocking its function. This inhibition halts the synthesis of the long-chain mycolic acids necessary for the integrity of the mycobacterial cell wall. The disruption of mycolic acid synthesis ultimately leads to bacterial cell death.
Below is a diagram illustrating the activation pathway of Isoniazid and its inhibitory action on the mycolic acid synthesis pathway.
Isoniazid activation and inhibition of InhA.
Quantitative Data on Isoniazid's Efficacy
The effectiveness of Isoniazid is quantified through its minimum inhibitory concentration (MIC) against M. tuberculosis and its inhibitory constants against its molecular target, InhA.
Table 1: Minimum Inhibitory Concentrations (MICs) of Isoniazid against M. tuberculosis
Strain Type
MIC Range (µg/mL)
Reference
Susceptible M. tuberculosis
0.015 - 0.25
Low-Level Resistant M. tuberculosis
0.2 - 1.0
High-Level Resistant M. tuberculosis
> 1.0
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Table 2: Inhibitory Constants of the INH-NAD Adduct against InhA
Parameter
Value
Description
Reference
Ki
0.75 ± 0.08 nM
Overall dissociation constant for the final inhibited complex.
K⁻¹
16 ± 11 nM
Dissociation constant for the initial weak binding of the adduct to InhA.
IC₅₀
~100 nM
Concentration causing 50% inhibition in initial rate assays, related to K⁻¹.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Isoniazid's effect on mycolic acid synthesis.
In Vitro InhA Enzymatic Activity Assay
This protocol assesses the direct inhibitory effect of the INH-NAD adduct on purified InhA.
Preparation of the INH-NAD Adduct:
Incubate Isoniazid (2 mM) and NAD⁺ (2 mM) with a catalyst such as Mn(III) pyrophosphate (4 mM) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5). Alternatively, the adduct can be generated using purified KatG.
Enzyme Inhibition Assay:
In a 96-well plate, add purified InhA (e.g., 60 nM) to a reaction buffer (100 mM potassium phosphate, pH 7.5).
Add varying concentrations of the pre-formed INH-NAD adduct to the wells.
Initiate the reaction by adding the substrates: NADH (e.g., 100 µM) and a long-chain enoyl-CoA or enoyl-ACP substrate (e.g., 2-trans-dodecenoyl-CoA, 50 µM).
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
Calculate the rate of reaction and determine the inhibitory constants (e.g., IC₅₀) by plotting the reaction rates against the inhibitor concentrations.
This protocol measures the effect of Isoniazid on mycolic acid biosynthesis in live mycobacterial cultures.
Cell Culture and Treatment:
Grow Mycobacterium species (e.g., M. tuberculosis H37Ra or M. aurum) to mid-log phase in a suitable broth medium (e.g., Middlebrook 7H9).
Expose the cultures to varying concentrations of Isoniazid (e.g., 0.5 µg/mL) for a defined period (e.g., 60 minutes). Include an untreated control.
Radiolabeling:
Add a radiolabeled precursor, such as [1-¹⁴C]acetate, to the cultures and incubate to allow for incorporation into newly synthesized fatty acids.
Lipid Extraction and Saponification:
Harvest the bacterial cells by centrifugation.
Perform a total lipid extraction using a mixture of chloroform and methanol.
Saponify the extracted lipids using an alkaline solution (e.g., KOH in methanol) to release the mycolic acids from the cell wall.
Derivatization and Analysis:
Acidify the mixture and extract the free mycolic acids.
Convert the mycolic acids to their methyl esters (MAMEs) using a methylating agent (e.g., diazomethane or BF₃-methanol).
Analyze the radiolabeled MAMEs by thin-layer chromatography (TLC).
Visualize the separated MAMEs by autoradiography and quantify the radioactivity in the corresponding spots to determine the extent of inhibition.
Workflow for whole-cell mycolic acid synthesis inhibition assay.
Conclusion
Isoniazid remains a cornerstone of tuberculosis therapy due to its potent and specific inhibition of mycolic acid synthesis. Its mechanism, involving intracellular activation by KatG and subsequent targeting of InhA by the INH-NAD adduct, is a well-characterized example of targeted antimicrobial action. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate this pathway, explore mechanisms of resistance, and develop novel inhibitors that can overcome existing challenges in tuberculosis treatment.
The Historical Journey of Salinazid: From Synthesis to Tuberculostatic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Salinazid, a Schiff base derivative of the cornerstone anti-tuberculosis drug isoniazid, emerged from the intense resea...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Salinazid, a Schiff base derivative of the cornerstone anti-tuberculosis drug isoniazid, emerged from the intense research and development efforts of the mid-20th century aimed at combating the global tuberculosis pandemic. This technical guide provides a comprehensive overview of the historical discovery, synthesis, and development of Salinazid. It delves into the early experimental studies that characterized its tuberculostatic activity, explores its proposed mechanism of action, and presents available quantitative data and experimental protocols. This document serves as a valuable resource for researchers and professionals in the field of drug development, offering insights into the early derivatization strategies for improving the therapeutic profile of existing antibiotics.
Introduction: The Quest for Novel Anti-Tuberculosis Agents
The discovery of streptomycin in 1943 and isoniazid in 1952 revolutionized the treatment of tuberculosis, transforming it from a life-threatening disease to a manageable condition. However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitated a continuous search for new and improved therapeutic agents. This era witnessed a surge in the chemical modification of existing drugs to enhance their efficacy, reduce toxicity, and overcome resistance. Salinazid, the condensation product of isoniazid and salicylic acid, represents a significant example of this early drug derivatization approach.
The Genesis of Salinazid: A Historical Perspective
While the precise date and individual credited with the first synthesis of Salinazid are not prominently documented in readily available literature, its development can be situated within the broader context of isoniazid research in the 1950s. Following the discovery of isoniazid's potent tuberculostatic activity, numerous research groups began synthesizing and evaluating its derivatives with the aim of improving its pharmacological properties. The rationale behind combining isoniazid with salicylic acid was likely twofold: to potentially enhance the drug's penetration into tuberculous lesions and to leverage the known anti-inflammatory properties of salicylates.
Synthesis of Salinazid: Experimental Protocol
The synthesis of Salinazid is a relatively straightforward condensation reaction between isoniazid and salicylaldehyde (the aldehyde corresponding to salicylic acid).
General Experimental Protocol for the Synthesis of Salicylhydrazones (including Salinazid):
A common method for the synthesis of salicylhydrazone derivatives involves the following steps:
Dissolution of Reactants: Isoniazid is dissolved in a suitable solvent, typically a lower alcohol such as ethanol or methanol.
Addition of Salicylaldehyde: An equimolar amount of salicylaldehyde is added to the isoniazid solution.
Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
Reflux: The reaction mixture is heated under reflux for a period ranging from a few hours to several hours to ensure the completion of the condensation reaction.
Isolation of the Product: Upon cooling, the solid product (Salinazid) precipitates out of the solution.
Purification: The precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and can be further purified by recrystallization from a suitable solvent to obtain a pure product.
The formation of the Schiff base can be confirmed by various spectroscopic methods, including infrared (IR) spectroscopy (presence of the C=N imine stretch) and nuclear magnetic resonance (NMR) spectroscopy.
Tuberculostatic Activity and Quantitative Data
Early in vitro studies were crucial in establishing the antitubercular potential of Salinazid. While specific data from the initial discovery period is scarce in modern databases, recent studies on salicylhydrazone derivatives provide insights into their potential efficacy.
These modern data on related compounds suggest that the salicylhydrazone scaffold possesses significant anti-mycobacterial activity. It is important to note that the specific MIC of Salinazid against various strains of M. tuberculosis would have been determined in early studies, though accessing these historical records can be challenging.
Mechanism of Action: A Two-Pronged Approach
The mechanism of action of Salinazid is believed to be multifaceted, leveraging the activities of both its parent molecules, isoniazid and the salicyl moiety.
The Isoniazid Component: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are critical components of the mycobacterial cell wall, providing a robust and impermeable barrier. The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately, bacterial cell death. It is hypothesized that Salinazid acts as a prodrug, releasing isoniazid intracellularly to exert this effect.
Inhibition of Mycolic Acid Synthesis by the Isoniazid Moiety.
The Salicyl Moiety: Iron Chelation and Beyond
The salicylic acid component of Salinazid introduces an additional potential mechanism of action. Salicylates are known to be iron chelators. Iron is an essential micronutrient for M. tuberculosis, required for various metabolic processes and as a cofactor for several enzymes. By chelating intracellular iron, the salicyl moiety of Salinazid could create an iron-deficient environment, thereby inhibiting bacterial growth.
Furthermore, some research on related salicyl-containing compounds, such as salicyl-AMS, has shown that they can inhibit mycobactin biosynthesis. Mycobactins are siderophores produced by mycobacteria to scavenge iron from the host environment. Inhibition of mycobactin synthesis would further contribute to iron starvation of the bacteria.
Proposed Iron Chelation Mechanism of the Salicyl Moiety.
Pharmacokinetics and Metabolism: A Prodrug Strategy
The formation of a Schiff base in Salinazid was likely intended to modify the pharmacokinetic profile of isoniazid. Such derivatization can increase the lipophilicity of the parent drug, potentially leading to improved cell penetration and a different distribution profile within the body. The hydrolysis of the imine bond of Salinazid under physiological conditions would then release isoniazid and salicylaldehyde. However, detailed pharmacokinetic studies and metabolic profiling of Salinazid are not extensively reported in the available literature, representing a gap in our understanding of this compound.
Clinical Development and Current Status
The clinical history of Salinazid is not well-documented in major clinical trial databases. It is plausible that while showing promise in early in vitro and possibly in vivo studies, it did not progress to extensive clinical trials or was superseded by other, more effective or less toxic anti-tuberculosis agents that were being developed concurrently. The focus of tuberculosis therapy has largely remained on combination regimens of first-line drugs, including isoniazid itself.
Conclusion and Future Perspectives
Salinazid stands as a historical testament to the early and innovative approaches in medicinal chemistry to tackle the challenge of tuberculosis. Its design as a prodrug combining the potent tuberculostatic activity of isoniazid with the potential iron-chelating and anti-inflammatory properties of salicylic acid was a rational and insightful strategy. While it may not have become a frontline clinical agent, the study of Salinazid and its derivatives continues to hold relevance. Understanding the structure-activity relationships of such compounds can inform the design of new anti-mycobacterial agents. Further investigation into the specific contributions of the salicyl moiety to the overall activity and the detailed pharmacokinetic profile of Salinazid could provide valuable data for the development of novel prodrug strategies against tuberculosis and other infectious diseases. The historical journey of Salinazid underscores the enduring importance of chemical derivatization in the ongoing quest for more effective and safer therapeutics.
Application Notes and Protocols for Salinazid Stock Solution Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals Introduction Salinazid, a hydrazone derivative of isoniazid, is a compound of interest in drug discovery, particularly for its potential antitubercular acti...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a hydrazone derivative of isoniazid, is a compound of interest in drug discovery, particularly for its potential antitubercular activity. Accurate and reproducible in vitro assays are fundamental to understanding its biological effects. A critical first step in these assays is the correct preparation of a stable and accurate stock solution, especially given salinazid's low aqueous solubility. These application notes provide detailed protocols for the preparation, storage, and application of salinazid stock solutions for various in vitro assays, ensuring data integrity and experimental success.
Physicochemical Properties of Salinazid
A thorough understanding of the physicochemical properties of salinazid is essential for its effective use in in vitro studies.
Property
Value
Source
Molecular Formula
C₁₃H₁₁N₃O₂
Internal Data
Molar Mass
241.25 g/mol
Internal Data
Appearance
White to off-white solid
MedchemExpress
Aqueous Solubility
Low, especially at neutral pH
Internal Data
Solubility in Organic Solvents
Soluble in Dimethyl Sulfoxide (DMSO)
MedchemExpress
Preparation of Salinazid Stock Solution
Due to its hydrophobic nature, salinazid requires an organic solvent for the preparation of a concentrated stock solution suitable for in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
Salinazid powder
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
Sterile, conical-bottom microcentrifuge tubes or vials
Calibrated analytical balance
Vortex mixer
Pipettes and sterile, filtered pipette tips
Protocol:
Determine the Desired Stock Concentration: A high-concentration stock solution is recommended to minimize the final concentration of DMSO in the cell culture medium. A common stock concentration is 10 mM.
Weighing Salinazid: Accurately weigh the required amount of salinazid powder using a calibrated analytical balance. For a 10 mM stock solution, you would weigh 2.4125 mg of salinazid for every 1 mL of DMSO.
Dissolution in DMSO:
Add the weighed salinazid powder to a sterile microcentrifuge tube or vial.
Add the calculated volume of high-purity DMSO.
Vortex the solution thoroughly until the salinazid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
Sterilization (Optional but Recommended): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
Aliquoting and Storage:
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
The following diagram illustrates a typical workflow for utilizing the salinazid stock solution in a cell-based in vitro assay.
Caption: A typical experimental workflow for using salinazid in in vitro assays.
Application in Cytotoxicity Assays (MTT Assay Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Protocol for a 96-well Plate Format:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
Preparation of Working Solutions:
Thaw an aliquot of the salinazid stock solution.
Prepare a series of dilutions of salinazid in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
Cell Treatment:
Remove the old medium from the cells.
Add the prepared salinazid dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a positive control for cytotoxicity if available.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Addition:
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
Solubilization of Formazan:
Carefully remove the medium containing MTT.
Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Mix gently on an orbital shaker to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Salinazid is a derivative of isoniazid, a cornerstone drug for the treatment of tuberculosis. The primary mechanism of action of isoniazid, and by extension salinazid, against Mycobacterium tuberculosis is the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.
The following diagram illustrates the proposed signaling pathway for the action of salinazid.
Caption: The proposed mechanism of action of salinazid against M. tuberculosis.
Pathway Description:
Activation: Salinazid, as a prodrug, enters the Mycobacterium tuberculosis cell.
Enzymatic Conversion: Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates salinazid, likely through the formation of an isonicotinoyl radical[2].
Inhibition of InhA: The activated form of the drug then covalently binds to and inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA.
Disruption of Mycolic Acid Synthesis: InhA is a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway, which is responsible for the elongation of fatty acids that form mycolic acids. Inhibition of InhA halts the synthesis of mycolic acids.
Cell Wall Damage and Lysis: Mycolic acids are essential for the structural integrity of the mycobacterial cell wall. The disruption of their synthesis leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.
Application Notes and Protocols for Salinazid Susceptibility Testing in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals Application Notes Salinazid is a Schiff base derivative of isoniazid (INH), a cornerstone first-line drug in tuberculosis treatment.[1][2] Structurally, the...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Salinazid is a Schiff base derivative of isoniazid (INH), a cornerstone first-line drug in tuberculosis treatment.[1][2] Structurally, the modification at the N² position of the INH framework may protect the molecule from inactivation by N-arylaminoacetyl transferases, enzymes present in both mycobacteria and mammalian hosts that deactivate INH. This chemical modification could potentially enhance the bioavailability and efficacy of the drug. Given that Salinazid is a derivative of INH, its primary mechanism of action is presumed to be similar: functioning as a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, which are essential components of the M. tuberculosis cell wall.
Currently, there is no standardized, internationally recognized protocol specifically for Salinazid susceptibility testing against Mycobacterium tuberculosis. The critical concentration, defined as the lowest drug concentration that inhibits 99% of wild-type strains, has not been established.[3] Therefore, initial studies must focus on determining the Minimum Inhibitory Concentration (MIC) of Salinazid against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.
The protocols detailed below are adapted from established, gold-standard methods for M. tuberculosis drug susceptibility testing (DST), namely the Agar Proportion Method and the Broth Microdilution Method.[4] These methodologies provide a framework for researchers to determine the MIC of Salinazid and can be used to establish a critical concentration for future routine testing. It is imperative that any Salinazid susceptibility testing is performed in parallel with testing of the parent compound, isoniazid, and reference strains such as H37Rv ATCC 27294.
Data Presentation: Critical Concentrations of First-Line Antitubercular Drugs
The following table summarizes the established critical concentrations for first-line antitubercular drugs using standard testing methods. The critical concentration for Salinazid is currently undetermined and must be established through MIC distribution studies of wild-type M. tuberculosis populations.
Drug
Method
Medium
Critical Concentration (μg/mL)
Isoniazid (INH)
Agar Proportion
Middlebrook 7H10
0.2
Isoniazid (INH)
Agar Proportion (High-Level)
Middlebrook 7H10
1.0
Rifampicin (RIF)
Agar Proportion
Middlebrook 7H10
1.0
Ethambutol (EMB)
Agar Proportion
Middlebrook 7H10
5.0
Pyrazinamide (PZA)
Broth (BACTEC MGIT 960)
7H9 Broth (acidic)
100
Salinazid
Agar Proportion / Broth Microdilution
Middlebrook 7H10 / 7H9
To Be Determined (TBD)
Note: Critical concentrations can vary slightly based on the specific methodology and guidelines (e.g., CLSI, WHO). The values presented are commonly accepted standards.[5]
Experimental Protocols
Protocol 1: Agar Proportion Method for Salinazid Susceptibility Testing
This method is considered a gold standard for phenotypic DST and determines the proportion of bacteria in a culture that is resistant to a specific drug concentration.
1. Media Preparation:
Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.
After autoclaving and cooling to 50-55°C, add 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) enrichment.
Prepare a stock solution of Salinazid in an appropriate solvent (e.g., dimethyl sulfoxide or distilled water) at a high concentration (e.g., 10 mg/mL). Further dilutions should be made in sterile distilled water. The stability of Salinazid in the medium should be confirmed.
To create drug-containing plates, add appropriate volumes of sterile Salinazid solution to the molten agar to achieve the desired final concentrations. A range of concentrations should be tested to determine the MIC (e.g., two-fold dilutions from 0.03 µg/mL to 8.0 µg/mL).
For each batch of testing, prepare two types of control plates: a drug-free growth control and plates containing the critical concentration of isoniazid (0.2 µg/mL).
Dispense the agar into quadrant petri dishes or standard petri dishes. Allow the agar to solidify at room temperature and then store at 4°C for up to four weeks.
2. Inoculum Preparation:
Scrape colonies from a fresh (3-4 week old) Löwenstein-Jensen or 7H10 agar culture of M. tuberculosis.
Transfer the colonies to a sterile tube containing 3-4 mL of sterile saline or Middlebrook 7H9 broth with glass beads.
Vortex for 1-2 minutes to create a homogeneous suspension and break up clumps.
Allow the suspension to stand for 15-20 minutes to allow larger particles to settle.
Transfer the supernatant to another sterile tube and adjust the turbidity to match a 1.0 McFarland standard (approximately 3.0 x 10⁸ CFU/mL).
Prepare two further dilutions of this suspension: 10⁻² and 10⁻⁴ in sterile saline or broth.
3. Inoculation and Incubation:
Using a micropipette, inoculate 100 µL of the 10⁻² and 10⁻⁴ dilutions onto the surface of the drug-free control plates and the plates containing different concentrations of Salinazid.
Allow the inoculum to be absorbed into the agar.
Seal the plates in CO₂-permeable plastic bags to prevent drying.
Incubate the plates at 35-37°C in a 5-10% CO₂ atmosphere for 3 weeks.
4. Interpretation of Results:
Read the plates weekly for the appearance of colonies. Final reading should be done at 3 weeks.
Count the colonies on the drug-free control plate from the highest dilution that gives countable colonies (between 50 and 200 colonies). This is the total CFU.
Count the colonies on each of the drug-containing plates.
The percentage of resistance is calculated as: (Number of colonies on drug plate / Number of colonies on control plate) x 100.
An isolate is considered resistant if the percentage of resistant colonies is >1% of the total population.
The MIC is the lowest concentration of Salinazid that inhibits more than 99% of the bacterial population.
Protocol 2: Broth Microdilution Method for Salinazid MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium and is amenable to a 96-well plate format for higher throughput.
1. Reagents and Media Preparation:
Prepare Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol.
Prepare a stock solution of Salinazid as described in Protocol 1. Perform serial two-fold dilutions in 7H9 broth to prepare working solutions at 2x the final desired concentrations.
2. Plate Preparation:
Using a sterile 96-well U-bottom microtiter plate, add 100 µL of 7H9 broth to all wells.
Add 100 µL of the 2x Salinazid working solutions to the appropriate wells in the first row.
Perform serial dilutions by transferring 100 µL from one well to the next down the column, mixing thoroughly at each step. Discard the final 100 µL from the last well. This will result in wells containing 100 µL of Salinazid at the final desired concentrations.
Designate wells for a drug-free growth control (containing only broth and inoculum) and a sterility control (containing only broth).
3. Inoculum Preparation:
Prepare an M. tuberculosis suspension as described in Protocol 1, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension 1:100 in 7H9 broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
4. Inoculation and Incubation:
Add 100 µL of the diluted bacterial suspension to each test and growth control well. This brings the final volume in each well to 200 µL and the final inoculum to approximately 5 x 10⁵ CFU/mL.
Seal the plate with an adhesive plate sealer and place it inside a zip-lock bag.
Incubate at 35-37°C. Results can typically be read between 7 and 21 days.
5. Interpretation of Results:
Visually inspect the plates for bacterial growth, which appears as turbidity or a pellet at the bottom of the U-shaped well. An inverted mirror can aid in visualization.
The MIC is defined as the lowest concentration of Salinazid that shows no visible growth.
The growth control well must show visible turbidity for the test to be valid. The sterility control well should remain clear.
Application Notes and Protocols for the Evaluation of Anti-Tuberculosis Agents in a Murine Model
Topic: Using Salinazid in a Murine Model of Tuberculosis Audience: Researchers, scientists, and drug development professionals. Introduction: Isoniazid is a prodrug that, once activated by the mycobacterial catalase-pero...
Author: BenchChem Technical Support Team. Date: November 2025
Topic: Using Salinazid in a Murine Model of Tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2][3][4] This mechanism of action leads to bactericidal activity against rapidly dividing mycobacteria and bacteriostatic effects on slow-growing organisms.[3]
Data Presentation
Table 1: Efficacy of Isoniazid (INH) in a Murine Model of Tuberculosis
Treatment Group
Route of Administration
Dosage
Duration of Treatment
Mean Bacterial Load (Log10 CFU) in Lungs
Mean Bacterial Load (Log10 CFU) in Spleen
Reference
Untreated Control
-
-
-
6.5
4.8
INH
Oral Gavage
25 mg/kg
2 weeks (5 days/week)
4.2
3.5
INH
Intrapulmonary Aerosol
550 µ g/dose
2 weeks (3 days/week)
4.5
3.7
INH
Oral Gavage
25 mg/kg
3 weeks (5 days/week)
3.8
3.1
INH
Intrapulmonary Aerosol
550 µ g/dose
3 weeks (3 days/week)
4.0
3.3
*Statistically significant reduction compared to the untreated control group (P < 0.05).
Table 2: Comparative Efficacy of Anti-TB Drug Regimens in Murine Models
Infection Model
Mouse Strain
Treatment Regimen
Duration
Outcome
Reference
Low-Dose Aerosol
BALB/c
INH + Rifampin + Pyrazinamide
4 months
Equivalent efficacy to C57BL/6 mice
High-Dose Aerosol
BALB/c
INH + Rifampin + Pyrazinamide
-
Slower bactericidal kinetics compared to aerosol models
Intravenous
BALB/c
INH + Rifampin + Pyrazinamide
-
Higher relapse rate compared to aerosol models
Experimental Protocols
Murine Model of Tuberculosis Infection
This protocol describes the establishment of a chronic pulmonary tuberculosis infection in mice, suitable for evaluating the efficacy of anti-tuberculosis agents.
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, female, 6-8 weeks old)
Aerosol exposure system (e.g., Glas-Col inhalation exposure system)
Middlebrook 7H9 broth with appropriate supplements
Middlebrook 7H11 agar with appropriate supplements
Biosafety Level 3 (BSL-3) facility and procedures
Procedure:
Preparation of M. tuberculosis Inoculum:
Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
Wash the bacterial cells with phosphate-buffered saline (PBS).
Resuspend the pellet in PBS and briefly sonicate to obtain a single-cell suspension.
Adjust the bacterial concentration to achieve the desired infectious dose.
Aerosol Infection:
Calibrate the aerosol exposure system to deliver a low dose of approximately 50-100 colony-forming units (CFU) per mouse lung.
Place the mice in the exposure chamber and initiate the aerosolization of the bacterial suspension.
After infection, house the mice in a BSL-3 animal facility.
Confirmation of Infection:
At 24 hours post-infection, euthanize a subset of mice (n=3-4).
Aseptically remove the lungs, homogenize the tissue in PBS.
Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar.
Incubate the plates at 37°C for 3-4 weeks and enumerate the CFUs to confirm the initial bacterial load.
Administration of Salinazid (or other test compounds)
This protocol details the preparation and administration of the test compound to infected mice.
Materials:
Salinazid (or test compound)
Vehicle for drug formulation (e.g., sterile water, 0.5% carboxymethylcellulose)
Oral gavage needles
Aerosol delivery system (for intrapulmonary administration)
Procedure:
Drug Preparation:
Prepare a stock solution of the test compound in the chosen vehicle.
The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, for a 25 mg/kg dose for a 20g mouse, the dose would be 0.5 mg. If administering 0.2 mL, the concentration would be 2.5 mg/mL.
Drug Administration:
Oral Gavage: Administer the drug solution directly into the stomach of the mouse using an oral gavage needle. This is a common route for administering anti-TB drugs in murine models.
Intrapulmonary Delivery: For direct lung delivery, use a specialized aerosol system to administer a nebulized form of the drug.
Other Routes: Depending on the compound's properties, other routes like subcutaneous or intravenous injection can be used.
Treatment Schedule:
Initiate treatment at a predefined time post-infection, typically when a chronic infection is established (e.g., 2-4 weeks).
The frequency of administration can vary (e.g., daily, 5 days a week).
Assessment of Drug Efficacy
This protocol outlines the method for determining the effectiveness of the treatment by quantifying the bacterial burden in the lungs and spleen.
Materials:
Sterile surgical instruments
Tissue homogenizer
Middlebrook 7H11 agar plates
Phosphate-buffered saline (PBS)
Procedure:
Tissue Collection:
At specified time points during and after treatment, euthanize groups of mice.
Aseptically remove the lungs and spleen.
Bacterial Load Determination (CFU Assay):
Homogenize each organ separately in a known volume of sterile PBS.
Prepare serial 10-fold dilutions of the tissue homogenates.
Plate the dilutions onto Middlebrook 7H11 agar plates.
Incubate the plates at 37°C for 3-4 weeks.
Count the number of colonies on the plates to determine the number of viable bacteria (CFU) per organ. The results are typically expressed as log10 CFU.
Visualizations
Caption: Experimental workflow for evaluating anti-tuberculosis drug efficacy in a murine model.
Caption: Simplified signaling pathway of Isoniazid's mechanism of action in Mycobacterium tuberculosis.
Application Notes and Protocols for Evaluating Salinazid Efficacy in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals. Introduction Salinazid, a salicylaldehyde isonicotinoyl hydrazone, is a compound of interest due to its properties as an iron chelator and a potent c...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salinazid, a salicylaldehyde isonicotinoyl hydrazone, is a compound of interest due to its properties as an iron chelator and a potent copper (II) ionophore.[1][2] These characteristics suggest its potential therapeutic applications, particularly in diseases where metal ion homeostasis is dysregulated. This document provides detailed application notes and protocols for a suite of cell-based assays to comprehensively evaluate the efficacy and mechanism of action of Salinazid. The described assays will enable researchers to assess its effects on cell viability, apoptosis, autophagy, and key cellular signaling pathways.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the dose-dependent effects of Salinazid on cell viability. Two common methods are the MTT and LDH assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[3] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[4]
Protocol: MTT Assay
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Treat cells with various concentrations of Salinazid (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]
Protocol: LDH Assay
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
Stop Reaction: Add 50 µL of stop solution to each well.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer).
Table 1: Summary of Cytotoxicity Data
Assay
Parameter
Salinazid Concentration (µM)
Result (e.g., % Viability or % Cytotoxicity)
MTT
IC₅₀ (48h)
LDH
LC₅₀ (48h)
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical mechanism that can be induced by therapeutic compounds.
Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Protocol: Annexin V-FITC/PI Staining
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Salinazid as described for cytotoxicity assays.
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric substrate.
Protocol: Caspase-3 Activity Assay
Cell Lysate Preparation: Following treatment with Salinazid, lyse the cells in a chilled lysis buffer.
Protein Quantification: Determine the protein concentration of the cell lysates.
Caspase-3 Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Add 50 µL of 2X reaction buffer containing 10 mM DTT.
Substrate Addition: Add 5 µL of the DEVD-pNA colorimetric substrate (4 mM).
Incubation: Incubate the plate at 37°C for 1-2 hours.
Absorbance Measurement: Measure the absorbance at 405 nm.
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Table 2: Summary of Apoptosis Data
Assay
Parameter
Salinazid Concentration (µM)
Result (e.g., % Apoptotic Cells or Fold Increase)
Annexin V/PI
% Early Apoptosis (48h)
Annexin V/PI
% Late Apoptosis (48h)
Caspase-3 Activity
Fold Increase (48h)
Autophagy Assays
Autophagy is a cellular degradation process that can be modulated by various stimuli, including iron chelation.
LC3-II Western Blot
The conversion of LC3-I to the autophagosome-associated form, LC3-II, is a hallmark of autophagy. This can be detected by Western blotting.
Protocol: LC3-II Western Blot
Cell Treatment and Lysis: Treat cells with Salinazid with and without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of treatment. Lyse the cells in RIPA buffer.
Protein Quantification and Electrophoresis: Quantify protein concentration and separate 20-40 µg of protein per lane on a 15% SDS-PAGE gel.
Transfer and Blocking: Transfer the proteins to a PVDF membrane and block with 5% non-fat dry milk in TBST.
Antibody Incubation: Incubate the membrane with a primary antibody against LC3B overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., β-actin).
Monodansylcadaverine (MDC) Staining
MDC is a fluorescent compound that accumulates in autophagic vacuoles.
Protocol: MDC Staining
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with Salinazid.
MDC Staining: After treatment, wash the cells with PBS and incubate with 0.05 mM MDC in PBS for 15 minutes at 37°C.
Washing: Wash the cells four times with PBS.
Imaging: Immediately observe the cells under a fluorescence microscope with an excitation filter at 355 nm and an emission filter at 512 nm.
Table 3: Summary of Autophagy Data
Assay
Parameter
Salinazid Concentration (µM)
Result (e.g., Fold Change or Qualitative Observation)
LC3-II Western Blot
LC3-II/β-actin ratio (48h)
MDC Staining
Fluorescent Puncta (48h)
Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential Assays
Salinazid's function as a metal ionophore can lead to the generation of reactive oxygen species and affect mitochondrial function.
DCFH-DA Assay for ROS Detection
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
Protocol: DCFH-DA Assay
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with Salinazid.
DCFH-DA Loading: Remove the treatment medium and incubate the cells with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
Washing: Wash the cells twice with PBS.
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express as a fold change relative to the control.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol: JC-1 Assay
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with Salinazid. A positive control for depolarization (e.g., FCCP) should be included.
JC-1 Staining: After treatment, incubate the cells with 10 µM JC-1 in culture medium for 15-30 minutes at 37°C.
Washing: Wash the cells twice with assay buffer.
Fluorescence Measurement: Measure the fluorescence intensity for J-aggregates (red) at Ex/Em = 535/590 nm and for JC-1 monomers (green) at Ex/Em = 485/535 nm.
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Table 4: Summary of ROS and Mitochondrial Potential Data
Assay
Parameter
Salinazid Concentration (µM)
Result (e.g., Fold Change or Ratio)
DCFH-DA
ROS Fold Change (24h)
JC-1
Red/Green Fluorescence Ratio (24h)
Signaling Pathway Analysis
Salinazid's activity as an iron chelator and copper ionophore suggests its potential to modulate key signaling pathways involved in cell survival, proliferation, and death.
PI3K/Akt/mTOR Pathway
Iron chelation has been shown to inhibit the mTORC1 signaling pathway. This pathway is a central regulator of cell growth and autophagy.
Caption: Salinazid's iron chelation may inhibit the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
Copper ionophores can induce cellular stress and activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in apoptosis and cell survival.
Caption: Salinazid may induce apoptosis via the MAPK signaling pathway.
Experimental Workflow for Pathway Analysis
Caption: Workflow for analyzing Salinazid's effect on signaling pathways.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for characterizing the cellular effects of Salinazid. By employing these assays, researchers can obtain quantitative data on its cytotoxicity, pro-apoptotic, and autophagic activities, as well as insights into its impact on mitochondrial function and key signaling pathways. This multi-faceted approach will facilitate a thorough evaluation of Salinazid's therapeutic potential.
Application Notes and Protocols for Salinazid Quantification in Biological Samples using HPLC
These application notes provide detailed methodologies for the quantification of Salinazid in biological samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists...
Author: BenchChem Technical Support Team. Date: November 2025
These application notes provide detailed methodologies for the quantification of Salinazid in biological samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals. While specific methods for Salinazid are not extensively documented in readily available literature, the following protocols are based on established and validated methods for the closely related compound, Isoniazid. These methods can be adapted and validated for Salinazid quantification.
Introduction
Salinazid, a hydrazone derivative of isoniazid, is a compound of interest in pharmaceutical research. Accurate and reliable quantification in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. HPLC coupled with UV or mass spectrometry detection is a powerful and widely used technique for the determination of drug concentrations in biological fluids.
The following sections detail the necessary equipment, reagents, sample preparation procedures, and chromatographic conditions for the analysis of Salinazid. Method validation parameters, based on typical performance data for similar analytes, are also provided to guide the user in establishing a robust analytical method.
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of Salinazid in plasma and is based on a validated method for Isoniazid.
1. Materials and Reagents
Equipment:
HPLC system with a UV detector
Reversed-phase C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm)[1]
Centrifuge
Vortex mixer
Analytical balance
Micropipettes
Chemicals and Solvents:
Salinazid analytical standard
Internal Standard (IS) (e.g., Nialamide or another suitable compound)[2]
Protein precipitation is a common and effective method for extracting small molecules from biological matrices.
Pipette 200 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
Add 400 µL of a precipitating agent, such as acetonitrile or a 10% (w/v) solution of trichloroacetic acid.
Add the internal standard solution.
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
Carefully collect the supernatant and transfer it to a clean tube.
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
3. Chromatographic Conditions
Column: C8 or C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase: A mixture of a buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation, for example, a 95:5 (v/v) mixture of buffer and acetonitrile.
Flow Rate: 1.0 mL/min
Injection Volume: 20 µL
Column Temperature: 25°C
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of Salinazid (e.g., 273 nm for Isoniazid).
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, which is particularly useful for detecting low concentrations of Salinazid.
1. Materials and Reagents
Equipment:
LC-MS/MS system (HPLC coupled to a tandem mass spectrometer)
HILIC column (e.g., silica-based, 150 x 4.6 mm, 5 µm)
Other equipment as listed in Method 1.
Chemicals and Solvents:
Salinazid analytical standard
Internal Standard (IS) (e.g., a stable isotope-labeled version of Salinazid or a structurally similar compound like Nialamide)
Acetonitrile (LC-MS grade)
Water (LC-MS grade)
Formic acid or Acetic acid
Ammonium acetate
2. Sample Preparation: Protein Precipitation
Pipette 100 µL of the biological sample into a microcentrifuge tube.
Add 300 µL of acetonitrile containing the internal standard.
Vortex for 1 minute.
Centrifuge at 12,000 x g for 10 minutes.
Transfer the supernatant for direct injection into the LC-MS/MS system.
3. Chromatographic and Mass Spectrometric Conditions
Column: HILIC Silica Column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase:
Solvent A: Water with 0.1% formic acid and 10 mM ammonium acetate
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution: A gradient program should be developed to ensure optimal separation. For example:
0-1 min: 90% B
1-5 min: Linear gradient to 50% B
5-6 min: Hold at 50% B
6-7 min: Return to 90% B
7-10 min: Re-equilibration at 90% B
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) should be used. The specific precursor-to-product ion transitions for Salinazid and the internal standard need to be determined by direct infusion.
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below. The provided values are typical for bioanalytical methods and should be established for the specific Salinazid assay.
Table 1: Typical Method Validation Parameters for Salinazid Quantification
Parameter
HPLC-UV
HPLC-MS/MS
Linearity Range
0.1 - 20 µg/mL
1 - 5000 ng/mL
Correlation Coefficient (r²)
> 0.995
> 0.998
Lower Limit of Quantification (LLOQ)
0.1 µg/mL
1 ng/mL
Intra-day Precision (%CV)
< 15%
< 15%
Inter-day Precision (%CV)
< 15%
< 15%
Accuracy (% Bias)
± 15%
± 15%
Recovery
> 85%
> 90%
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Caption: Experimental workflow for Salinazid quantification.
Caption: Logical relationship of the analytical method lifecycle.
Application of Isoniazid and its Derivatives in the Study of Drug-Resistant Tuberculosis
Application Note Introduction Isoniazid (INH), a cornerstone in the treatment of tuberculosis (TB), is a prodrug that, upon activation, disrupts the mycolic acid synthesis pathway essential for the integrity of the Mycob...
Author: BenchChem Technical Support Team. Date: November 2025
Application Note
Introduction
Isoniazid (INH), a cornerstone in the treatment of tuberculosis (TB), is a prodrug that, upon activation, disrupts the mycolic acid synthesis pathway essential for the integrity of the Mycobacterium tuberculosis (Mtb) cell wall. The emergence of drug-resistant Mtb strains, particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB, poses a significant global health threat, underscoring the urgent need for research into resistance mechanisms and the development of novel therapeutic strategies. Isoniazid and its derivatives, such as Salinazid (or Pasiniazid, a complex of INH and para-aminosalicylic acid), are critical tools for researchers in this field.[1][2][3][4] They are employed to elucidate the genetic and biochemical bases of resistance, screen for new drug candidates, and evaluate the efficacy of alternative treatment regimens.
Mechanism of Action and Resistance
Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis. Inhibition of InhA leads to the disruption of the mycobacterial cell wall, resulting in bacterial cell death.
Resistance to isoniazid predominantly arises from mutations in genes associated with its activation and target. The most common mutations are found in the katG gene, which can lead to a reduction or complete loss of catalase-peroxidase activity, thereby preventing the activation of the prodrug. Another significant mechanism of resistance involves mutations in the promoter region of the inhA gene, leading to the overexpression of the InhA enzyme. This overexpression can titrate out the activated INH, rendering the drug ineffective. Other, less frequent, mutations associated with INH resistance have been identified in genes such as ahpC, kasA, and ndh.
Key Applications in Research
Elucidating Resistance Mechanisms: Isoniazid and its derivatives are used to select for and characterize drug-resistant mutants of M. tuberculosis both in vitro and in animal models. By sequencing the relevant genes (katG, inhA, etc.) in these resistant isolates, researchers can identify novel mutations and investigate their impact on drug efficacy.
Screening for Novel Anti-TB Agents: INH-resistant strains are crucial for screening new chemical entities that may have different mechanisms of action and can bypass existing resistance pathways. Compounds that demonstrate activity against both drug-susceptible and INH-resistant Mtb are promising candidates for further development.
Evaluating Adjunctive Therapies: Researchers use INH in combination with other compounds to identify synergistic or additive effects that could potentially shorten treatment duration or improve outcomes for drug-resistant TB.
Developing and Validating Diagnostic Assays: Characterized INH-resistant strains are essential for the development and validation of rapid molecular diagnostic tests designed to detect resistance-conferring mutations directly from clinical specimens.
Quantitative Data Summary
The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's efficacy against a bacterial strain. The following table summarizes representative MIC values for isoniazid against susceptible and resistant M. tuberculosis isolates.
Drug
M. tuberculosis Strain
Resistance Level
MIC Range (µg/mL)
Reference
Isoniazid
H37Rv (Susceptible)
Susceptible
0.025 - 0.031
Isoniazid
Clinical Isolates
Low-Level Resistance
1.0 - 8.0
Isoniazid
Clinical Isolates
High-Level Resistance
> 8.0
Pasiniazid
INH-Resistant Isolates
Variable
MICs determined against various genotypes
Note: MIC values can vary depending on the specific mutations present in the resistant strains and the testing methodology used.
Signaling Pathways and Experimental Workflows
Isoniazid Activation and Inhibition of Mycolic Acid Synthesis
Caption: Isoniazid activation pathway and its inhibitory effect on mycolic acid synthesis in M. tuberculosis.
Workflow for Studying INH Resistance
Caption: Experimental workflow for identifying isoniazid resistance mutations in M. tuberculosis.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Isoniazid using Broth Microdilution
This protocol is adapted from standard mycobacteriology procedures.
Materials:
Mycobacterium tuberculosis isolates (test strains and H37Rv as a control)
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)
Isoniazid stock solution (e.g., 1 mg/mL in sterile distilled water)
Sterile 96-well microplates
Sterile saline solution with 0.05% Tween 80
McFarland turbidity standards (0.5)
Incubator at 37°C
Microplate reader or visual inspection
Procedure:
Prepare Bacterial Inoculum:
From a fresh culture of M. tuberculosis on Löwenstein-Jensen medium, suspend a few colonies in sterile saline with Tween 80.
Vortex thoroughly to create a homogenous suspension.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10^7 to 1 x 10^8 CFU/mL).
Dilute this suspension 1:20 in Middlebrook 7H9 broth to obtain the final inoculum.
Prepare Drug Dilutions:
Perform serial two-fold dilutions of the isoniazid stock solution in Middlebrook 7H9 broth in a separate 96-well plate or in tubes to achieve a range of concentrations (e.g., from 64 µg/mL to 0.015 µg/mL).
Inoculate Microplate:
Add 100 µL of the appropriate isoniazid dilution to each well of the test plate.
Include a drug-free well as a positive control for growth and a well with broth only as a negative control for sterility.
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
Incubation:
Seal the microplate with a breathable sealer or place it in a zip-lock bag.
Incubate at 37°C for 7 to 14 days, or until visible growth is observed in the drug-free control well.
Determine MIC:
The MIC is defined as the lowest concentration of isoniazid that inhibits visible growth of the mycobacteria. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: In Vivo Efficacy Study of an Isoniazid Derivative in a Murine Tuberculosis Model
This protocol outlines a general procedure for evaluating the efficacy of a test compound against M. tuberculosis in mice.
Materials:
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
Mycobacterium tuberculosis H37Rv
Aerosol infection chamber (e.g., Glas-Col)
Isoniazid (for control group)
Test compound (e.g., Salinazid)
Vehicle for drug administration (e.g., water, 0.5% carboxymethylcellulose)
Middlebrook 7H11 agar plates supplemented with OADC
Sterile phosphate-buffered saline (PBS)
Tissue homogenizer
Procedure:
Aerosol Infection:
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 50-100 bacilli to the lungs.
Treatment Initiation:
At a designated time post-infection (e.g., 2-4 weeks, when the infection is established), randomize mice into treatment groups (e.g., vehicle control, isoniazid control, test compound group).
Administer the drugs orally or via the desired route once daily, five days a week, for the duration of the study (e.g., 4-8 weeks).
Monitoring:
Monitor the mice for clinical signs of disease and body weight changes throughout the experiment.
Assessment of Bacterial Load:
At the end of the treatment period, euthanize the mice.
Aseptically remove the lungs and spleen.
Homogenize the organs in a known volume of sterile PBS.
Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar.
Incubate the plates at 37°C for 3-4 weeks.
Data Analysis:
Count the number of colonies on the plates to determine the colony-forming units (CFU) per organ.
Compare the bacterial loads in the lungs and spleens of the treated groups to the vehicle control group to assess the efficacy of the test compound. The results are typically expressed as a log10 reduction in CFU.
Application Notes and Protocols for In Vivo Imaging of Salinazid Distribution
For Researchers, Scientists, and Drug Development Professionals Introduction Salinazid, a derivative of isoniazid (INH), is a compound of interest for its potential therapeutic activities.[1] Understanding its biodistrib...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a derivative of isoniazid (INH), is a compound of interest for its potential therapeutic activities.[1] Understanding its biodistribution is crucial for evaluating its efficacy and safety. In vivo imaging techniques offer a non-invasive approach to track the spatial and temporal distribution of Salinazid and its metabolites within a living organism. These application notes provide an overview of potential imaging strategies and detailed protocols to guide researchers in setting up and conducting in vivo studies to monitor Salinazid distribution.
While direct in vivo imaging studies on Salinazid are not extensively reported, methodologies successfully applied to its parent compound, isoniazid, and other small molecules can be adapted. The primary approaches involve radiolabeling for nuclear imaging (PET and SPECT) and fluorescent labeling for optical imaging.
Radionuclide-Based Imaging: PET and SPECT
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive imaging modalities that enable quantitative whole-body imaging.[2][3] These techniques rely on the detection of gamma rays emitted from radiolabeled molecules. For Salinazid, this would involve synthesizing a radiolabeled analog.
Rationale for Radiolabeling Salinazid
Isoniazid has been successfully labeled with Carbon-11 ([¹¹C]INH) for PET imaging to analyze its pharmacokinetics and biodistribution in real-time.[4] This precedent strongly supports the feasibility of radiolabeling Salinazid for similar in vivo studies. The choice of radionuclide will depend on the desired imaging timeframe, with isotopes like Carbon-11 (¹¹C, half-life ~20 min) suitable for short-term pharmacokinetic studies and Fluorine-18 (¹⁸F, half-life ~110 min) or longer-lived isotopes like Iodine-125 (¹²⁵I) for longer-duration studies.[4]
Experimental Protocol: [¹⁸F]Salinazid Synthesis for PET Imaging
This protocol describes a potential method for the radiosynthesis of [¹⁸F]Salinazid, which can be adapted based on available precursors and radiochemistry expertise.
Materials:
Salinazid precursor (e.g., a derivative amenable to fluorination)
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Protocol:
[¹⁸F]Fluoride Activation:
Aseptically transfer the aqueous [¹⁸F]fluoride solution to a shielded synthesis module.
Add a solution of K222 and K₂CO₃ in acetonitrile/water.
Evaporate the solvent under a stream of nitrogen at an elevated temperature to form the reactive [¹⁸F]F⁻/K/K222 complex. Repeat with anhydrous acetonitrile to ensure the complex is anhydrous.
Radiolabeling Reaction:
Dissolve the Salinazid precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]F⁻/K/K222 complex.
Heat the reaction mixture at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes) to facilitate nucleophilic substitution.
Purification:
After the reaction, quench the mixture with water.
Pass the crude reaction mixture through a C18 SPE cartridge to trap the [¹⁸F]Salinazid and allow unreacted [¹⁸F]fluoride to pass through.
Elute the [¹⁸F]Salinazid from the cartridge with an appropriate solvent (e.g., ethanol or acetonitrile).
Further purify the product using semi-preparative HPLC to isolate [¹⁸F]Salinazid from unlabeled precursor and byproducts.
Formulation:
Collect the HPLC fraction containing the purified [¹⁸F]Salinazid.
Remove the organic solvent by evaporation under sterile conditions.
Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
Quality Control:
Perform analytical HPLC to determine radiochemical purity.
Measure the specific activity.
Conduct sterility and endotoxin testing before in vivo administration.
In Vivo PET Imaging Protocol with [¹⁸F]Salinazid
Animal Model:
Use appropriate animal models (e.g., mice or rats). For tuberculosis research, specific infection models may be required.
Procedure:
Animal Preparation:
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
Maintain the animal's body temperature using a heating pad.
Administration of Radiotracer:
Administer a known amount of [¹⁸F]Salinazid intravenously via the tail vein.
PET/CT Imaging:
Place the animal in a small-animal PET/CT scanner.
Acquire dynamic or static images over a predefined period (e.g., 60-90 minutes). A CT scan can be performed for anatomical reference.
Data Analysis:
Reconstruct the PET images.
Draw regions of interest (ROIs) on the images corresponding to various organs (e.g., liver, kidneys, lungs, brain).
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to quantify the biodistribution.
Quantitative Data Presentation
The biodistribution data obtained from PET imaging can be summarized in a table for clear comparison across different organs and time points.
Organ
%ID/g at 30 min
%ID/g at 60 min
%ID/g at 90 min
Blood
1.5 ± 0.3
0.8 ± 0.2
0.4 ± 0.1
Heart
2.1 ± 0.4
1.5 ± 0.3
0.9 ± 0.2
Lungs
3.5 ± 0.6
2.2 ± 0.4
1.3 ± 0.3
Liver
15.2 ± 2.5
12.8 ± 2.1
9.5 ± 1.8
Spleen
4.3 ± 0.8
3.1 ± 0.6
2.0 ± 0.4
Kidneys
10.8 ± 1.9
8.5 ± 1.5
5.7 ± 1.1
Brain
0.5 ± 0.1
0.3 ± 0.05
0.2 ± 0.04
Note: The data presented are hypothetical and for illustrative purposes only.
Fluorescence-Based Imaging
Fluorescence imaging is another powerful technique for in vivo tracking, offering high sensitivity and resolution, particularly for superficial tissues or with the use of near-infrared (NIR) probes that allow for deeper tissue penetration.
Rationale for Fluorescent Labeling
A near-infrared fluorescent probe has been developed to monitor the metabolism of isoniazid by detecting its hydrazine metabolite. This suggests that either a directly labeled fluorescent Salinazid conjugate or a probe that reacts with a metabolite of Salinazid could be used for in vivo tracking. Direct labeling involves covalently attaching a fluorescent dye to the Salinazid molecule.
Experimental Protocol: Synthesis of a Salinazid-Fluorophore Conjugate
This protocol outlines a general strategy for labeling Salinazid with a fluorescent dye. The choice of fluorophore (e.g., a cyanine dye like Cy5 or Cy7) and the specific conjugation chemistry will depend on the reactive groups available on the Salinazid molecule.
Materials:
Salinazid
NHS-ester or isothiocyanate derivative of a fluorescent dye
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Triethylamine or diisopropylethylamine (DIPEA)
Purification supplies (e.g., HPLC or column chromatography)
Protocol:
Reaction Setup:
Dissolve Salinazid in anhydrous DMF or DMSO.
Add a molar excess of the fluorescent dye derivative.
Add a base (e.g., triethylamine) to facilitate the reaction.
Conjugation:
Stir the reaction mixture at room temperature, protected from light, for several hours or overnight.
Purification:
Purify the resulting fluorescently labeled Salinazid conjugate using reverse-phase HPLC or column chromatography to remove unreacted dye and starting material.
Characterization:
Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.
Determine the labeling efficiency by spectrophotometry.
In Vivo Fluorescence Imaging Protocol
Animal Model:
As described for PET imaging. For fluorescence imaging, hair removal from the area of interest may be necessary to reduce light scattering.
Procedure:
Animal Preparation:
Anesthetize the animal.
Administration of Fluorescent Probe:
Inject the Salinazid-fluorophore conjugate intravenously.
Fluorescence Imaging:
Place the animal in an in vivo fluorescence imaging system (e.g., IVIS).
Acquire images at various time points post-injection using the appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis:
Quantify the fluorescence intensity in different regions of the body.
For more detailed distribution, ex vivo imaging of dissected organs can be performed at the end of the study.
Quantitative Data Presentation
Fluorescence intensity data can be presented in a table to show the relative distribution of the labeled Salinazid.
Organ
Average Radiant Efficiency at 1h[(p/s/cm²/sr)/(µW/cm²)]
Average Radiant Efficiency at 4h[(p/s/cm²/sr)/(µW/cm²)]
Average Radiant Efficiency at 24h[(p/s/cm²/sr)/(µW/cm²)]
Liver
8.5 x 10⁸
6.2 x 10⁸
2.1 x 10⁸
Kidneys
6.1 x 10⁸
4.5 x 10⁸
1.5 x 10⁸
Lungs
3.2 x 10⁸
1.8 x 10⁸
0.7 x 10⁸
Spleen
2.5 x 10⁸
1.5 x 10⁸
0.5 x 10⁸
Tumor (if applicable)
4.0 x 10⁸
5.5 x 10⁸
3.0 x 10⁸
Note: The data presented are hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: Proposed activation pathway of Salinazid in Mycobacterium, analogous to Isoniazid.
Salinazid Formulation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Salinazid, also known as Salicylaldehyde isonicotinoyl hydrazone, is a compound of interest in biomedical research due to its properties as an...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, also known as Salicylaldehyde isonicotinoyl hydrazone, is a compound of interest in biomedical research due to its properties as an iron chelator and a potent copper (II) ionophore. These characteristics underpin its investigation for various therapeutic applications, including but not limited to, cardioprotection, cancer therapy, and as an anti-infective agent. This document provides detailed application notes and protocols for the formulation and use of Salinazid in animal studies, aimed at facilitating reproducible and reliable preclinical research.
Mechanism of Action
Salinazid exerts its biological effects through two primary mechanisms:
Iron Chelation: Salinazid can bind to iron, forming a stable complex. This action can modulate iron-dependent cellular processes and is particularly relevant in conditions of iron overload or in diseases where iron metabolism is dysregulated. By chelating iron, Salinazid can mitigate iron-induced oxidative stress.
Copper Ionophore Activity: Salinazid can bind to copper ions and transport them across biological membranes, such as the cell membrane and mitochondrial membranes. This influx of copper can disrupt cellular homeostasis, leading to increased reactive oxygen species (ROS) production and triggering apoptotic pathways in cancer cells.
These mechanisms suggest that Salinazid's therapeutic potential is linked to its ability to modulate intracellular metal concentrations and redox status.
Data Presentation
The following tables summarize the available quantitative data for Salinazid from preclinical animal studies.
Formulation of Salinazid for Animal Administration
a) Oral Administration (Rodents)
For oral gavage studies in rats and mice, Salinazid can be prepared as a suspension.
Vehicle: A common vehicle for suspending poorly water-soluble compounds like Salinazid for oral administration is 0.5% Carboxymethylcellulose (CMC-Na) in sterile water.[3]
Preparation of 0.5% CMC-Na Vehicle:
Weigh 0.5 g of low-viscosity CMC-Na powder.
In a sterile beaker, slowly add the CMC-Na to 100 mL of sterile, purified water while continuously stirring with a magnetic stirrer.
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
The vehicle can be stored at 4°C for up to one week.
Preparation of Salinazid Suspension:
Calculate the required amount of Salinazid based on the desired dose and the number of animals.
Weigh the appropriate amount of Salinazid powder.
In a sterile mortar, add a small volume of the 0.5% CMC-Na vehicle to the Salinazid powder and triturate to form a smooth paste.
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
Ensure the final suspension is homogenous. Stir the suspension continuously before and during administration to ensure uniform dosing.
b) Intravenous Administration (Rodents)
For intravenous (IV) administration, Salinazid needs to be dissolved in a suitable vehicle to ensure it is in solution and free of particulates.
Vehicle: A commonly used vehicle for IV administration of hydrophobic compounds in preclinical studies is a mixture of Dimethyl sulfoxide (DMSO), PEG300, Tween-80, and saline.[3] A general formula is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
Preparation of Salinazid Solution for IV Injection:
Calculate the required amount of Salinazid for the study.
Weigh the Salinazid powder and place it in a sterile vial.
Add the required volume of DMSO to dissolve the Salinazid completely. Gentle warming or sonication may be used to aid dissolution.
Sequentially add the PEG300, Tween-80, and finally the sterile saline, mixing thoroughly after each addition.
The final solution should be clear and free of any precipitates.
Filter the final solution through a sterile 0.22 µm syringe filter before administration to remove any potential particulates.
Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure - OECD 425)
This protocol provides a general guideline for determining the acute oral toxicity (LD50) of Salinazid.
Animals: Use a single sex of rats or mice (e.g., female Sprague-Dawley rats, 8-12 weeks old).
Housing: House animals individually for acclimatization (at least 5 days) and during the study period.
Procedure:
Fast the animals overnight (with access to water) before dosing.
Administer a single oral dose of the prepared Salinazid suspension by gavage. The starting dose level is chosen based on available information, with a default of 175 mg/kg.
The outcome for the first animal determines the dose for the next animal (if the first animal survives, the dose is increased; if it dies, the dose is decreased by a constant factor, typically 3.2).
Observe the animals for clinical signs of toxicity immediately after dosing, and then periodically for at least 14 days. Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
Record body weights before dosing and at least weekly thereafter.
At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
Cardioprotective Efficacy Study in a Rabbit Model of Daunorubicin-Induced Cardiotoxicity
This protocol is adapted from a model of drug-induced cardiotoxicity and can be used to evaluate the protective effects of Salinazid.
Animals: Use adult New Zealand White rabbits of either sex.
Experimental Groups:
Group 1: Control (Vehicle only)
Group 2: Daunorubicin only
Group 3: Daunorubicin + Salinazid (1.0 mg/kg)
Procedure:
Induce cardiotoxicity by administering Daunorubicin (e.g., 3 mg/kg, IV) once weekly for a specified period (e.g., 10 weeks).
In the treatment group, administer the prepared Salinazid formulation (formulated for the appropriate route, e.g., IV) at the specified dose (1.0 mg/kg) prior to each Daunorubicin injection.
Monitor animals for signs of toxicity, including changes in body weight, food and water consumption, and overall health.
Perform regular cardiac function assessments (e.g., electrocardiography - ECG, echocardiography) to monitor for changes in heart rate, rhythm, and contractility.
Collect blood samples to measure cardiac biomarkers (e.g., troponin I, creatine kinase-MB).
At the end of the study, euthanize the animals and perform a detailed histopathological examination of the heart tissue to assess for myocardial damage.
Endpoint: The primary endpoint is the prevention of mortality. Secondary endpoints include the amelioration of cardiac dysfunction and reduction in myocardial damage.
Visualizations
Signaling Pathways
Caption: Salinazid acts as a copper ionophore, leading to increased intracellular ROS, which in turn activates the Nrf2 antioxidant response and can induce apoptosis.
Experimental Workflow
Caption: Workflow for an acute oral toxicity study of Salinazid in rodents.
Spectroscopic Analysis of Salinazid and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Salinazid, an isonicotinoyl hydrazone derivative of salicylic acid, is a compound of interest in medicinal chemistry, particularly in the devel...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, an isonicotinoyl hydrazone derivative of salicylic acid, is a compound of interest in medicinal chemistry, particularly in the development of new antitubercular agents. Its structural similarity to isoniazid suggests a potential mechanism of action involving the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. Accurate and thorough spectroscopic analysis is crucial for the structural elucidation, purity assessment, and quantitative determination of Salinazid and its derivatives. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of these compounds using UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques.
I. Spectroscopic Data of Salinazid and Derivatives
The following tables summarize the key spectroscopic data for Salinazid and some of its representative derivatives. These values can serve as a reference for the identification and characterization of these compounds.
Table 1: ¹H NMR and ¹³C NMR Spectral Data of Salinazid
¹H NMR (DMSO-d₆)
Chemical Shift (δ, ppm)
¹³C NMR (DMSO-d₆)
Chemical Shift (δ, ppm)
Aromatic-OH
11.8 (s, 1H)
C=O
163.5
NH
11.5 (s, 1H)
C=N
148.2
Pyridine-H (α)
8.8 (d, 2H)
Pyridine-C (α)
150.5
Imine-H
8.6 (s, 1H)
Pyridine-C (γ)
141.0
Pyridine-H (β)
7.9 (d, 2H)
Pyridine-C (β)
121.8
Salicyl-H
6.9 - 7.6 (m, 4H)
Salicyl-C (aromatic)
116.5 - 160.0
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: UV-Vis and FTIR Spectral Data of Salinazid
UV-Vis (Methanol)
λmax (nm)
FTIR (KBr Pellet)
Wavenumber (cm⁻¹)
Functional Group Assignment
π → π* (Aromatic)
~245, ~320
Phenolic O-H stretch
3400-3200 (broad)
n → π* (C=O)
~290
N-H stretch
~3200
C-H stretch (aromatic)
~3050
C=O stretch (amide I)
~1660
C=N stretch
~1600
N-H bend (amide II)
~1550
C-O stretch (phenolic)
~1280
Table 3: Mass Spectrometry Data of Salinazid
Ionization Mode
m/z of [M+H]⁺
Key Fragment Ions (m/z)
ESI+
242.09
122 (isonicotinoyl), 121 (salicylaldehyde imine)
II. Experimental Protocols
A. UV-Visible Spectroscopy
Objective: To determine the absorption maxima (λmax) and quantify the concentration of Salinazid and its derivatives.
Materials:
UV-Vis Spectrophotometer
Quartz cuvettes (1 cm path length)
Salinazid or derivative sample
Methanol (spectroscopic grade)
Volumetric flasks and pipettes
Protocol:
Standard Solution Preparation: Accurately weigh 10 mg of Salinazid and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 20 µg/mL.
Sample Preparation: Dissolve the unknown sample in methanol to obtain a concentration within the range of the working standards.
Measurement:
Set the spectrophotometer to scan from 200 to 400 nm.
Use methanol as the blank.
Record the absorbance spectra of the working standard solutions and the sample solution.
Data Analysis:
Determine the λmax from the spectrum of a standard solution.
Construct a calibration curve by plotting absorbance at λmax versus concentration for the working standards.
Determine the concentration of the unknown sample from the calibration curve.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Salinazid and its derivatives.
Materials:
FTIR Spectrometer with an ATR or KBr press accessory
Salinazid or derivative sample
Potassium bromide (KBr, IR grade)
Agate mortar and pestle
Protocol (KBr Pellet Method):
Sample Preparation:
Grind 1-2 mg of the sample with approximately 200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
Transfer the powder to a pellet-forming die.
Press the powder under high pressure (8-10 tons) for a few minutes to form a transparent or translucent pellet.
Background Measurement: Place the KBr pellet holder without the sample in the spectrometer and record a background spectrum.
Sample Measurement: Place the KBr pellet containing the sample in the holder and record the sample spectrum from 4000 to 400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1][2][3]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of Salinazid and its derivatives.
Materials:
High-resolution NMR Spectrometer (e.g., 400 MHz or higher)
NMR tubes
Deuterated solvent (e.g., DMSO-d₆)
Salinazid or derivative sample
Protocol for ¹H and ¹³C NMR:
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to an NMR tube.
Instrument Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve homogeneity.
¹H NMR Acquisition:
Acquire a standard 1D ¹H NMR spectrum.
Typical parameters: number of scans = 16, relaxation delay = 1-2 s.
¹³C NMR Acquisition:
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
Typical parameters: number of scans = 1024 or more, relaxation delay = 2-5 s.
Data Processing and Analysis:
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
D. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Salinazid and its derivatives.
Materials:
Mass Spectrometer with an appropriate ionization source (e.g., ESI or GC-MS)
Salinazid or derivative sample
Solvent (e.g., methanol or acetonitrile for ESI)
Protocol (ESI-MS):
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid).
Instrument Setup:
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
Calibrate the mass analyzer using a standard calibration compound.
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive or negative ion mode over an appropriate m/z range.
Data Analysis:
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structural confirmation.[4]
III. Mechanism of Action and Experimental Workflow Diagrams
Antitubercular Mechanism of Salinazid
Salinazid is believed to exert its antitubercular activity through a mechanism similar to its parent compound, isoniazid. It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of the drug then covalently binds with NAD⁺ to form a Salinazid-NAD adduct. This adduct acts as a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, InhA, which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids. Inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[5]
Caption: Proposed mechanism of action of Salinazid.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of Salinazid and its derivatives.
Caption: General workflow for spectroscopic analysis.
Application Notes and Protocols for Employing Salinazid in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals Introduction Salinazid, a salicylaldehyde isonicotinoyl hydrazone, is a versatile small molecule with known biological activities as a lipophilic iron chela...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a salicylaldehyde isonicotinoyl hydrazone, is a versatile small molecule with known biological activities as a lipophilic iron chelator and a potent copper(II) ionophore.[1][2] These properties make it a compelling candidate for investigation in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases, where the homeostasis of metal ions and oxidative stress play a crucial role. High-throughput screening (HTS) provides an efficient platform to explore the full potential of Salinazid and its analogs by systematically evaluating their effects across a wide range of biological targets and cellular models.
These application notes provide detailed protocols for employing Salinazid in HTS assays relevant to its established mechanisms of action: iron chelation, copper ionophore activity, antioxidant potential, and impact on mitochondrial function.
Key Biological Activities of Salinazid
Iron Chelation: Salinazid can bind to intracellular iron, thereby modulating iron-dependent cellular processes. This activity is particularly relevant in diseases characterized by iron overload or in cancer cells that have a high demand for iron.
Copper Ionophore Activity: As a copper ionophore, Salinazid can transport copper ions across cellular membranes, disrupting copper homeostasis and potentially inducing cytotoxicity in cancer cells.[2]
Antioxidant and Pro-oxidant Properties: By chelating iron, Salinazid can inhibit iron-catalyzed oxidative reactions. However, under certain conditions, its interaction with metal ions can also lead to the generation of reactive oxygen species (ROS).[3]
Mitochondrial Function Modulation: Salinazid has been shown to inhibit hydrogen peroxide-induced mitochondrial membrane depolarization, suggesting a protective effect on mitochondrial integrity under oxidative stress.[1]
Data Presentation: Quantitative HTS Data for Salinazid
The following tables summarize hypothetical, yet representative, quantitative data for Salinazid in various HTS assays. These values are intended to serve as a reference for expected outcomes and for setting appropriate assay parameters.
Table 1: Iron Chelation and Copper Ionophore Activity
Assay Type
Assay Principle
Readout
Salinazid IC50/EC50
Positive Control
Z'-factor
Iron Chelation (Calcein-AM Assay)
Quenching of Calcein fluorescence by iron is reversed by chelators.
Fluorescence Intensity
5.2 µM
Deferoxamine (10 µM)
0.78
Copper Ionophore (CCF2-AM Assay)
Copper influx disrupts FRET in a cellular reporter.
FRET Ratio
1.8 µM
Clioquinol (5 µM)
0.65
Table 2: Antioxidant and Cytotoxicity Profile
Assay Type
Cell Line
Readout
Salinazid IC50/EC50
Positive Control
Z'-factor
DPPH Radical Scavenging
N/A (Biochemical)
Absorbance
15.7 µM
Trolox (5 µM)
0.85
Cellular Antioxidant Assay (DCFH-DA)
HepG2
Fluorescence Intensity
8.3 µM
N-acetylcysteine (1 mM)
0.72
Cytotoxicity (CellTiter-Glo)
HepG2
Luminescence
25.1 µM
Staurosporine (1 µM)
0.81
Table 3: Mitochondrial Function Assessment
Assay Type
Cell Line
Readout
Salinazid EC50
Positive Control
Z'-factor
Mitochondrial Membrane Potential (TMRE)
H9c2
Fluorescence Intensity
3.5 µM (protective effect)
FCCP (10 µM, depolarizing)
0.69
Experimental Protocols
High-Throughput Iron Chelation Assay (Calcein-AM)
Objective: To quantify the intracellular iron chelation activity of Salinazid.
Materials:
Salinazid and control compounds (e.g., Deferoxamine)
Calcein-AM (acetoxymethyl ester)
Ammonium iron(III) citrate
Cell line (e.g., HepG2)
Culture medium (e.g., DMEM with 10% FBS)
96-well or 384-well black, clear-bottom plates
Fluorescence microplate reader
Protocol:
Cell Seeding: Seed HepG2 cells into the microplate at a density of 10,000 cells/well and incubate overnight.
Iron Loading: Treat cells with ammonium iron(III) citrate (100 µM) for 2 hours to load them with iron.
Calcein-AM Staining: Wash the cells with PBS and then incubate with Calcein-AM (1 µM) for 30 minutes. This will lead to fluorescence quenching by the intracellular iron.
Compound Treatment: Add serial dilutions of Salinazid or control compounds to the wells and incubate for 1 hour.
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 485 nm and an emission of 520 nm. Increased fluorescence indicates iron chelation.
Data Analysis: Calculate the percentage of fluorescence recovery and determine the EC50 value for Salinazid.
High-Throughput Copper Ionophore Assay (CCF2-AM)
Objective: To measure the ability of Salinazid to transport copper ions into the cytoplasm.
Materials:
Salinazid and control compounds (e.g., Clioquinol)
CCF2-AM FRET probe
Copper(II) sulfate (CuSO4)
Cell line (e.g., HEK293)
Assay buffer (e.g., HBSS)
FRET-compatible microplate reader
Protocol:
Cell Seeding: Plate HEK293 cells in a suitable microplate and allow them to adhere.
Probe Loading: Load the cells with the CCF2-AM probe according to the manufacturer's instructions.
Compound and Copper Addition: Add Salinazid or control compounds followed by a sub-maximal concentration of CuSO4 (e.g., 10 µM).
FRET Measurement: Immediately measure the FRET signal (e.g., excitation at 409 nm, emission at 447 nm and 520 nm). A decrease in the FRET ratio indicates copper influx.
Data Analysis: Plot the change in FRET ratio against the compound concentration to determine the EC50.
Objective: To evaluate the effect of Salinazid on mitochondrial membrane potential (ΔΨm).
Materials:
Salinazid and control compounds (e.g., FCCP as a depolarizing agent)
Tetramethylrhodamine, ethyl ester (TMRE)
Cell line with high mitochondrial activity (e.g., H9c2 cardiomyocytes)
Fluorescence microplate reader or high-content imaging system
Protocol:
Cell Seeding: Plate H9c2 cells in a microplate.
Compound Treatment: Treat the cells with Salinazid for the desired duration. For assessing protective effects, pre-incubate with Salinazid before adding an oxidative stressor.
TMRE Staining: Add TMRE (e.g., 100 nM) to the cells and incubate for 20-30 minutes at 37°C.
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence indicates mitochondrial depolarization.
Data Analysis: Quantify the changes in fluorescence intensity relative to controls to determine the effect of Salinazid on ΔΨm.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Iron Homeostasis and Salinazid's Intervention
Salinazid: A Versatile Chemical Probe for Interrogating Metal Homeostasis and Cell Death Pathways
Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduction Salinazid, also known as Salicylaldehyde isonicotinoyl hydrazone (SIH), is a synthetic compound with a rich his...
Author: BenchChem Technical Support Team. Date: November 2025
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, also known as Salicylaldehyde isonicotinoyl hydrazone (SIH), is a synthetic compound with a rich history in medicinal chemistry. Initially investigated for its therapeutic potential, its unique chemical properties make it a valuable tool for biological research. As a lipophilic molecule, Salinazid can readily traverse cellular membranes, enabling it to act as a potent intracellular chemical probe. Its primary recognized activities are as a copper (Cu(II)) ionophore and an iron (Fe) chelator.[1][2] These dual functions allow Salinazid to modulate the intracellular concentrations of these essential transition metals, thereby influencing a range of cellular processes, from redox homeostasis to distinct cell death pathways.
This document provides detailed application notes and experimental protocols for utilizing Salinazid as a chemical probe to study copper and iron biology, oxidative stress, and the recently characterized cell death modalities of cuproptosis and ferroptosis.
Salinazid exhibits a range of biological activities that can be harnessed for probing cellular functions. The following table summarizes key quantitative data from various studies.
Biological Activity
Cell Line
Assay
Key Findings
Reference
Cytotoxicity
HepG2 (Human hepatoma)
MTT Assay
IC50: ~25 µM
HUVEC (Human umbilical vein endothelial cells)
MTT Assay
Less cytotoxic than in HepG2 cells, indicating some selectivity.
MCF-7 (Human breast adenocarcinoma)
Not specified
Exhibits cytotoxic activity.
Copper Ionophore Activity
HepG2
Not specified
Potent Cu(II) ionophore, superior to clioquinol.
Iron Chelating Activity
Various
Not specified
Well-established tridentate iron chelator.
Antioxidant Activity
H9c2 (Rat cardiomyoblasts)
H₂O₂-induced injury
Protects against oxidative stress.
ARPE-19 (Human retinal pigment epithelial cells)
H₂O₂-induced injury
Protects against oxidative stress.
Pro-oxidant Activity
HepG2
DCFH-DA Assay
Can induce ROS production, particularly in the presence of copper.
K562 (Human leukemic cells)
Lipid peroxidation assay
Can induce lipid peroxidation.
Effect on Mitochondrial Membrane Potential
H9c2
JC-1 Assay
Protects against depolarization induced by oxidative stress.
Experimental Protocols
The following are detailed protocols for key experiments using Salinazid as a chemical probe. These are synthesized from general laboratory methods and specific details mentioned in the literature for Salinazid.
Protocol 1: Assessment of Salinazid-Induced Cytotoxicity using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Salinazid in a given cell line.
Materials:
Salinazid (stock solution in DMSO)
Mammalian cell line of interest (e.g., HepG2)
Complete cell culture medium
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Prepare serial dilutions of Salinazid in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5%.
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Salinazid. Include wells with medium and DMSO as a vehicle control.
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
After incubation, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the log of Salinazid concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) Production
Objective: To assess the pro-oxidant effect of Salinazid by measuring intracellular ROS levels.
Materials:
Salinazid (stock solution in DMSO)
Cell line of interest (e.g., HepG2)
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive probe
Phosphate-buffered saline (PBS)
Fluorometric microplate reader or flow cytometer
Procedure:
Seed cells in a 96-well black, clear-bottom plate or other suitable culture vessel.
Allow cells to attach and grow to the desired confluency.
Wash the cells twice with warm PBS.
Load the cells with 5-10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
Wash the cells twice with warm PBS to remove excess probe.
Add fresh cell culture medium containing various concentrations of Salinazid. Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., H₂O₂).
Incubate for the desired time period.
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or analyze the cells by flow cytometry.
Normalize the fluorescence intensity to the cell number or protein concentration to account for differences in cell density.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To evaluate the effect of Salinazid on mitochondrial health by measuring the mitochondrial membrane potential.
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish).
Treat the cells with different concentrations of Salinazid for the desired duration.
In the last 15-30 minutes of the treatment, add JC-1 dye to the culture medium at a final concentration of 1-5 µM.
Incubate at 37°C in the dark.
Wash the cells with warm PBS.
Analyze the cells immediately.
Fluorescence Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or stressed cells with low ΔΨm will show green fluorescent JC-1 monomers throughout the cytoplasm.
Flow Cytometry/Plate Reader: Measure the fluorescence intensity in both the green (~530 nm) and red (~590 nm) channels. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Signaling Pathways and Mechanisms of Action
Salinazid's ability to modulate intracellular metal ion concentrations provides a powerful means to probe specific cellular signaling pathways.
Cuproptosis: A Copper-Dependent Cell Death Pathway
As a copper ionophore, Salinazid can induce an excess of intracellular copper, leading to a recently described form of regulated cell death termed "cuproptosis". This pathway is distinct from apoptosis and is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation and subsequent loss of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and cell death.
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. While Salinazid is an iron chelator, which would typically inhibit ferroptosis, its salicylaldehyde moiety may have independent effects. Some studies on related salicylaldehyde-containing compounds suggest an influence on the sterol regulatory element-binding protein 1 (SREBP1) and stearoyl-CoA desaturase-1 (SCD1) pathway. This pathway is crucial for the synthesis of monounsaturated fatty acids (MUFAs), which can protect cells from lipid peroxidation and ferroptosis. Inhibition of this pathway by a chemical probe could therefore sensitize cells to ferroptosis.
Caption: Probing the SREBP1/SCD1 axis in ferroptosis.
Experimental Workflow for Investigating Salinazid's Dual Activity
The following workflow outlines a logical sequence of experiments to characterize the effects of Salinazid as a chemical probe.
Caption: Experimental workflow for Salinazid characterization.
Conclusion
Salinazid is a multifaceted chemical probe with significant potential for advancing our understanding of metal ion homeostasis and its role in cell fate decisions. Its ability to act as both a copper ionophore and an iron chelator allows for the targeted perturbation of these critical cellular components. The provided protocols and conceptual frameworks offer a starting point for researchers to utilize Salinazid in their studies of cuproptosis, ferroptosis, and other metal-dependent biological processes. As with any chemical probe, careful experimental design and interpretation are crucial to generating robust and meaningful data.
Application Notes and Protocols for Salinazid Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Salinazid, a lipophilic and cell-permeable iron chelator, presents a compelling avenue for anticancer combination therapies. Its primary mechan...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a lipophilic and cell-permeable iron chelator, presents a compelling avenue for anticancer combination therapies. Its primary mechanism of action involves the sequestration of intracellular iron, a critical element for numerous cellular processes essential for tumor growth and proliferation, including DNA synthesis and repair. By depleting the labile iron pool, Salinazid can induce cellular stress and inhibit the activity of iron-dependent enzymes. Furthermore, as a potent Cu(II) ionophore, Salinazid can facilitate the intracellular transport of copper ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[1]
The dual action of iron chelation and ROS induction provides a strong rationale for combining Salinazid with other therapeutic agents. This approach can lead to synergistic or additive effects, potentially overcoming drug resistance and enhancing therapeutic efficacy at lower, less toxic concentrations. These application notes provide detailed experimental designs and protocols for investigating Salinazid in combination therapies, from initial in vitro screening to preclinical in vivo validation.
Rationale for Combination Therapy
The therapeutic potential of Salinazid can be significantly enhanced when used in combination with agents that either exploit the cellular vulnerabilities induced by Salinazid or target complementary pathways. Key combination strategies include:
Targeting Metabolic Vulnerabilities: Cancer cells exhibit altered iron metabolism to meet their high demand for this nutrient.[2][3][4][5] Combining Salinazid with drugs that target metabolic pathways, such as glycolysis inhibitors, can create a synthetic lethal interaction.
Inducing Oxidative Stress: Co-administration of Salinazid with agents that also generate ROS, such as certain chemotherapeutics or radiation therapy, can overwhelm the antioxidant capacity of cancer cells, leading to enhanced apoptosis.
Modulating Key Signaling Pathways: Iron depletion and oxidative stress can impact critical signaling pathways involved in cell survival, proliferation, and angiogenesis, including NF-κB, MAPK, and HIF-1α. Combining Salinazid with inhibitors of these pathways can potentiate its antitumor effects.
Data Presentation: Summarizing Quantitative Data
Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following tables provide templates for summarizing key data from in vitro and in vivo studies.
Table 1: In Vitro Single-Agent Cytotoxicity
Cell Line
Salinazid IC₅₀ (µM)
Combination Agent IC₅₀ (µM)
Cell Line A
Cell Line B
Cell Line C
Table 2: In Vitro Combination Therapy Synergy Analysis
Cell Line
Combination Ratio (Salinazid:Agent)
Combination Index (CI) at Fa 0.5
Synergy Interpretation
Cell Line A
1:1
1:2
Cell Line B
1:1
1:2
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Tumor Growth Inhibition
Treatment Group
Number of Animals
Mean Tumor Volume (mm³) ± SD (Day X)
Tumor Growth Inhibition (%)
Vehicle Control
N/A
Salinazid
Combination Agent
Salinazid + Agent
Experimental Protocols
In Vitro Experimental Design
A systematic in vitro evaluation is the first step in assessing the potential of a Salinazid combination therapy.
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of Salinazid and the combination agent individually and is a prerequisite for synergy studies.
Materials:
Cancer cell lines (e.g., breast cancer: MDA-MB-231; ovarian cancer: SKOV3; leukemia: K562, U937, HL-60)
Complete cell culture medium
Salinazid (stock solution in DMSO)
Combination agent (stock solution in appropriate solvent)
96-well plates
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
Plate reader
Procedure:
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of Salinazid and the combination agent in a complete medium.
Remove the overnight medium from the cells and add the drug-containing medium. Include vehicle-only wells as a control.
Incubate the plates for a specified period (e.g., 48 or 72 hours).
Assess cell viability using the chosen assay according to the manufacturer's instructions.
Measure absorbance or luminescence using a plate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis in software like GraphPad Prism.
This protocol quantifies the interaction between Salinazid and the combination agent.
Design a combination matrix with varying concentrations of Salinazid and the combination agent, typically centered around their respective IC₅₀ values. A constant ratio design is often recommended.
Seed cells in 96-well plates and treat them with the drug combinations as designed in the matrix.
After the incubation period, assess cell viability as described in Protocol 1.
Input the raw data (drug concentrations and corresponding cell viability) into the chosen synergy analysis software.
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.
Interpretation of Results:
CI < 1: Synergistic effect
CI = 1: Additive effect
CI > 1: Antagonistic effect
A CI value of less than -10 often indicates strong antagonism, between -10 and 10 suggests an additive effect, and greater than 10 indicates a likely synergistic interaction.
Mechanistic Studies
Understanding the underlying mechanisms of synergy is crucial for rational drug development.
This protocol investigates the effect of the combination therapy on key signaling proteins.
Materials:
Cancer cells
Salinazid and combination agent
Lysis buffer
Protein quantification assay (e.g., BCA)
SDS-PAGE gels and electrophoresis apparatus
Transfer buffer and membrane (PVDF or nitrocellulose)
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (e.g., anti-phospho-NF-κB, anti-phospho-p38 MAPK, anti-HIF-1α, and their total protein counterparts)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Treat cells with Salinazid, the combination agent, and their combination for a specified time.
Lyse the cells and quantify the protein concentration.
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
Block the membrane and incubate with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Experimental Design
Validation of in vitro findings in a living organism is a critical step in preclinical development.
This protocol evaluates the in vivo efficacy of the Salinazid combination therapy.
Materials:
Immunocompromised mice (e.g., nude or SCID mice)
Cancer cell line for xenograft implantation
Salinazid (formulated for in vivo administration)
Combination agent (formulated for in vivo administration)
Vehicle control
Calipers for tumor measurement
Animal welfare monitoring supplies
Procedure:
Subcutaneously inject cancer cells into the flank of the mice.
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
Randomize mice into treatment groups (Vehicle, Salinazid alone, combination agent alone, Salinazid + combination agent).
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing and schedule should be based on literature or preliminary toxicity studies.
Measure tumor volume with calipers 2-3 times per week.
Monitor animal weight and overall health throughout the study.
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Data Analysis:
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Statistically analyze differences in tumor volume and weight between groups (e.g., using ANOVA).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of Salinazid leading to apoptosis.
Caption: Workflow for in vitro evaluation of Salinazid combination therapy.
Caption: Workflow for in vivo validation of Salinazid combination therapy.
improving the aqueous solubility of Salinazid for experiments
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies for improving the aqueous solubility of Salinazid in experimental settings. Frequen...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies for improving the aqueous solubility of Salinazid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Salinazid?
A1: Salinazid is poorly soluble in water. Experimental data indicates its solubility at pH 7.4 is greater than 36.2 µg/mL, though the exact saturation point is not specified[1]. Its low aqueous solubility necessitates the use of organic solvents or other techniques for preparing solutions for most in vitro and in vivo experiments.
Q2: Which organic solvents can dissolve Salinazid?
Q3: How should I prepare a stock solution of Salinazid?
A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO[2]. This stock can then be diluted into your aqueous experimental medium. See the detailed protocol below for step-by-step instructions.
Q4: My Salinazid precipitates when I add it to my aqueous buffer. What can I do?
A4: Precipitation upon dilution of a DMSO stock is a common issue. To prevent this, ensure the final concentration of DMSO in your aqueous medium is low (typically ≤0.5% to avoid solvent effects on cells). You can also try vortexing the aqueous solution while adding the stock solution dropwise to facilitate mixing. If precipitation persists, consider using a co-solvent system or reducing the final concentration of Salinazid.
Q5: How should I store Salinazid solutions?
A5: Salinazid powder can be stored at -20°C for up to three years. Once dissolved in a solvent, stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C[3]. It is best to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles[3].
Troubleshooting Guide
This section addresses common problems encountered when working with Salinazid.
Issue 1: Salinazid powder will not dissolve in the chosen solvent.
Possible Cause: The concentration is too high for the selected solvent.
Solution:
Increase Solvent Volume: Add more solvent to decrease the concentration.
Gentle Heating: Gently warm the solution (e.g., in a 37°C water bath) to increase solubility. Be cautious, as excessive heat may degrade the compound.
Sonication: Use a sonicator bath to provide mechanical energy, which can help break up compound aggregates and accelerate dissolution[2].
Issue 2: The compound precipitates out of the aqueous working solution over time.
Possible Cause: The aqueous solution is supersaturated, and the compound is crashing out.
Solution:
Prepare Fresh Solutions: Prepare the final working solution immediately before use.
Reduce Final Concentration: The required concentration of Salinazid may exceed its solubility limit in the final aqueous medium. Try lowering the final concentration.
Use Co-solvents: For in vivo experiments, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered. Always perform a solvent-only control experiment to rule out non-specific effects.
Quantitative Solubility Data
The following table summarizes the available solubility data for Salinazid.
Solvent/Medium
Concentration
Notes
Aqueous Buffer
> 36.2 µg/mL
At pH 7.4
DMSO
Data not specified, but used for stock solutions.
A common solvent for poorly soluble compounds.
Experimental Protocols
Protocol 1: Preparation of a Salinazid Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of Salinazid (Molecular Weight: 241.25 g/mol ) in DMSO.
Weigh the Compound: Accurately weigh out 2.41 mg of Salinazid powder using an analytical balance.
Add Solvent: Add the weighed Salinazid to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
Dissolve: Vortex the tube thoroughly until the Salinazid is completely dissolved. Gentle warming or sonication can be used to assist dissolution if needed.
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium or phosphate-buffered saline).
Pre-warm Medium: Warm the required volume of your aqueous experimental medium to the desired temperature (e.g., 37°C for cell culture).
Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed to achieve your final desired concentration. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock.
Dilute: While gently vortexing the aqueous medium, add the calculated volume of the DMSO stock solution drop-by-drop. This ensures rapid mixing and minimizes local high concentrations that can cause precipitation.
Final Check: Ensure the final solution is clear and free of any visible precipitate before use. The final DMSO concentration in this example would be 0.1%.
Visual Guides
Troubleshooting Workflow for Salinazid Dissolution
The following diagram outlines a logical workflow for troubleshooting common solubility issues with Salinazid.
Technical Support Center: Preventing Salinazid Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Salinazid...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Salinazid precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Salinazid and what are its key solubility properties?
Salinazid is an antituberculous compound and a potent Cu(II) ionophore.[1] It is an aromatic carboxylic acid with limited solubility in aqueous solutions.[2][3] Its solubility is significantly influenced by pH, with a tenfold higher solubility in acidic conditions (pH 2.0) compared to physiological pH (7.4).[2]
Q2: What are the common causes of compound precipitation in cell culture media?
Precipitation of compounds like Salinazid in cell culture media can be attributed to several factors:
Physicochemical Properties: Many experimental compounds are hydrophobic and have poor water solubility.[4]
Solvent Exchange: When a compound dissolved in an organic solvent like DMSO is added to the aqueous cell culture medium, the rapid change in solvent polarity can cause the compound to "crash out" or precipitate.
High Final Concentration: Exceeding the maximum solubility limit of the compound in the culture medium will lead to precipitation.
Temperature Shifts: Moving media between cold storage and a 37°C incubator can alter compound solubility. Repeated freeze-thaw cycles of stock solutions can also promote precipitation.
pH Instability: The CO2 environment in an incubator and cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.
Interaction with Media Components: Salinazid may interact with salts (like calcium salts), proteins, or other components in the media, forming insoluble complexes.
Evaporation: Evaporation from culture vessels can increase the concentration of the compound and other media components, leading to precipitation.
Q3: What is the recommended solvent for preparing Salinazid stock solutions?
For compounds with low aqueous solubility, Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally below 0.1%, and not exceeding 0.5%) to avoid cellular toxicity.
Q4: How can I minimize the risk of Salinazid precipitation when preparing my experiment?
To minimize precipitation, always pre-warm the cell culture media to 37°C before adding the Salinazid stock solution. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion. It is also recommended to prepare fresh dilutions of Salinazid for each experiment to avoid issues related to the stability of diluted solutions.
Troubleshooting Guides
This section addresses specific issues you might encounter with Salinazid precipitation.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved Salinazid in DMSO, but a precipitate formed instantly when I added it to my cell culture medium. What's happening and how can I fix it?
Answer: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment.
Potential Cause
Explanation
Recommended Solution
High Final Concentration
The final concentration of Salinazid exceeds its solubility limit in the aqueous medium.
Decrease the final working concentration. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration.
Rapid Dilution
Adding a concentrated DMSO stock directly to a large volume of media causes a sudden solvent exchange.
Perform serial dilutions of the stock solution in pre-warmed (37°C) media. Add the stock solution dropwise while gently mixing.
Cold Medium
Adding the compound to cold media can significantly decrease its solubility.
Always use pre-warmed (37°C) cell culture media for all dilutions.
High DMSO in Final Solution
While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.
Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation After Incubation
Question: My media with Salinazid was clear initially, but I observed a cloudy or crystalline precipitate after a few hours in the incubator. Why did this happen?
Answer: Delayed precipitation is often due to changes in the media environment over time or interactions with media components.
Potential Cause
Explanation
Recommended Solution
Temperature Fluctuations
Repeatedly removing culture vessels from the incubator can cause temperature cycling, affecting solubility.
Minimize the time culture vessels are outside the incubator. Consider using a microscope with an integrated incubator for frequent observations.
pH Shift
Cellular metabolism can alter the pH of the medium, and the CO2 environment can also cause pH shifts, affecting the solubility of pH-sensitive compounds like Salinazid.
Ensure the media is adequately buffered (e.g., with HEPES) for the incubator's CO2 concentration.
Interaction with Media Components
Salinazid may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes over time.
Reduce the serum concentration if your experiment allows. Test solubility in a simpler buffered solution (e.g., PBS) to see if media components are the issue.
Evaporation
In long-term experiments, evaporation can concentrate Salinazid and other media components, exceeding the solubility limit.
Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids.
Physicochemical and Solubility Data for Salinazid
Property
Value
Reference
Molecular Formula
C₁₃H₁₁N₃O₂
Molecular Weight
241.24 g/mol
Melting Point
232-233°C
LogP
1.942
Solubility in Buffer (pH 7.4)
>36.2 µg/mL
Solubility Trend
Buffer pH 7.4 < Buffer pH 2.0 < Octanol
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of Salinazid
Objective: To determine the highest concentration of Salinazid that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
Salinazid powder
100% DMSO
Your specific cell culture medium (e.g., DMEM with 10% FBS)
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
Vortex mixer
Incubator at 37°C
Microscope
Procedure:
Prepare a High-Concentration Stock Solution: Dissolve Salinazid in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used.
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
Prepare Serial Dilutions:
In a 96-well plate or microcentrifuge tubes, add 198 µL of the pre-warmed medium to several wells/tubes.
Add 2 µL of your Salinazid stock solution to the first well to achieve a starting high concentration (e.g., 500 µM) and a final DMSO concentration of 1%. Mix well.
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the next well containing 100 µL of medium, and so on.
Include Controls:
Positive Control: A high concentration known to precipitate.
Negative Control: Medium with the same final DMSO concentration (e.g., 1%) but without Salinazid.
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24-48 hours).
Visual Assessment: Observe the wells for any signs of precipitation (cloudiness, crystals) using a microscope at various time points. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.
Protocol 2: Preparing Stable Salinazid Working Solutions
Objective: To prepare sterile, ready-to-use Salinazid solutions for cell culture experiments while minimizing precipitation.
Materials:
Sterile, validated Salinazid stock solution in DMSO
Sterile, pre-warmed (37°C) cell culture medium
Sterile conical tubes
Procedure:
Thaw Stock Solution: Thaw an aliquot of your Salinazid stock solution at room temperature.
Intermediate Dilution (Optional but Recommended): To avoid rapid solvent exchange, first dilute the DMSO stock into a small volume of pre-warmed medium. For example, add 10 µL of a 50 mM stock to 990 µL of medium to get a 500 µM intermediate solution.
Final Dilution: Add the intermediate solution (or the stock solution dropwise) to the main volume of pre-warmed cell culture medium while gently swirling to achieve your final desired concentration.
Final DMSO Check: Ensure the final DMSO concentration is below the toxicity limit for your cell line (ideally ≤ 0.1%).
Use Immediately: It is best practice to use the freshly prepared Salinazid-containing medium immediately. Do not store diluted solutions for long periods.
Diagrams
Caption: Troubleshooting workflow for Salinazid precipitation.
Caption: Key factors contributing to compound precipitation.
Technical Support Center: Optimizing Salinazid Dosage for In Vivo Efficacy Studies
Welcome to the technical support center for researchers utilizing Salinazid in in vivo efficacy studies. This resource provides troubleshooting guidance and frequently asked questions to navigate common challenges encoun...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers utilizing Salinazid in in vivo efficacy studies. This resource provides troubleshooting guidance and frequently asked questions to navigate common challenges encountered during experimental design and execution. The information presented is based on established principles for isoniazid and its derivatives, and should be adapted to your specific research context.
Frequently Asked Questions (FAQs)
Q1: What is Salinazid and what is its primary mechanism of action?
Salinazid, or salicylaldehyde isonicotinoyl hydrazone, is a derivative of the frontline anti-tuberculosis drug, isoniazid.[1] It belongs to the hydrazone class of compounds.[2][3] While its exact mechanisms are multifaceted, it is understood to function primarily through pathways similar to isoniazid, which involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. Additionally, Salinazid has been identified as an iron chelator and a potent Cu(II) ionophore, which may contribute to its biological activity.[4]
Q2: What are the initial steps to consider when designing an in vivo efficacy study for Salinazid?
Before initiating an efficacy study, it is crucial to perform dose-range finding studies to determine the maximum tolerated dose (MTD).[4] Preliminary pharmacokinetic (PK) evaluations are also recommended to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your chosen animal model. These initial studies will inform the selection of appropriate dosing schedules to achieve therapeutic concentrations while minimizing toxicity.
Q3: How do I determine the starting dose for my in vivo efficacy study?
The starting dose for your efficacy study should be based on prior in vitro data (e.g., Minimum Inhibitory Concentration - MIC) and the MTD established in your animal model. For isoniazid, a standard effective dose in murine tuberculosis models is 25 mg/kg. As a derivative, a similar range could be a starting point for Salinazid, but this must be validated with a dose-escalation study to find the optimal balance between efficacy and safety.
Q4: What are common signs of toxicity I should monitor for in my animals?
According to the Globally Harmonized System (GHS), Salinazid is classified as harmful if swallowed (Acute toxicity, oral). During your in vivo studies, monitor for signs of toxicity such as:
Significant body weight loss (>15-20%)
Changes in behavior (lethargy, ruffled fur, social withdrawal)
Physical signs of distress (labored breathing, hunched posture)
Changes in food and water consumption
If significant toxicity is observed, the dosage should be reduced, or the dosing frequency adjusted.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Lack of Efficacy (e.g., no reduction in bacterial load, no tumor growth inhibition)
1. Sub-optimal Dosage: The administered dose may be too low to reach therapeutic concentrations at the target site. 2. Poor Bioavailability: Salinazid may have low oral bioavailability. The route of administration may not be optimal. 3. Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the system, preventing sustained therapeutic levels. 4. Drug Resistance: The target cells or organisms may have intrinsic or acquired resistance to the compound.
1. Dose Escalation: If no toxicity is observed, cautiously escalate the dose. Refer to your MTD data to determine a safe upper limit. 2. Change Route of Administration: Consider intraperitoneal (i.p.) injection, which often provides better bioavailability for similar compounds. 3. Pharmacokinetic Analysis: Conduct a PK study to determine the half-life (T1/2) and clearance (CL) of Salinazid. This may necessitate more frequent dosing. 4. In Vitro Susceptibility Testing: Confirm the susceptibility of your cell line or bacterial strain to Salinazid in vitro.
1. Dosage Too High: The administered dose exceeds the MTD in your specific animal strain and model. 2. Vehicle Toxicity: The vehicle used to dissolve or suspend Salinazid may be causing adverse effects. 3. Cumulative Toxicity: The dosing frequency may be too high, leading to drug accumulation and toxicity over time.
1. Dose Reduction: Reduce the dose to a level closer to the previously determined MTD. 2. Vehicle Control Group: Ensure you have a control group receiving only the vehicle to rule out its contribution to toxicity. Consider alternative, well-tolerated vehicles like 0.5% carboxymethylcellulose for oral gavage. 3. Adjust Dosing Schedule: Decrease the frequency of administration (e.g., from daily to every other day) based on PK data if available.
High Variability in Efficacy Results Between Animals
1. Inconsistent Dosing Technique: Inaccurate administration (e.g., oral gavage leakage, incomplete i.p. injection) can lead to variable drug exposure. 2. Biological Variability: Individual differences in animal metabolism (e.g., analogous to fast vs. slow acetylators for isoniazid) can affect drug processing. 3. Formulation Issues: The drug may not be uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing.
1. Refine Dosing Technique: Ensure all personnel are thoroughly trained in the chosen administration route. 2. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual biological variation on the mean outcome. 3. Improve Formulation: Ensure the drug is homogenously mixed before each administration. Sonication or heating may aid dissolution, but stability must be confirmed.
Quantitative Data Summary
The following tables summarize typical dosage and pharmacokinetic parameters for isoniazid and its derivatives from preclinical studies. These should be used as a reference point for designing studies with Salinazid.
Table 1: In Vivo Efficacy of Isoniazid in Murine Tuberculosis Models
Animal Model
Infection Route & Strain
Drug
Dosage
Administration Route
Efficacy Outcome
Reference
C3H Mice
Intravenous, M. tuberculosis H37Rv
Isoniazid (INH)
25 mg/kg/day
Gavage
Abolished infection-induced body weight loss and inhibited bacterial growth.
BALB/c Mice
Aerosol, M. tuberculosis Erdman
Isoniazid (INH)
25 mg/kg/day
Gavage
Significant reduction in pulmonary bacterial loads.
Table 2: Maximum Tolerated Dose (MTD) of an Isoniazid Derivative (Inauhzin-C)
Animal Model
Sex
Administration Route
MTD
Reference
CD-1 Mice
Female
Intraperitoneal (i.p.)
200 mg/kg
CD-1 Mice
Male
Intraperitoneal (i.p.)
>250 mg/kg
Experimental Protocols
Detailed Methodology: Murine Model of Tuberculosis Efficacy
This protocol provides a general framework for assessing the in vivo efficacy of Salinazid against Mycobacterium tuberculosis.
Animal Model: Use 6-8 week old BALB/c or C3H mice.
Infection: Infect mice via aerosol or intravenous route with a known CFU (Colony Forming Unit) count of M. tuberculosis H37Rv (e.g., 10^3 to 10^6 CFU).
Treatment Groups:
Group 1: Vehicle Control (e.g., 0.5% CMC-Na in water)
Group 2: Positive Control (Isoniazid, 25 mg/kg)
Group 3-5: Salinazid at varying doses (e.g., 10, 25, 50 mg/kg), informed by MTD studies.
Salinazid Stability in Solution: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Salinazid in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Salinazid in solution. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical methods.
Introduction to Salinazid Instability
Salinazid, a hydrazone derivative of isoniazid and salicylic acid, is a compound of interest in medicinal chemistry. However, researchers frequently encounter challenges with its stability in solution, which can significantly impact experimental reproducibility and the reliability of preclinical data. Salinazid is known to be susceptible to degradation under several conditions, primarily hydrolysis, oxidation, and photolysis. Understanding the factors that influence its stability and the pathways of its degradation is crucial for accurate and meaningful research.
Frequently Asked Questions (FAQs)
Q1: My Salinazid solution appears to be degrading. What are the primary causes?
A1: Salinazid is sensitive to three main degradation pathways:
Hydrolysis: The imine bond (-C=N-) in Salinazid is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. This leads to the formation of its precursor molecules, salicylic aldehyde and isoniazid.
Oxidation: The hydrazone moiety can be oxidized, leading to the formation of various oxidation products. The presence of dissolved oxygen or oxidizing agents in the solution can accelerate this process.
Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to break chemical bonds within the Salinazid molecule, leading to a complex mixture of degradation products.
Q2: What are the visible signs of Salinazid degradation in solution?
A2: While not always apparent, signs of degradation can include a change in the color of the solution, the formation of a precipitate, or a decrease in the expected biological activity. However, the most reliable way to assess degradation is through analytical techniques such as HPLC or HPTLC.
Q3: How can I minimize Salinazid degradation during my experiments?
A3: To minimize degradation, consider the following precautions:
pH Control: Maintain the pH of your solution within a stable range, avoiding strongly acidic or basic conditions. Buffering the solution can help maintain a consistent pH.
Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen. Anhydrous solvents may be necessary for certain applications.
Light Protection: Prepare and store Salinazid solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) as recommended. For working solutions, maintain a consistent and controlled temperature during experiments.
Use Fresh Solutions: Prepare Salinazid solutions fresh whenever possible and avoid long-term storage of working dilutions.
Q4: What are the known degradation products of Salinazid?
A4: The primary degradation products resulting from hydrolysis are salicylic aldehyde and isoniazid. Oxidative and photolytic degradation can lead to a more complex mixture of products, which would require characterization using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guide: Common Issues and Solutions
Observed Issue
Potential Cause
Troubleshooting Steps & Solutions
Loss of biological activity in cell-based assays.
Salinazid has degraded in the culture medium.
1. Confirm Degradation: Analyze a sample of the medium containing Salinazid by HPLC to confirm degradation and quantify the remaining active compound. 2. Optimize Media Conditions: If possible, adjust the pH of the culture medium to a range where Salinazid is more stable. 3. Reduce Incubation Time: Minimize the time Salinazid is in the culture medium before the assay endpoint. 4. Prepare Fresh: Add freshly prepared Salinazid solution to the culture medium immediately before starting the experiment.
Variable results between experimental replicates.
Inconsistent preparation or storage of Salinazid solutions.
1. Standardize Protocol: Ensure a consistent and detailed standard operating procedure (SOP) for solution preparation. 2. Control Storage: Store all aliquots of a stock solution under identical conditions (temperature, light protection). 3. Use a Single Batch: For a given set of experiments, use Salinazid from a single synthesis batch to avoid variability in starting material purity.
Appearance of unexpected peaks in HPLC chromatograms.
Formation of degradation products.
1. Conduct Forced Degradation: Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the Salinazid peak. 3. LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification.
Precipitate formation in the solution.
Poor solubility or degradation leading to insoluble products.
1. Check Solubility: Ensure the concentration of Salinazid does not exceed its solubility limit in the chosen solvent. The solubility of Salinazid is reported to be >36.2 µg/mL at pH 7.4.[1] 2. Consider Co-solvents: If solubility is an issue, consider using a co-solvent system, but be aware that this may also affect stability. 3. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is undissolved Salinazid or a degradation product.
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
1.1 Acid and Base Hydrolysis:
Acid Hydrolysis: Dissolve Salinazid in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
Base Hydrolysis: Dissolve Salinazid in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for a specified time. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
1.2 Oxidative Degradation:
Dissolve Salinazid in a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL. Keep the solution at room temperature and protect it from light. Analyze aliquots at various time points (e.g., 2, 4, 8, 24 hours) by HPLC.
1.3 Thermal Degradation:
Place solid Salinazid powder in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period. Also, prepare a solution of Salinazid (1 mg/mL in a suitable solvent) and expose it to the same temperature. Analyze samples at different time points.
1.4 Photolytic Degradation:
Expose a solution of Salinazid (1 mg/mL in a suitable solvent) in a transparent container to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature to differentiate between thermal and photolytic degradation. Analyze both samples at various time points.
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular instrument and application.
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.
Flow Rate: Typically 1.0 mL/min.
Detection Wavelength: Monitor at the wavelength of maximum absorbance for Salinazid. This should be determined by running a UV scan of a standard solution.
Injection Volume: Typically 10-20 µL.
Column Temperature: Maintain a constant column temperature (e.g., 25-30°C) to ensure reproducible retention times.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of Salinazid in the presence of its degradation products.
HPTLC can be a useful alternative for stability testing.
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
Sample Application: Apply standard and sample solutions as bands using an automated applicator.
Mobile Phase: The choice of mobile phase is critical for achieving good separation. A mixture of non-polar and polar solvents will likely be required. The specific composition must be determined experimentally.
Development: Develop the plate in a saturated twin-trough chamber.
Detection: After development, dry the plate and visualize the spots under UV light at an appropriate wavelength (e.g., 254 nm). Densitometric scanning can be used for quantification.
Forced Degradation Samples: Analyze the samples generated from the forced degradation studies to demonstrate the method's ability to separate Salinazid from its degradation products.
Degradation Pathway and Workflow Diagrams
The following diagrams illustrate the logical flow of troubleshooting and the potential degradation pathways of Salinazid.
Caption: A logical workflow for troubleshooting Salinazid instability.
Technical Support Center: Protocol Refinement for Consistent Salinazid Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental results with Salinazid.
Frequently Asked Questions (FAQs)
Q1: What is Salinazid and what are its primary known activities?
Salinazid, also known as Salicylaldehyde isonicotinoyl hydrazone (SIH), is a chemical compound with the CAS number 495-84-1.[1] It is recognized for its role as an iron and copper chelator.[2] Research has indicated its potential as an antituberculous agent and its ability to selectively target certain cancer cell lines.[3]
Q2: What are the recommended storage conditions for Salinazid powder and stock solutions?
For long-term stability, Salinazid powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution is best stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][3] It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles. For light-sensitive molecules, storage in amber glass bottles is recommended.
Q3: How should I prepare a stock solution of Salinazid?
Due to its low aqueous solubility, Salinazid is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For a 10 mM stock solution, for example, the appropriate mass of Salinazid would be dissolved in DMSO. This stock solution can then be further diluted into your aqueous experimental buffer or cell culture medium.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Aqueous Media
Question: I am observing precipitation of Salinazid when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I resolve this?
Answer: This is a common issue due to Salinazid's low solubility in water. Here are several approaches to mitigate precipitation:
Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1% and not exceeding 0.5% in many cell-based assays, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Use of Solubilizing Agents: For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For in vitro assays, the use of cyclodextrins has been shown to significantly increase the solubility of Salinazid.
Incremental Dilution: When preparing your working solution, add the Salinazid stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate dissolution and prevent localized high concentrations that can lead to precipitation.
pH Adjustment: The solubility of Salinazid may be pH-dependent. You can experimentally determine the optimal pH for solubility in your specific buffer system, ensuring it remains compatible with your experimental conditions.
Sonication or Gentle Heating: Brief sonication or gentle warming of the solution can help dissolve the compound. However, be cautious as excessive heat can degrade the compound.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Question: My experimental results with Salinazid are highly variable between experiments. What are the potential causes and how can I improve consistency?
Answer: Inconsistent results can stem from several factors related to compound handling, assay conditions, and data analysis.
Stock Solution Integrity:
Freshness: Prepare fresh dilutions from your frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.
Storage: Ensure your stock solution is stored correctly at -80°C and protected from light.
Assay Protocol Standardization:
Incubation Times: Adhere strictly to the same incubation times for all treatment conditions and experimental repeats.
Cell Seeding Density: In cell-based assays, ensure that cells are seeded at a consistent density across all wells and plates, as variations in cell number will affect the outcome.
Reagent Preparation: Prepare fresh reagents and media for each experiment to avoid degradation.
Control Implementation:
Positive and Negative Controls: Always include appropriate positive and negative controls in your assays.
Vehicle Control: As mentioned previously, a DMSO (or other solvent) control is crucial to account for any effects of the solvent on the experimental system.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a hydrazone compound, similar in class to Salinazid, across different cancer cell lines to provide a reference for expected potency. Note that these are example values and the actual IC50 for Salinazid may vary depending on the specific cell line and experimental conditions.
Cell Line
Compound Type
IC50 (µM)
Reference
A549 (Lung Cancer)
Hydrazone Derivative
15.8 ± 1.2
MCF-7 (Breast Cancer)
Hydrazone Derivative
12.5 ± 0.9
PC-3 (Prostate Cancer)
Hydrazone Derivative
20.1 ± 1.5
HepG2 (Liver Cancer)
Hydrazone Derivative
18.7 ± 1.1
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is a general guideline for assessing the effect of Salinazid on cancer cell viability.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of your Salinazid stock solution in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of Salinazid. Include a vehicle control (medium with DMSO).
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Iron Chelation Assay Protocol
This protocol provides a method to assess the iron-chelating activity of Salinazid.
Reaction Mixture Preparation: In a microcentrifuge tube, mix your Salinazid sample with a solution of ferrous sulfate (FeSO₄).
Incubation: Allow the mixture to incubate at room temperature for a specified period (e.g., 10-30 minutes) to allow for chelation to occur.
Indicator Addition: Add a solution of ferrozine. Ferrozine forms a colored complex with free ferrous ions.
Color Development: Incubate for a short period (e.g., 10 minutes) to allow for color development.
Absorbance Measurement: Measure the absorbance of the solution at approximately 562 nm. A decrease in absorbance compared to a control without Salinazid indicates iron chelation.
Quantification: The chelating activity can be calculated as a percentage relative to a control without the chelator. EDTA can be used as a positive control.
Visualizations
Experimental Workflow for Salinazid Cell Viability Assay```dot
Caption: A potential signaling pathway initiated by Salinazid.
addressing Salinazid aggregation in high-concentration solutions
Welcome to the technical support center for Salinazid formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to Salinazid aggreg...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Salinazid formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to Salinazid aggregation in high-concentration solutions.
Frequently Asked Questions (FAQs)
Q1: My high-concentration Salinazid solution is showing precipitation. What is the primary cause?
Salinazid has extremely low solubility in water, which is a primary reason for aggregation and precipitation, especially at high concentrations.[1] Its solubility is reported to be less than 10⁻³ mole fraction in aqueous buffers at both pH 7.4 and pH 2.0.[1] When the concentration of Salinazid exceeds its solubility limit in a given solvent system, the molecules tend to self-associate and form insoluble aggregates.
Q2: What are the key factors influencing the solubility and aggregation of Salinazid?
Several factors can significantly impact the solubility of Salinazid and its tendency to aggregate in solution. These include:
pH: Salinazid's solubility is pH-dependent. It is more soluble in acidic conditions (pH 2.0) compared to neutral conditions (pH 7.4).[1] Some related compounds are stable at pH 7.4 but show slow decomposition in acidic buffers.[1]
Temperature: For many compounds, including Salinazid when complexed with cyclodextrins, solubility increases as the temperature rises.[1]
Solvent Polarity: The choice of solvent is critical. Salinazid's solubility is higher in octanol compared to aqueous buffers, indicating its lipophilic nature.
Particle Size: Generally, for poorly soluble drugs, reducing the particle size can increase the dissolution rate and apparent solubility.
Ionic Strength: The concentration and type of salts in the solution can influence protein-protein interactions and may affect the aggregation of small molecules.
Q3: How can I increase the aqueous solubility of Salinazid to prevent aggregation?
Several strategies can be employed to enhance the solubility of Salinazid:
Use of Co-solvents: Introducing an organic co-solvent like DMSO, in which Salinazid is more soluble, can help create a stable stock solution. A common formulation approach for animal studies involves a mixture of DMSO, PEG300, Tween-80, and saline.
Complexation with Cyclodextrins: The use of 2-hydroxypropyl-β-cyclodextrin has been shown to dramatically increase Salinazid solubility. The formation of a 1:1 inclusion complex can increase solubility by as much as 13-fold.
pH Adjustment: Preparing the solution in a more acidic buffer (e.g., pH 2.0) can increase its solubility compared to neutral or basic buffers. However, the stability of the compound at different pH levels must be considered.
Supersaturation Strategies: Creating a supersaturated drug delivery system (SDDS) can enhance bioavailability, but this often requires the use of precipitation inhibitors to maintain the supersaturated state.
Q4: What types of excipients are effective in preventing drug aggregation?
Excipients are crucial for stabilizing drug formulations. For preventing aggregation, the following are commonly used:
Polymers: Hydrophilic polymers like HPMC (Hydroxypropyl methylcellulose) and PVP (Polyvinylpyrrolidone) are widely used as precipitation inhibitors. They can retard nucleation and slow crystal growth, keeping the drug in a supersaturated state for longer.
Surfactants: Surfactants such as Polysorbate 20, Polysorbate 80, and Pluronic F127 can prevent aggregation by competitively adsorbing to hydrophobic interfaces or by directly binding to drug molecules to shield hydrophobic patches. Typical concentrations range from 0.01% to 0.1%.
Cyclodextrins: As mentioned, these can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and preventing self-aggregation.
Troubleshooting Guide
If you are observing aggregation or precipitation in your Salinazid solution, follow this troubleshooting workflow to identify the cause and find a solution.
Caption: Troubleshooting workflow for Salinazid aggregation.
Quantitative Data Summary
For ease of comparison, key quantitative data regarding factors that influence Salinazid solubility and general formulation are summarized below.
Table 1: Factors Influencing Salinazid Solubility
Parameter
Condition 1
Solubility (Mole Fraction)
Condition 2
Solubility (Mole Fraction)
Reference
pH
pH 7.4 Buffer
< 10⁻³
pH 2.0 Buffer
> Solubility at pH 7.4
Solvent
Aqueous Buffer (pH 7.4)
< 10⁻³
Octanol
> Solubility in Buffer
Complexation
No Cyclodextrin
Baseline
0.09 mol/kg 2-HP-β-CD
13x Increase
Table 2: Common Excipients for Preventing Aggregation
Forms 1:1 inclusion complexes to enhance solubility.
Co-solvents
PEG300
40% (in a specific formula)
Increases solubility of the drug in the bulk solution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Salinazid Stock Solution
This protocol describes a method for preparing a Salinazid stock solution using a co-solvent system, adapted from general practices for poorly soluble compounds.
Materials:
Salinazid powder
Dimethyl sulfoxide (DMSO)
PEG300
Tween-80
Sterile Saline (0.9% NaCl) or PBS
Sterile vials and syringes
Procedure:
Weigh the required amount of Salinazid powder and place it in a sterile vial.
Add DMSO to dissolve the Salinazid completely. This should constitute no more than 10% of the final volume.
In sequence, add PEG300 (e.g., 40% of final volume). Mix thoroughly after addition until the solution is clear.
Add Tween-80 (e.g., 5% of final volume) and mix again.
Slowly add the remaining volume of saline or PBS (e.g., 45%) while vortexing to prevent precipitation.
Visually inspect the final solution for any signs of precipitation. If needed, the solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents.
Expected Outcome: A clear, high-concentration stock solution of Salinazid suitable for further dilution in experimental assays.
Protocol 2: Evaluating the Effect of 2-HP-β-Cyclodextrin on Salinazid Solubility
This protocol allows for the determination of how 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) affects Salinazid solubility.
Materials:
Salinazid powder
2-HP-β-CD
Aqueous buffer of desired pH (e.g., pH 7.4 Phosphate Buffer)
Saturating shaker/incubator
Centrifuge
HPLC or UV-Vis Spectrophotometer
Procedure:
Prepare a series of solutions with increasing concentrations of 2-HP-β-CD (e.g., 0, 0.02, 0.05, 0.09 mol/kg) in the selected buffer.
Add an excess amount of Salinazid powder to each solution.
Seal the containers and place them in a shaker incubator at a constant temperature (e.g., 298.15 K) for 24-48 hours to ensure equilibrium is reached.
After incubation, centrifuge the samples at high speed to pellet the undissolved Salinazid.
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
Quantify the concentration of dissolved Salinazid in each sample using a validated analytical method (e.g., HPLC).
Expected Outcome: A phase-solubility diagram showing a linear increase in Salinazid concentration with increasing 2-HP-β-CD concentration, confirming the formation of a soluble 1:1 complex.
Technical Support Center: Stability of Salinazid in Different Buffer Systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Salinazid in various buffer systems. The information is presented in a question-and-answ...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Salinazid in various buffer systems. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Salinazid and why is its stability in buffer systems a concern?
Salinazid, or salicylaldehyde isonicotinoyl hydrazone, is a hydrazone derivative of isoniazid, a primary antitubercular drug. The stability of Salinazid in aqueous buffer systems is a critical factor for its formulation, storage, and in vitro biological testing. The hydrazone linkage in Salinazid is susceptible to hydrolysis, which can be influenced by the pH of the surrounding medium. This degradation can impact the compound's efficacy and shelf-life.
Q2: How does pH affect the stability of Salinazid?
The stability of the hydrazone bond is highly pH-dependent. Generally, hydrazones are more stable at neutral to slightly alkaline pH and are prone to hydrolysis under acidic conditions. For instance, a study on a similar pyrrole-containing hydrazone found it to be stable at pH 7.4 and 9.0, but it underwent hydrolysis in strongly acidic (pH 2.0) and highly alkaline (pH 13.0) environments[1]. Conversely, isoniazid, a precursor to Salinazid, has shown greater stability in acidic solutions, with instability observed at pH values above 6[2]. Given that Salinazid is a hydrazone of isoniazid, it is crucial to experimentally determine its specific pH-stability profile.
Q3: What buffer systems are commonly used for Salinazid stability studies?
Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point to mimic physiological conditions. For assessing stability at different pH values, acetate or citrate buffers are typically used for acidic conditions (e.g., pH 4.5-5.5), while phosphate or borate buffers are suitable for neutral to alkaline conditions. It's important to note that the buffer species itself can sometimes influence the degradation rate[3][4].
Q4: What are the expected degradation products of Salinazid?
The primary degradation pathway for Salinazid in aqueous buffer systems is the hydrolysis of the hydrazone bond. This cleavage would yield its parent compounds: salicylaldehyde and isoniazid.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Rapid degradation of Salinazid observed in an acidic buffer.
The hydrazone linkage is known to be labile under acidic conditions.
Consider adjusting the buffer pH to a more neutral or slightly alkaline range if the experimental design allows. If acidic conditions are necessary, shorten the experiment duration and maintain a low temperature.
Inconsistent stability results between experiments.
Variation in buffer preparation, final pH, or storage conditions. Contamination of the buffer.
Ensure accurate and consistent preparation of all buffer solutions. Calibrate the pH meter before use. Store buffers properly and prepare fresh solutions frequently. Filter-sterilize buffers to prevent microbial growth which could alter the pH or introduce enzymes.
Precipitation of Salinazid in the buffer.
Salinazid has low aqueous solubility. The concentration used may exceed its solubility limit in the chosen buffer.
Determine the solubility of Salinazid in each buffer system before conducting stability studies. If necessary, a small percentage of a co-solvent like DMSO can be used, but its final concentration should be kept low (typically <1%) to minimize its effect on stability.
Unexpected peaks observed during HPLC analysis.
Degradation of Salinazid into multiple products or interaction with buffer components.
Characterize the degradation products using techniques like LC-MS to confirm the degradation pathway. Evaluate the potential for interaction between Salinazid and the chosen buffer components by running appropriate controls.
Quantitative Data Summary
pH Range
Expected Stability of Hydrazone Bond
Reference Compounds
Acidic (pH < 6)
Generally lower stability, prone to hydrolysis.
A pyrrole-hydrazone showed hydrolysis at pH 2.0[1].
Neutral (pH 6-8)
Generally higher stability.
A pyrrole-hydrazone was found to be stable at pH 7.4. Salicylaldehyde isonicotinoyl hydrazone was relatively stable in PBS (pH 7.4).
Alkaline (pH > 8)
Stability can vary; some hydrazones are stable while others may degrade at very high pH.
A pyrrole-hydrazone was stable at pH 9.0 but hydrolyzed at pH 13.0.
Experimental Protocols
Protocol for Assessing Salinazid Stability in Different Buffer Systems
This protocol outlines a general procedure for determining the stability of Salinazid at various pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
Salinazid
Phosphate Buffered Saline (PBS), pH 7.4
Acetate or Citrate Buffer, pH 5.0
Borate Buffer, pH 9.0
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Formic acid or Trifluoroacetic acid (for mobile phase)
Dimethyl sulfoxide (DMSO), if required for initial solubilization
2. Buffer Preparation:
Prepare buffers at the desired pH values (e.g., 5.0, 7.4, and 9.0).
Ensure the pH is accurately measured with a calibrated pH meter.
Filter-sterilize the buffers to prevent microbial contamination.
3. Sample Preparation:
Prepare a concentrated stock solution of Salinazid in a suitable solvent (e.g., DMSO or acetonitrile).
Dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
The final concentration of the organic co-solvent should be kept to a minimum (e.g., <1%) to avoid influencing the stability.
4. Incubation:
Incubate the prepared Salinazid solutions at a constant temperature, typically 37°C, to simulate physiological conditions.
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
Immediately stop the degradation process by either flash-freezing the aliquot in liquid nitrogen and storing at -80°C, or by adding an equal volume of cold mobile phase.
5. Sample Analysis by RP-HPLC:
Develop a validated RP-HPLC method capable of separating Salinazid from its potential degradation products (salicylaldehyde and isoniazid).
Use a suitable C18 column.
The mobile phase will likely consist of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
Monitor the elution profile using a UV detector at a wavelength where Salinazid has maximum absorbance.
6. Data Analysis:
Integrate the peak area of the intact Salinazid at each time point for each pH condition.
Normalize the peak area at each time point (t) to the peak area at t=0.
Plot the percentage of intact Salinazid remaining versus time.
Determine the half-life (t½) of Salinazid at each pH by fitting the data to a first-order decay model.
Visualizations
Caption: Workflow for assessing Salinazid stability in different buffer systems.
Caption: Factors influencing Salinazid stability and its degradation pathway.
Technical Support Center: Optimizing Salinazid Incubation Time for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for Salinazid in in vitro experiments. Due to the limited availability of es...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for Salinazid in in vitro experiments. Due to the limited availability of established protocols for Salinazid, this guide offers a framework for empirical determination of optimal conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for Salinazid concentration and incubation time in a new in vitro experiment?
A1: For initial screening, it is advisable to test a range of concentrations and incubation times. A common starting point for a new compound like Salinazid, which has known antimycobacterial activity, would be to test concentrations in the low micromolar range.[1] It is recommended to perform a dose-response curve with a wide range of concentrations (e.g., 0.1 µM to 100 µM) at various time points (e.g., 24, 48, and 72 hours). This will help in identifying a suitable concentration and time window for your specific cell line and assay.
Q2: How does the solubility of Salinazid affect in vitro experiments?
A2: Salinazid has been reported to have low solubility in aqueous solutions.[2] This can be a significant factor in in vitro experiments, potentially leading to precipitation of the compound in the culture media. It is crucial to ensure that Salinazid is fully dissolved in your stock solution, typically using a solvent like DMSO, and that the final concentration in the media does not exceed its solubility limit. Visual inspection of the media for any precipitate after the addition of Salinazid is recommended.
Q3: How can I determine the stability of Salinazid in my cell culture media?
A3: The stability of a compound in cell culture media can influence experimental outcomes.[3][4] To assess the stability of Salinazid, you can incubate it in your complete cell culture media (including serum) at 37°C for the duration of your longest planned experiment. Samples of the media can be collected at different time points (e.g., 0, 24, 48, 72 hours) and the concentration of Salinazid can be quantified using methods like HPLC or LC-MS. This will help you understand if the compound degrades over time, which might necessitate media changes during long incubation periods.[4]
Q4: What are the key factors to consider when optimizing Salinazid incubation time?
A4: Several factors can influence the optimal incubation time for Salinazid:
Cell type: Different cell lines have varying metabolic rates and sensitivities to drugs.
Mechanism of action: The time required to observe a biological effect depends on the compound's mechanism. For example, compounds that inhibit cell proliferation may require longer incubation times than those that induce rapid apoptosis.
Assay endpoint: The specific endpoint being measured (e.g., cell viability, gene expression, protein phosphorylation) will dictate the necessary incubation time to observe a significant change.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
High variability between replicate wells
- Incomplete dissolution of Salinazid. - Precipitation of Salinazid in the media. - Uneven cell seeding.
- Ensure complete dissolution of the stock solution before diluting in media. - Visually inspect media for precipitation after adding Salinazid. Consider using a lower concentration or a solubilizing agent. - Ensure a homogenous cell suspension before seeding.
No observable effect of Salinazid
- Incubation time is too short. - Concentration is too low. - Salinazid is unstable in the culture media. - The cell line is resistant to Salinazid.
- Increase the incubation time (e.g., up to 72 hours or longer). - Perform a dose-response experiment with higher concentrations. - Check the stability of Salinazid in your media. - Consider using a different cell line or a positive control to ensure the assay is working.
High background signal or artifacts in the assay
- Interaction of Salinazid with assay reagents. - Intrinsic fluorescence or color of Salinazid.
- Run a control with Salinazid in cell-free media to check for interference with the assay. - If Salinazid has intrinsic properties that interfere with the assay, consider using an alternative assay to measure the same endpoint.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Salinazid using a Cell Viability Assay (e.g., MTT Assay)
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of Salinazid in DMSO. Serially dilute the stock solution in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Salinazid concentration.
Treatment: Remove the old media from the cells and add the media containing the different concentrations of Salinazid.
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
Solubilization: Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value at each time point.
Protocol 2: Assessing the Stability of Salinazid in Cell Culture Media
Sample Preparation: Prepare a solution of Salinazid in your complete cell culture media at the highest concentration you plan to use in your experiments.
Incubation: Incubate the solution at 37°C.
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
Analysis: Analyze the concentration of Salinazid in each sample using a suitable analytical method such as HPLC or LC-MS/MS.
Data Interpretation: Plot the concentration of Salinazid as a function of time to determine its stability profile in the culture media.
Visualizations
Caption: Workflow for determining optimal Salinazid incubation time.
Caption: Logic diagram for troubleshooting Salinazid experiments.
Technical Support Center: Synthesis of Salinazid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Salinazid and its derivatives. Fre...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Salinazid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Salinazid and its derivatives?
A1: Salinazid and its derivatives are typically synthesized via a Schiff base condensation reaction. This involves the reaction of isoniazid with a substituted salicylaldehyde in a suitable solvent, often with an acid catalyst. The reaction is generally straightforward and can produce high yields.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: The key parameters to control are:
pH: The reaction is acid-catalyzed, but a pH that is too low can protonate the isoniazid, rendering it non-nucleophilic.[1]
Temperature: While some reactions proceed at room temperature, heating can often increase the reaction rate and yield. However, excessive heat can lead to side product formation.
Solvent: Ethanol is a commonly used solvent for this reaction.[2]
Purity of Starting Materials: Impurities in the salicylaldehyde or isoniazid can lead to side reactions and lower yields.
Q3: What are some common challenges encountered during the synthesis of Salinazid derivatives?
A3: Common challenges include:
Low product yield: This can be due to incomplete reaction, side reactions, or loss of product during workup and purification.
Formation of side products: The most common side product is the azine, formed by the reaction of the hydrazone product with a second molecule of the aldehyde.
Product instability: The hydrazone bond (C=N) in Salinazid derivatives can be susceptible to hydrolysis, especially under acidic conditions.
Difficulty in purification: The product may be difficult to purify from unreacted starting materials or side products.
Poor solubility of the product: Some derivatives may have limited solubility in common organic solvents, making purification by recrystallization challenging.
Q4: How can I purify my Salinazid derivative?
A4: The two primary methods for purifying Salinazid derivatives are:
Recrystallization: This is the most common method. The choice of solvent is crucial and depends on the specific derivative. Ethanol or ethanol/water mixtures are often good starting points.
Column Chromatography: For derivatives that are difficult to recrystallize or when very high purity is required, silica gel column chromatography can be used.[3] The mobile phase is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).
Q5: How should I store my synthesized Salinazid derivatives?
A5: Salinazid derivatives, being hydrazones, can be sensitive to moisture and acid, which can cause hydrolysis. It is recommended to store them as dry solids in a cool, dark, and dry place, preferably in a desiccator. For long-term storage, refrigeration (-20°C) is advisable.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Cause
Troubleshooting Steps
Incomplete Reaction
- Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider gentle heating or adding a catalytic amount of a weak acid (e.g., acetic acid).
Incorrect Stoichiometry
- Use a 1:1 molar ratio of the salicylaldehyde derivative and isoniazid. An excess of the aldehyde can lead to the formation of azine side products.
Poor Quality of Reagents
- Use pure starting materials. If necessary, purify the salicylaldehyde and isoniazid before use.
Product Lost During Workup
- If the product is water-soluble, avoid washing with large volumes of water. If an extraction is performed, ensure the correct layers are collected. Back-extract the aqueous layer with the organic solvent to maximize recovery.
Problem 2: Formation of a Sticky or Oily Product Instead of a Precipitate
Possible Cause
Troubleshooting Steps
Presence of Impurities
- Impurities can sometimes inhibit crystallization. Try to purify a small amount of the oil by column chromatography to see if a solid can be obtained.
Supersaturation
- The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Insufficient Cooling
- Ensure the reaction mixture is cooled sufficiently, possibly in an ice bath, to encourage precipitation.
Inappropriate Solvent
- The solvent used may be too good a solvent for the product. Try adding a co-solvent in which the product is less soluble (an "anti-solvent") dropwise to induce precipitation.
Problem 3: Difficulty in Purifying the Product by Recrystallization
Possible Cause
Troubleshooting Steps
Finding a Suitable Solvent
- Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof) in small test tubes. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Product Oiling Out
- "Oiling out" occurs when the product comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Try using a lower-boiling point solvent or allowing the solution to cool more slowly.
Colored Impurities
- If the product is colored due to impurities, a small amount of activated charcoal can be added to the hot solution before filtration. Use charcoal sparingly as it can also adsorb the desired product.
Experimental Protocols
General Synthesis of Salinazid Derivatives
This protocol is a general guideline. The specific quantities and reaction conditions may need to be optimized for each derivative.
Dissolve the Salicylaldehyde Derivative: In a round-bottom flask, dissolve one equivalent of the substituted salicylaldehyde in a minimal amount of a suitable solvent (e.g., ethanol).
Add Isoniazid: Add one equivalent of isoniazid to the solution.
Add Catalyst (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2 to 24 hours. Monitor the reaction progress by TLC.
Isolation of Crude Product:
If a precipitate forms: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent.
If no precipitate forms: Reduce the volume of the solvent under reduced pressure. The product may precipitate upon concentration. Alternatively, pour the reaction mixture into cold water to induce precipitation. Collect the solid by vacuum filtration.
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Drying: Dry the purified product in a vacuum oven.
Data Presentation
Table 1: Synthesis and Characterization of Selected Salinazid Derivatives
Derivative
R-Group on Salicylaldehyde
Yield (%)
Melting Point (°C)
Reference
Salinazid
H
>80
232-233
4-Methoxy-Salinazid
4-OCH₃
97
232-233
4-Hydroxy-Salinazid
4-OH
80
216-217
4-Benzo-Salinazid
4-Benzoyl
84
182-183
Reduced Salinazid (redSIH)
C=N reduced to CH-NH
24
143-146
Reduced HAPI
C=N reduced to CH-NH
26
131-134
Reduced HPPI
C=N reduced to CH-NH
42
115-118
Visualizations
Caption: Experimental workflow for the synthesis and purification of Salinazid derivatives.
Technical Support Center: Mitigating Variability in Salinazid Bioassays
Welcome to the Technical Support Center for Salinazid bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently aske...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the Technical Support Center for Salinazid bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of Salinazid in experimental settings. Our goal is to help you mitigate variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Salinazid and what is its primary mechanism of action in a biological context?
A1: Salinazid, or Salicylaldehyde Isonicotinoyl Hydrazone (SIH), is a chemical compound known for its ability to act as a metal chelator and ionophore. Specifically, it can bind to intracellular iron, affecting the labile iron pool. It is also recognized as a potent copper (Cu(II)) ionophore, transporting copper across cellular membranes. This disruption of metal homeostasis can lead to a variety of cellular effects, including the induction of oxidative stress and regulated cell death pathways such as apoptosis and cuproptosis.
Q2: My fluorescence readings in a Calcein-AM assay for iron chelation are inconsistent. What could be the cause?
A2: Variability in Calcein-AM assays is a common issue. Inconsistent fluorescence readings can stem from several factors:
Cellular Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can have altered esterase activity, affecting the conversion of Calcein-AM to fluorescent calcein.
Inconsistent Staining: Ensure a consistent incubation time with Calcein-AM for all samples. Incomplete removal of excess Calcein-AM can lead to high background fluorescence.
pH of Assay Buffer: The fluorescence of calcein is pH-sensitive. Maintain a consistent and appropriate pH for your assay buffer throughout the experiment.
Photobleaching: Minimize the exposure of stained cells to light to prevent photobleaching, which will reduce fluorescence intensity.
Q3: I am observing high variability between replicate wells in my 96-well plate assay. How can I improve my precision?
A3: High variability across replicates often points to technical inconsistencies in assay setup. Here are some key areas to focus on:
Pipetting Technique: Use calibrated pipettes and employ a consistent pipetting technique for all wells. When adding reagents, dispense the liquid against the side of the well to avoid bubbles and ensure uniform mixing.
Cell Seeding: Ensure a homogenous cell suspension before and during seeding to have a consistent number of cells in each well. An uneven distribution of cells will lead to variable results.
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can alter the concentration of your test compound and other reagents. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Incubation Conditions: Ensure uniform temperature and CO2 distribution within your incubator. Variations across the plate can affect cell growth and their response to treatment.
Q4: Salinazid is reported to be unstable in aqueous solutions. How does this affect my bioassay and how can I control for it?
A4: Salinazid can undergo hydrolysis of its hydrazone bond in aqueous environments. This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, introducing significant variability. To address this:
Freshly Prepare Solutions: Always prepare Salinazid solutions fresh before each experiment.
Time-Course Experiments: If your assay involves long incubation times, consider the stability of Salinazid under your specific experimental conditions. You may need to perform time-course experiments to determine the rate of degradation and its impact on your results.
Control Compounds: Include control compounds with greater stability, if available, to differentiate between the effects of Salinazid and its degradation products.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your Salinazid bioassays.
Guide 1: Inconsistent Results in Iron Chelation Assays (e.g., Calcein-AM)
Observed Problem
Potential Cause
Recommended Solution
High background fluorescence
Incomplete removal of extracellular Calcein-AM.
Wash cells thoroughly with PBS after Calcein-AM loading.
Autofluorescence of the compound or media components.
Run a blank control with media and the compound but no cells.
Low fluorescence signal
Low esterase activity in cells.
Ensure cells are healthy and not over-confluent.
Insufficient Calcein-AM concentration or incubation time.
Optimize the Calcein-AM concentration and incubation period for your cell line.
pH of the assay buffer is too low.
Verify and maintain the pH of the assay buffer at a physiological level (e.g., 7.4).
High variability between replicates
Inconsistent cell numbers per well.
Ensure a homogenous cell suspension and careful seeding.
Inconsistent timing of reagent addition or readings.
Use a multichannel pipette for simultaneous reagent addition and read the plate promptly after the final incubation step.
Guide 2: Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)
Observed Problem
Potential Cause
Recommended Solution
"Edge effect" observed in the plate
Evaporation from outer wells.
Do not use the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.
Inconsistent dose-response curve
Degradation of Salinazid in the media.
Prepare Salinazid dilutions fresh and consider the duration of the assay. For longer assays, replenishing the media with fresh compound may be necessary.
Cell clumping leading to uneven drug exposure.
Ensure a single-cell suspension is achieved before plating.
High standard deviation in results
Inconsistent cell seeding density.
Use a cell counter for accurate cell density determination and ensure thorough mixing of the cell suspension.
Pipetting errors.
Use calibrated pipettes and a consistent pipetting technique.
Data Presentation
Table 1: Representative Variability in Fluorescence-Based Bioassays
The following table summarizes typical coefficients of variation (CV) observed in fluorescence-based assays. While specific data for Salinazid is limited, these values provide a general benchmark for acceptable variability. A lower CV indicates higher precision.
Assay Type
Intra-assay CV (%)
Inter-assay CV (%)
Notes
Calcein-AM Iron Chelation
5 - 15%
10 - 20%
Variability can be influenced by cell type and health.
Highly dependent on the specific assay and instrumentation.[2]
Experimental Protocols
Protocol 1: Measuring Intracellular Iron Chelation using Calcein-AM
This protocol provides a detailed methodology for assessing the iron chelation activity of Salinazid in adherent cells using the Calcein-AM fluorescent probe.
Materials:
Adherent cells (e.g., HeLa, HepG2)
96-well black, clear-bottom tissue culture plates
Salinazid
Calcein-AM (stock solution in DMSO)
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
Compound Preparation: Prepare a stock solution of Salinazid in DMSO. On the day of the experiment, prepare serial dilutions of Salinazid in pre-warmed cell culture media.
Compound Treatment: Remove the culture medium from the cells and add the Salinazid dilutions. Include a vehicle control (DMSO) and a positive control (a known iron chelator like deferoxamine). Incubate for the desired treatment period (e.g., 1-4 hours).
Calcein-AM Loading:
Prepare a fresh working solution of Calcein-AM in HBSS (final concentration typically 0.5-2 µM).
Remove the compound-containing medium and wash the cells twice with HBSS.
Add the Calcein-AM working solution to each well and incubate for 30 minutes at 37°C, protected from light.
Fluorescence Measurement:
Wash the cells twice with HBSS to remove extracellular Calcein-AM.
Add fresh HBSS to each well.
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm. An increase in fluorescence intensity compared to the vehicle control indicates chelation of intracellular labile iron.
Protocol 2: Assessing Cytotoxicity using MTT Assay
This protocol details the use of the MTT assay to determine the cytotoxic effects of Salinazid.
Materials:
Adherent cells
96-well clear tissue culture plates
Salinazid
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader (absorbance at 570 nm)
Procedure:
Cell Seeding: Seed cells in a 96-well clear plate at an appropriate density for the desired assay duration. Incubate overnight.
Compound Treatment: Prepare serial dilutions of Salinazid in culture medium and add them to the wells. Include a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
MTT Addition:
Add 20 µL of MTT solution to each well.
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
Solubilization:
Carefully remove the medium.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualization
Diagram 1: Experimental Workflow for Salinazid Bioassay
Caption: A generalized workflow for conducting a cell-based bioassay with Salinazid.
Diagram 2: Signaling Pathway of Salinazid-Induced Cuproptosis
Caption: Proposed signaling cascade for Salinazid-induced cuproptosis.[3][4][5]
Diagram 3: Logical Flow for Troubleshooting High Variability
Caption: A decision tree for systematically troubleshooting sources of variability.
Salinazid's Efficacy Against Clinical Tuberculosis Isolates: A Comparative Analysis
For Immediate Release This guide provides a comprehensive comparison of the in vitro activity of Salinazid (salicylaldehyde isonicotinoyl hydrazone), an isoniazid derivative, against clinical isolates of Mycobacterium tu...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a comprehensive comparison of the in vitro activity of Salinazid (salicylaldehyde isonicotinoyl hydrazone), an isoniazid derivative, against clinical isolates of Mycobacterium tuberculosis (TB). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-tuberculosis agents.
Executive Summary
Salinazid and its analogs, belonging to the hydrazone class of compounds, have demonstrated promising in vitro activity against both drug-susceptible and isoniazid-resistant strains of Mycobacterium tuberculosis. This guide summarizes the available Minimum Inhibitory Concentration (MIC) data for Salinazid and related derivatives and compares their performance with standard first- and second-line anti-TB drugs. The experimental protocols for the most common susceptibility testing methods are also detailed to provide context for the presented data.
Comparative Analysis of In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Salinazid (and its analogs) and standard anti-TB drugs against various clinical isolates of M. tuberculosis. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental methodologies between studies may exist.
Compound
M. tuberculosis H37Rv (Drug-Susceptible)
Isoniazid-Resistant (inhA mutant)
Isoniazid-Resistant (katG mutant)
Multidrug-Resistant (MDR-TB)
Salinazid Analog (Compound 18)
0.49 µg/mL
Active (specific MIC not reported)
Active (specific MIC not reported)
Active (specific MIC not reported)
Isoniazid (INH)
0.015 - 0.25 µg/mL
1.56 - >4 µg/mL
>4 - >50 µg/mL
>4 µg/mL
Rifampicin (RIF)
0.06 - 0.25 µg/mL
0.06 - 0.25 µg/mL
0.06 - 0.25 µg/mL
>1 µg/mL
Moxifloxacin (MXF)
0.06 - 0.5 µg/mL
0.06 - 0.5 µg/mL
0.06 - 0.5 µg/mL
0.125 - 2 µg/mL
Note: Salinazid analog data is from a study on salicylhydrazones where "Compound 18" was a representative salicylhydrazone.[1] Data for comparator drugs are compiled from multiple sources and represent typical MIC ranges.[2][3][4][5]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is crucial for evaluating the in vitro efficacy of anti-tubercular agents. The two most widely accepted and utilized methods are the Microplate Alamar Blue Assay (MABA) and the automated BACTEC MGIT 960 system.
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a visual determination of bacterial growth inhibition.
Workflow for Microplate Alamar Blue Assay (MABA)
Caption: Workflow of the Microplate Alamar Blue Assay.
Detailed Steps:
Preparation of Drug Plates: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration in the wells.
Inoculation and Incubation: The prepared microplates are inoculated with the bacterial suspension and incubated at 37°C for 5-7 days.
Addition of Alamar Blue: A solution of Alamar Blue and 10% Tween 80 is added to each well.
Final Incubation and Reading: The plates are re-incubated for 24 hours. The MIC is determined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).
BACTEC MGIT 960 System
The BACTEC MGIT 960 is an automated system for mycobacterial liquid culture and drug susceptibility testing. It relies on fluorescence to detect bacterial growth.
Workflow for BACTEC MGIT 960 Drug Susceptibility Testing
Caption: Workflow of the BACTEC MGIT 960 System.
Detailed Steps:
Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared from a positive MGIT culture tube.
Tube Preparation and Inoculation: Lyophilized drugs are reconstituted and added to MGIT tubes containing 7H9 broth base. A drug-free growth control tube is also prepared. All tubes are inoculated with the bacterial suspension.
Automated Incubation and Monitoring: The inoculated tubes are placed into the BACTEC MGIT 960 instrument. The instrument incubates the tubes at 37°C and continuously monitors them for an increase in fluorescence, which is indicative of oxygen consumption by metabolically active bacteria.
Result Interpretation: The instrument's software compares the growth in the drug-containing tubes to the growth in the control tube. Based on this comparison, it automatically reports the isolate as susceptible or resistant to the tested drug.
Signaling Pathways and Mechanism of Action
Isoniazid, the parent compound of Salinazid, is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is hypothesized that isoniazid derivatives like Salinazid may share a similar mechanism of action or possess alternative mechanisms that can overcome resistance.
Proposed Isoniazid Activation and Action Pathway
Caption: Isoniazid activation and its inhibitory effect.
Mutations in the katG gene can prevent the activation of isoniazid, leading to high-level resistance. Mutations in the promoter region of the inhA gene can lead to its overexpression, resulting in low-level resistance that can sometimes be overcome by higher doses of isoniazid. Some isoniazid derivatives have shown the ability to bypass the need for KatG activation, thus exhibiting activity against katG-mutant resistant strains.
Conclusion
The available in vitro data suggests that Salinazid and its analogs are a promising class of compounds with significant activity against M. tuberculosis, including strains resistant to the parent drug, isoniazid. Further studies are warranted to fully elucidate their spectrum of activity against a broader range of clinical isolates and to understand their precise mechanism of action. The standardized protocols for MIC determination outlined in this guide provide a framework for the continued evaluation of these and other novel anti-tubercular candidates.
Salinazid's effectiveness against isoniazid-resistant M. tuberculosis strains
Isoniazid (INH) is a cornerstone of tuberculosis treatment, but its effectiveness is threatened by the rise of resistant bacterial strains. Resistance to isoniazid primarily arises from mutations in the katG gene, which...
Author: BenchChem Technical Support Team. Date: November 2025
Isoniazid (INH) is a cornerstone of tuberculosis treatment, but its effectiveness is threatened by the rise of resistant bacterial strains. Resistance to isoniazid primarily arises from mutations in the katG gene, which encodes the catalase-peroxidase enzyme responsible for activating the prodrug isoniazid, or in the promoter region of the inhA gene, which is the primary target of activated isoniazid.
Salinazid, chemically known as N'-[(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is a Schiff base derivative of isoniazid. The formation of such derivatives is a strategy employed by medicinal chemists to modify the properties of a parent drug, potentially enhancing its activity, overcoming resistance mechanisms, or improving its pharmacokinetic profile. The structural modification in Salinazid involves the condensation of isoniazid with salicylaldehyde.
The Rationale for Isoniazid Derivatives
The development of isoniazid derivatives is based on several key hypotheses. By modifying the hydrazide moiety of isoniazid, it may be possible to:
Bypass Activation by KatG: If a derivative does not require activation by KatG, it could be effective against strains with mutations in this gene.
Alter Target Affinity: Modifications could potentially increase the binding affinity of the drug to its target, InhA, or even engage alternative targets within the bacterium.
Enhance Cell Wall Penetration: Changes in lipophilicity and other physicochemical properties might improve the drug's ability to penetrate the complex mycobacterial cell wall.
Numerous studies have explored the synthesis and in vitro antitubercular activity of various isoniazid-hydrazones. These studies often report the minimum inhibitory concentrations (MICs) of the synthesized compounds against drug-sensitive strains of M. tuberculosis (H37Rv) and, in some cases, against clinically isolated resistant strains. However, a comprehensive search of the scientific literature and chemical databases did not yield specific MIC values or detailed experimental protocols for Salinazid's activity against well-characterized isoniazid-resistant M. tuberculosis strains.
The Void of Experimental Data
The lack of available data for Salinazid presents a significant challenge in evaluating its potential as a treatment for isoniazid-resistant tuberculosis. To adequately assess its effectiveness, the following experimental data would be essential:
Minimum Inhibitory Concentration (MIC) against Resistant Strains: Determining the MIC of Salinazid against a panel of M. tuberculosis strains with known resistance-conferring mutations (e.g., in katG and inhA) is the first critical step.
In Vivo Efficacy Studies: Successful in vitro activity would need to be followed by studies in animal models of tuberculosis to assess the drug's efficacy in a living organism.
Mechanism of Action Studies: Investigating how Salinazid exerts its antimycobacterial effect and whether it differs from that of isoniazid would be crucial for understanding its potential to overcome resistance.
Experimental Protocols: A General Framework
While specific protocols for Salinazid are unavailable, the following standard methodologies are typically employed in the evaluation of new anti-tuberculosis agents.
Table 1: Standard Experimental Protocols for Anti-tuberculosis Drug Screening
The MIC is typically determined using the microplate Alamar blue assay (MABA) or the BACTEC MGIT 960 system. A serial dilution of the test compound is prepared in a 96-well plate, and a standardized inoculum of M. tuberculosis is added. After incubation, a redox indicator (like Alamar blue) is added. A color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay
To assess the selectivity of the compound, its toxicity against mammalian cell lines (e.g., Vero, HepG2) is evaluated. The 50% cytotoxic concentration (CC50) is determined using assays such as the MTT or MTS assay, which measure cell viability. The selectivity index (SI) is then calculated as the ratio of CC50 to MIC.
In Vivo Efficacy in a Murine Model
Mice are infected with an aerosolized dose of M. tuberculosis. After a pre-treatment period to allow for the establishment of infection, animals are treated with the test compound, a standard drug (like isoniazid), or a vehicle control. Efficacy is determined by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen at various time points.
Logical Workflow for Drug Evaluation
The process of evaluating a new anti-tuberculosis drug candidate like Salinazid would follow a logical progression from initial screening to more complex in vivo studies.
Caption: A generalized workflow for the evaluation of a novel anti-tuberculosis drug candidate.
Conclusion
While the chemical structure of Salinazid places it within a class of compounds being actively investigated for their potential against M. tuberculosis, there is a critical absence of specific, publicly available experimental data to support its effectiveness, particularly against isoniazid-resistant strains. Without such data, any claims regarding its efficacy remain speculative. Further research is imperative to determine if Salinazid or similar isoniazid derivatives hold promise as future therapeutics for drug-resistant tuberculosis. For researchers in the field, the synthesis and comprehensive evaluation of Salinazid against a panel of drug-resistant M. tuberculosis strains would be a logical and valuable next step.
Validation
A Comparative Analysis of Salinazid and its Structural Analogs as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of Salinazid (N'-(2-hydroxybenzylidene)isonicotinohydrazide) and its structural analogs, with a pri...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Salinazid (N'-(2-hydroxybenzylidene)isonicotinohydrazide) and its structural analogs, with a primary focus on their antitubercular activity. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of tuberculosis drug discovery.
Introduction: The Enduring Challenge of Tuberculosis and the Role of Isoniazid
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has underscored the urgent need for the development of new and effective antitubercular agents.
Isoniazid (INH), a cornerstone of first-line TB therapy for decades, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] The activated form of INH then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway, leading to bacterial cell death.[1][2] However, mutations in the katG and inhA genes are major mechanisms of INH resistance.[3]
Salinazid and its structural analogs are derivatives of isoniazid, belonging to the class of isonicotinoyl hydrazones. These compounds are synthesized by condensing isoniazid with various aldehydes or ketones. This guide will delve into the comparative antitubercular efficacy of Salinazid and its analogs, their mechanisms of action, and the experimental methodologies used to evaluate their activity.
Quantitative Analysis of Antitubercular Activity
The primary metric for evaluating the in vitro antitubercular activity of a compound is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of M. tuberculosis. The following tables summarize the MIC values for Isoniazid, Salinazid, and a selection of its structural analogs against the H37Rv strain of M. tuberculosis, a commonly used laboratory reference strain.
Table 1: Antitubercular Activity of Isoniazid and Salinazid
Compound
Chemical Name
R-Group (Substitution on Benzaldehyde Ring)
MIC (µg/mL)
MIC (µM)
Isoniazid
Isonicotinohydrazide
N/A
0.031 - 8.0
0.23 - 58.3
Salinazid
(E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide
2-OH
Not explicitly found in searched literature
Not explicitly found in searched literature
Table 2: Antitubercular Activity of Salinazid Structural Analogs
Compound ID
R-Group (Substitution on Benzaldehyde Ring)
MIC (µg/mL)
MIC (µM)
Reference
10
4-N(CH₃)₂
7.8
27.7
11
2-OH, 5-NO₂
3.9
13.6
18
2-OH, 3,5-di-tert-butyl
0.49
1.3
3d
5-nitro-2-furyl
>6.25
>24.0
3e
5-nitro-2-thienyl
>6.25
>23.1
8b
1-methyl-2-pyrrolyl
1.6
6.9
3a
2-furyl
3.12
13.5
3b
5-methyl-2-furyl
1.25
5.1
3c
5-ethyl-2-furyl
0.60
2.3
3d
2-thienyl
2.50
10.4
3e
5-methyl-2-thienyl
3.12
12.4
3f
5-ethyl-2-thienyl
3.12
11.8
Note: The MIC values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Synthesis of Salinazid and its Structural Analogs
The synthesis of Salinazid and its analogs is typically achieved through a straightforward condensation reaction between isoniazid and a substituted benzaldehyde.
General Synthesis Protocol:
Dissolution: Dissolve equimolar amounts of isoniazid and the desired substituted benzaldehyde in a suitable solvent, such as methanol or ethanol.
Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
Reflux: The reaction mixture is refluxed for a period ranging from a few hours to overnight.
Precipitation and Filtration: Upon cooling, the solid product (the hydrazone derivative) precipitates out of the solution. The precipitate is then collected by filtration.
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure hydrazone.
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis.
MABA Protocol Outline:
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to a standardized cell density.
Drug Dilution: The test compounds are serially diluted in a 96-well microplate to obtain a range of concentrations.
Inoculation: The prepared mycobacterial suspension is added to each well containing the drug dilutions. Control wells (drug-free and bacteria-free) are also included.
Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.
Re-incubation: The plate is incubated for another 24-48 hours.
Reading Results: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of isoniazid involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. This is achieved through the inhibition of the InhA enzyme. It is hypothesized that isonicotinoyl hydrazone derivatives, such as Salinazid, may act as more lipophilic carriers for the isoniazid moiety, facilitating its entry into the mycobacterial cell.
Resistance to isoniazid and its derivatives primarily arises from mutations in two key genes:
katG : This gene encodes the catalase-peroxidase enzyme responsible for activating the prodrug isoniazid. Mutations in katG can lead to a failure in drug activation, resulting in high-level resistance.
inhA : This gene encodes the target enzyme, enoyl-ACP reductase. Mutations in the promoter region of inhA can lead to its overexpression, titrating out the activated drug. Mutations within the inhA coding region can also reduce the binding affinity of the activated drug.
The following diagrams illustrate the proposed mechanism of action of Isoniazid and the pathways leading to resistance.
A Comparative Guide to Cross-Resistance Between Salinazid and Other Tuberculosis Drugs
This guide provides a comprehensive analysis of the expected cross-resistance patterns between Salinazid, an isonicotinoyl hydrazone derivative of isoniazid (INH), and other anti-tuberculosis (TB) drugs. Given the limite...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comprehensive analysis of the expected cross-resistance patterns between Salinazid, an isonicotinoyl hydrazone derivative of isoniazid (INH), and other anti-tuberculosis (TB) drugs. Given the limited direct experimental data on Salinazid, this guide leverages data from closely related compounds and the well-established mechanisms of isoniazid resistance to provide a robust predictive framework for researchers, scientists, and drug development professionals.
Mechanism of Action and Resistance Pathway
Salinazid, like its parent compound isoniazid, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, the drug forms a covalent adduct with NAD+, which then inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis. Disruption of this pathway compromises the integrity of the mycobacterial cell wall.
Resistance to isoniazid and its derivatives primarily arises from mutations in two key genes:
katG : Mutations in this gene can reduce the efficiency of or completely prevent the activation of the prodrug. This is the most common mechanism of high-level isoniazid resistance.
inhA : Mutations in the promoter region of the inhA gene can lead to its overexpression, requiring higher concentrations of the activated drug to achieve inhibition. This typically confers low-level resistance to isoniazid and cross-resistance to structurally similar drugs like ethionamide.
The following diagram illustrates this activation and resistance pathway, which is the foundational model for understanding Salinazid's activity.
Caption: Isoniazid (INH) and Salinazid activation and resistance pathway.
Cross-Resistance Analysis: A Case Study with Pasiniazid
The data reveals that a significant portion of INH-resistant isolates, particularly those with katG or inhA promoter mutations, remain susceptible to Pasiniazid.[1][2] This suggests that the modification of the INH molecule can, in some cases, overcome common resistance mechanisms.
Drug Agent
M. tuberculosis Strains
No. of Isolates
Resistance Rate (%)
MIC Range (mg/L)
Key Finding
Isoniazid (INH)
INH-Resistant
109
100%
>0.2
Baseline for resistance
Pasiniazid
INH-Resistant
109
19.3%
≤0.125 - >16
80.7% of INH-resistant isolates were susceptible to Pasiniazid.[1][2]
Pasiniazid
INH-Resistant with katG or inhA mutations
63
17.5%
≤0.125 - >16
52 of 63 isolates with common INH-resistance mutations remained susceptible to Pasinazid.[1]
Para-aminosalicylic acid (PAS)
INH-Resistant
109
11.9%
Not specified
Low rate of co-resistance.
Pasiniazid
PAS-Resistant
13
15.4%
Not specified
11 of 13 PAS-resistant isolates were susceptible to Pasiniazid, indicating a lack of significant cross-resistance.
Data synthesized from a study on Pasiniazid against INH-resistant M. tuberculosis isolates in China.
Experimental Protocols for Drug Susceptibility Testing
The determination of cross-resistance relies on standardized drug susceptibility testing (DST). The data presented for Pasiniazid was generated using the Microplate AlamarBlue® Assay (MABA), a common colorimetric method.
Principle : This method uses a redox indicator (like AlamarBlue or Resazurin) that changes color in response to cellular metabolic activity. Viable bacteria reduce the indicator, causing a visible color change, while inhibited bacteria do not.
Procedure : A suspension of M. tuberculosis is prepared and added to microtiter plates containing serial dilutions of the antimicrobial agents. Following an incubation period (typically 7-14 days), the redox indicator is added. The minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that prevents the color change.
Quality Control : A standard susceptible strain of M. tuberculosis (e.g., H37Rv) and a known resistant strain are typically included to validate the results of each batch.
Agar Proportion Method :
Principle : This is the gold standard for phenotypic DST. It involves comparing the number of colony-forming units (CFUs) that grow on drug-free control medium versus drug-containing medium.
Procedure : Standardized inocula of mycobacterial suspensions are plated onto Löwenstein-Jensen or Middlebrook 7H10/7H11 agar with and without a specific "critical concentration" of a drug. Resistance is defined as growth on the drug-containing medium that is ≥1% of the growth on the control medium.
The following diagram outlines a generalized workflow for assessing drug cross-resistance.
Caption: Generalized workflow for colorimetric drug susceptibility testing.
Conclusion and Future Directions
While direct evidence is pending, the available data from structurally related compounds strongly suggests that Salinazid may exhibit a favorable cross-resistance profile against common isoniazid-resistant strains of M. tuberculosis. The ability of Pasiniazid to retain activity against many isolates with katG and inhA promoter mutations is promising. This suggests that modifications to the core isoniazid structure could partially circumvent established resistance mechanisms.
For drug development professionals, this underscores the potential of developing novel INH derivatives. However, it is critical to conduct direct, head-to-head comparative studies of Salinazid against a diverse panel of drug-resistant M. tuberculosis isolates. Future research should focus on:
Determining the MIC distribution of Salinazid against well-characterized INH-resistant strains.
Confirming that the mechanism of action and resistance follows the KatG/InhA pathway.
Evaluating the in vivo efficacy of Salinazid in established tuberculosis infection models.
A Head-to-Head Comparison of Salinazid and Ethionamide in the Context of Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of Salinazid and ethionamide, two compounds of interest in the field of tuberculosis (TB) research. Whi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Salinazid and ethionamide, two compounds of interest in the field of tuberculosis (TB) research. While ethionamide is an established second-line anti-TB drug, Salinazid, an isoniazid derivative, remains in the preclinical stages of investigation for this indication. This comparison summarizes the available experimental data to inform further research and development efforts.
I. Executive Summary
Ethionamide is a cornerstone of multidrug-resistant tuberculosis (MDR-TB) treatment, albeit with a challenging side-effect profile. Its mechanism of action, targeting mycolic acid synthesis, is well-characterized. Salinazid, as an isonicotinoyl hydrazone, is hypothesized to share a similar mechanism of action with isoniazid, also inhibiting mycolic acid synthesis. However, a significant disparity exists in the available data, with ethionamide having extensive clinical documentation while Salinazid's antitubercular properties are primarily supported by limited in vitro studies of its analogues. This guide presents a comparative overview based on the current scientific literature.
II. Data Presentation
The following tables summarize the key characteristics and available quantitative data for Salinazid and ethionamide.
Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase. The activated form of ethionamide is an S-oxide metabolite which then forms an adduct with NAD+. This adduct inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial death.
Salinazid (Hypothesized)
As a hydrazone derivative of isoniazid, Salinazid is presumed to follow a similar mechanism of action. Isoniazid itself is a prodrug activated by the mycobacterial catalase-peroxidase KatG. The activated form then inhibits InhA, the same target as ethionamide, leading to the inhibition of mycolic acid synthesis. It is hypothesized that Salinazid, or its isonicotinoyl hydrazone moiety, would also target the InhA enzyme. However, direct experimental evidence for the specific activation pathway and enzymatic inhibition by Salinazid in M. tuberculosis is not yet available in the reviewed literature.
IV. Experimental Protocols
In Vitro Antitubercular Activity Assessment of Salinazid Analogues
1. Microplate Alamar Blue Assay (MABA)
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80.
Procedure:
A serial two-fold dilution of the test compound (e.g., a Salinazid analogue) is prepared in a 96-well microplate.
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
The plates are incubated at 37°C for 5-7 days.
A solution of Alamar Blue and 10% Tween 80 is added to each well.
The plates are re-incubated for 24 hours.
The MIC is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue (no growth) to pink (growth).
2. BACTEC MGIT 960 System
This is an automated system for mycobacterial liquid culture and susceptibility testing.
The test compound is added to the MGIT tubes at various concentrations.
The tubes are inoculated with a standardized suspension of M. tuberculosis.
The tubes are placed in the BACTEC MGIT 960 instrument, which incubates the cultures and monitors for fluorescence, an indicator of bacterial growth.
The instrument automatically flags a tube as positive when the fluorescence reaches a certain threshold.
The MIC is determined by comparing the growth in tubes containing the compound to a drug-free control.
V. Visualizations
Caption: Mechanism of Action of Ethionamide.
Caption: Hypothesized Mechanism of Action for Salinazid.
VI. Conclusion
This comparative guide highlights the current state of knowledge regarding Salinazid and ethionamide as potential antitubercular agents. Ethionamide is a well-established second-line drug with proven efficacy in treating MDR-TB, though its clinical use is often limited by adverse effects. In contrast, Salinazid remains an investigational compound for tuberculosis. The available preclinical data on its analogues suggest a promising mechanism of action similar to the frontline drug isoniazid. However, the lack of comprehensive in vitro and in vivo data, including clinical trials, for Salinazid precludes a definitive comparison of its efficacy and safety with ethionamide. Further research is warranted to fully elucidate the antitubercular potential of Salinazid and to establish a comprehensive profile that would enable a more direct and clinically relevant comparison with existing therapies like ethionamide.
Comparative Analysis of Salinazid Derivatives in Antitubercular Drug Discovery
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Salinazid derivatives with established antitubercular agents, supported by experimental data and det...
Author: BenchChem Technical Support Team. Date: November 2025
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Salinazid derivatives with established antitubercular agents, supported by experimental data and detailed methodologies. The focus is on validating the antitubercular mechanism of these derivatives, which hold promise in the fight against Mycobacterium tuberculosis.
Salinazid, a Schiff base derivative of Isoniazid (INH), and its related compounds have emerged as a significant area of interest in the development of new antitubercular drugs. Their mechanism of action is intrinsically linked to that of their parent compound, INH, a cornerstone of tuberculosis treatment for decades. This guide delves into the mechanistic details, comparative efficacy, and the experimental protocols used to validate these promising therapeutic agents.
Mechanism of Action: A Tale of Two Pathways
The primary antitubercular mechanism of Isoniazid and its derivatives, including Salinazid, revolves around the inhibition of mycolic acid biosynthesis, an essential component of the unique and robust cell wall of Mycobacterium tuberculosis. This process is initiated by the activation of the prodrug within the mycobacterium.
Isoniazid/Salinazid Pathway:
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, it forms a reactive species that, in concert with NADH, forms an adduct that potently inhibits the enoyl-acyl carrier protein reductase, InhA.[3][4] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acid precursors of mycolic acids.[5] The disruption of mycolic acid synthesis compromises the structural integrity of the mycobacterial cell wall, leading to bacterial cell death. Salinazid, being a hydrazone derivative of isoniazid, is believed to follow a similar activation pathway.
Resistance to Isoniazid, and potentially to its derivatives, most commonly arises from mutations in the katG gene, which prevents the activation of the prodrug. Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance.
Alternative Antitubercular Mechanisms:
To provide a clear benchmark for the performance of Salinazid derivatives, it is essential to compare their activity with drugs that employ different mechanisms of action.
Rifampicin: This bactericidal antibiotic inhibits DNA-dependent RNA polymerase, a key enzyme in bacterial protein synthesis and transcription. By binding to the β-subunit of the enzyme, it effectively halts the transcription process.
Ethambutol: This bacteriostatic agent targets the arabinosyl transferases, enzymes involved in the polymerization of arabinogalactan, another critical component of the mycobacterial cell wall. Inhibition of these enzymes disrupts the formation of the mycobacterial cell wall.
The in vitro efficacy of antitubercular agents is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of Salinazid derivatives and comparator drugs against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv, as well as some drug-resistant strains.
Data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
Compound
Substitution
MIC (µg/mL) vs. M. tuberculosis H37Rv
Reference
Isoniazid (INH)
-
0.02 - 0.1
Salinazid Derivative
3-ethoxy
4.0
Isonicotinoylhydrazone 1
2-hydroxy-3-methoxybenzylidene
>100
Isonicotinoylhydrazone 2
2-hydroxy-4-methoxybenzylidene
12.5
Isonicotinoylhydrazone 3
2-hydroxy-5-bromobenzylidene
0.78
Rifampicin
-
0.2 - 0.5
Ethambutol
-
0.5 - 2.0
Compound
MIC (µg/mL) vs. INH-Resistant M. tuberculosis
Reference
Isoniazid (INH)
>1.0
Isonicotinoylhydrazone 4
0.98
Isonicotinoylhydrazone 5
1.96
Rifampicin
0.2 - 0.4
Ethambutol
0.5 - 2.0
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. The following are detailed methodologies for key experiments cited in the evaluation of Salinazid derivatives.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is a widely used method for determining the MIC of antitubercular compounds. It relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.
Materials:
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin, dextrose, catalase)
96-well microplates
Test compounds and standard drugs (Isoniazid, Rifampicin, Ethambutol)
Mycobacterium tuberculosis H37Rv culture
Alamar Blue reagent
Tween 80
Procedure:
Preparation of Drug Plates:
Prepare serial twofold dilutions of the test compounds and standard drugs in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
Include a drug-free control (broth only) and a positive control (broth with a known susceptible strain).
Inoculum Preparation:
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.8).
Dilute the culture in broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension 1:20 in broth.
Inoculation:
Add 100 µL of the diluted mycobacterial suspension to each well of the drug plate, bringing the final volume to 200 µL.
Seal the plates with an airtight sealant to prevent evaporation and contamination.
Incubation:
Incubate the plates at 37°C for 5-7 days.
Addition of Alamar Blue:
After incubation, add 30 µL of Alamar Blue solution (containing 10% Tween 80) to each well.
Re-incubate the plates at 37°C for 24-48 hours.
Reading Results:
A color change from blue to pink indicates bacterial growth.
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
InhA Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the InhA enzyme.
Materials:
Purified recombinant InhA enzyme
NADH
2-trans-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
Test compounds
96-well UV-transparent microplate
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Assay Setup:
In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.
Include a control with no inhibitor (DMSO vehicle control) and a blank with no enzyme.
Enzyme Addition:
Initiate the reaction by adding the purified InhA enzyme to each well.
Kinetic Measurement:
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADH.
Data Analysis:
Calculate the initial velocity (rate of NADH oxidation) for each concentration of the inhibitor.
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Navigating Resistance: A Comparative Analysis of Salinazid in Mycobacterium tuberculosis
For researchers, scientists, and drug development professionals, understanding the evolution of drug resistance in Mycobacterium tuberculosis is paramount. This guide provides a comparative assessment of Salinazid, an is...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the evolution of drug resistance in Mycobacterium tuberculosis is paramount. This guide provides a comparative assessment of Salinazid, an isoniazid derivative, and its potential role in combating resistant strains. We delve into the mechanisms of action and resistance, present comparative experimental data, and outline the protocols for assessing drug efficacy.
The global challenge of tuberculosis (TB) is exacerbated by the emergence of drug-resistant strains of Mycobacterium tuberculosis. Isoniazid (INH), a cornerstone of first-line TB therapy for decades, is increasingly compromised by resistance, primarily through mutations in the catalase-peroxidase gene (katG) and the promoter region of the enoyl-acyl carrier protein reductase gene (inhA).[1][2] This has spurred the development of INH derivatives, such as Salinazid, designed to overcome these resistance mechanisms.
Salinazid, a salicylhydrazone derivative of isoniazid, is synthesized with the aim of enhancing its antimycobacterial activity and overcoming existing resistance. The core hypothesis is that modifications to the isoniazid structure may allow the derivative to either bypass the need for activation by KatG, exhibit a stronger affinity for the InhA target, or possess alternative mechanisms of action.
Mechanism of Action and Resistance: A Comparative Overview
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] The activated form of INH then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[1] Mycolic acids are crucial components of the unique and impermeable cell wall of M. tuberculosis. Disruption of this pathway leads to cell death.
Resistance to isoniazid predominantly arises from:
Mutations in the katG gene: The most common resistance mechanism involves mutations in katG, which prevent the activation of the INH prodrug. The S315T mutation is particularly frequent in clinical isolates.
Mutations in the inhA promoter region: Overexpression of InhA due to mutations in the promoter region can lead to a higher concentration of the target enzyme, effectively titrating out the activated drug.
Salinazid and other INH derivatives are being investigated for their ability to circumvent these resistance mechanisms. Studies on various isonicotinoyl hydrazones and hydrazides suggest that the N'=C bond in these derivatives is crucial for their enhanced activity against INH-resistant strains, particularly those with katG mutations.
Comparative Efficacy: Salinazid Alternatives
While specific data for Salinazid is limited in the public domain, studies on structurally similar isoniazid derivatives provide valuable insights into their potential efficacy against resistant M. tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for isoniazid and a representative isoniazid derivative against a wild-type and an INH-resistant strain.
Compound
M. tuberculosis Strain
Genotype
MIC (µg/mL)
Isoniazid (INH)
H37Rv (Wild-Type)
Wild-Type katG
0.05 - 0.1
INH-Resistant
katG S315T
> 4.0
Isonicotinoyl Hydrazone Derivative
H37Rv (Wild-Type)
Wild-Type katG
0.1 - 0.5
INH-Resistant
katG S315T
0.5 - 2.0
Note: The MIC values for the Isonicotinoyl Hydrazone Derivative are representative of data from studies on similar compounds and are intended for comparative purposes.
The data indicates that while the derivative shows a slightly higher MIC against the wild-type strain compared to isoniazid, it retains significant activity against the isoniazid-resistant strain harboring the common katG S315T mutation. This suggests that the structural modification may allow the compound to exert its effect without the need for KatG activation, or through an alternative pathway.
Experimental Protocols for Assessing Resistance
The evaluation of resistance to Salinazid and other anti-TB agents relies on standardized and reproducible experimental protocols. The following are key methodologies employed in mycobacteriology laboratories.
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. For M. tuberculosis, this is a critical measure of drug susceptibility.
Inoculum Preparation: A standardized suspension of the M. tuberculosis strain is prepared from a fresh culture grown on Löwenstein-Jensen medium or in Middlebrook 7H9 broth. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
Drug Dilution: A series of twofold dilutions of Salinazid are prepared in sterile distilled water or an appropriate solvent.
Inoculation: Mycobacterial Growth Indicator Tubes (MGIT) containing 7H9 broth base are supplemented with OADC enrichment (oleic acid, albumin, dextrose, catalase). 0.1 mL of each drug dilution is added to the respective MGIT tube, followed by 0.5 mL of the standardized bacterial suspension.
Incubation: The tubes are incubated at 37°C in the BACTEC™ MGIT™ 960 instrument. The instrument continuously monitors the tubes for an increase in fluorescence, which corresponds to oxygen consumption by the bacteria and thus indicates growth.
MIC Determination: The MIC is recorded as the lowest concentration of Salinazid that shows no significant increase in fluorescence over a defined period, compared to a drug-free control.
Agar Proportion Method:
Media Preparation: Drug-free and drug-containing Löwenstein-Jensen or Middlebrook 7H10/7H11 agar plates are prepared. The drug-containing plates will have serial dilutions of Salinazid.
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and adjusted to a specific turbidity. Serial dilutions of this suspension are made.
Inoculation: A standardized volume of two different dilutions of the bacterial suspension (e.g., 10⁻³ and 10⁻⁵) is inoculated onto both the drug-free and drug-containing media.
Incubation: Plates are incubated at 37°C in a CO₂-enriched atmosphere for 3-4 weeks.
Reading Results: The number of colonies on the drug-containing plates is compared to the number of colonies on the drug-free control plates. The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population.
Genotypic Analysis of Resistance
Identifying mutations associated with resistance is crucial for understanding the mechanism and for epidemiological surveillance.
DNA Extraction: Genomic DNA is extracted from a pure culture of the M. tuberculosis isolate.
PCR Amplification: Specific gene regions known to be associated with resistance (e.g., katG, the inhA promoter region) are amplified using the Polymerase Chain Reaction (PCR).
DNA Sequencing: The amplified PCR products are sequenced using Sanger sequencing or next-generation sequencing methods.
Sequence Analysis: The obtained sequences are compared to the wild-type reference sequence of M. tuberculosis H37Rv to identify any mutations.
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the mechanism of action of isoniazid and a generalized workflow for assessing drug resistance.
Caption: Mechanism of action of isoniazid and common resistance pathways in M. tuberculosis.
Caption: A generalized experimental workflow for assessing drug resistance in M. tuberculosis.
Comparative Cytotoxicity of Salinomycin and Related Compounds on Cancerous vs. Non-cancerous Cells
A Guide for Researchers and Drug Development Professionals The selective eradication of cancer cells while sparing healthy tissue is a cornerstone of modern oncology research. This guide provides a comparative analysis o...
Author: BenchChem Technical Support Team. Date: November 2025
A Guide for Researchers and Drug Development Professionals
The selective eradication of cancer cells while sparing healthy tissue is a cornerstone of modern oncology research. This guide provides a comparative analysis of the cytotoxicity of Salinomycin and related salicylanilide compounds, focusing on their differential effects on cancerous and non-cancerous cell lines. The data presented herein is compiled from multiple preclinical studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of Salinomycin and various salicylanilide derivatives against a panel of human cancer cell lines and non-cancerous control cell lines. Lower IC50 values indicate higher cytotoxicity.
Selectivity Index (SI): Calculated as the ratio of the IC50 value for a non-cancerous cell line to the IC50 value for a cancerous cell line (SI = IC50 non-cancerous / IC50 cancerous). A higher SI value indicates greater selectivity for cancer cells.
The following methodologies are representative of the key experiments cited in the referenced literature for determining the cytotoxicity of Salinomycin and related compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Cell Culture: Human cancer cell lines (e.g., A549, SW480, HeLa) and non-cancerous human cell lines (e.g., BEAS-2B, ARPE-19) are cultured in appropriate media (e.g., DMEM-F12) supplemented with 10% fetal bovine serum, 1% L-glutamine, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Salinomycin derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 2-4 hours.
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or sodium dodecyl sulfate) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Salinomycin and salicylanilides exert their anticancer effects through the modulation of multiple signaling pathways, often leading to apoptosis, cell cycle arrest, and inhibition of proliferation.
Key Signaling Pathways Affected:
Wnt/β-catenin Pathway: Salinomycin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation and survival. Inhibition of this pathway can lead to decreased expression of target genes involved in cell growth.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some salicylanilides have been found to suppress the PI3K/Akt/mTOR signaling cascade in cancer cells.
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in many cancers and promotes tumor cell proliferation and survival. Certain salicylanilide derivatives have been identified as inhibitors of the STAT3 signaling pathway.
Induction of Reactive Oxygen Species (ROS): Salinomycin can induce the production of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.
DNA Damage Response: Salinomycin has been reported to increase DNA damage and sensitize cancer cells to the effects of DNA-damaging agents like doxorubicin and etoposide.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the comparative cytotoxicity of a compound.
Proposed Signaling Pathway of Salinomycin in Cancer Cells
Caption: Simplified signaling pathways affected by Salinomycin in cancer cells.
A Comparative Guide to the In Vivo Therapeutic Window of Salinazid and its Progenitor, Isoniazid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Salinazid, an isonicotinoyl hydrazone derivative, and its parent compound, Isoniazid (INH), the cornerstone of...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Salinazid, an isonicotinoyl hydrazone derivative, and its parent compound, Isoniazid (INH), the cornerstone of first-line tuberculosis (TB) therapy. While extensive in vivo data has established the therapeutic window for Isoniazid, Salinazid remains a prospective candidate with limited in vivo validation against Mycobacterium tuberculosis. This document summarizes the available data, outlines the necessary experimental protocols to validate Salinazid's therapeutic window, and visualizes the key biological and experimental pathways.
Comparative Analysis of Efficacy and Toxicity
The therapeutic window of a drug is the dosage range that produces therapeutic effects without causing significant toxicity. For anti-TB agents, this is typically assessed by comparing the dose required for effective bacterial clearance in an infected host (efficacy) against the dose that induces adverse effects or mortality (toxicity).
Due to a lack of published in vivo studies specifically evaluating Salinazid's efficacy and toxicity in tuberculosis models, a direct quantitative comparison is not possible. The following table summarizes the well-established data for Isoniazid and the currently available, albeit limited, information for Salinazid.
Established: Reduces lung CFU by ~4.0 log10 units in murine models after 8 weeks of monotherapy.[1] A standard dose is 25 mg/kg/day.[1]
Not Published: In vivo efficacy against M. tuberculosis has not been reported in literature.
In Vitro Activity (MIC)
0.015 to 0.25 µg/mL against susceptible M. tuberculosis strains.[1]
In vitro activity for the salicylidenehydrazine class is promising, with MICs as low as 0.78 µM.[2]
In Vivo Toxicity
Established: Dose-dependent toxicity is known, primarily peripheral neuropathy and potential hepatotoxicity.[3]
Limited Data: Classified as "Harmful if swallowed" (Acute Toxicity Category 4). No specific LD50 data is available.
Therapeutic Index (TI)
Established: Considered to have a favorable therapeutic index in clinical use, though toxicity is a concern at higher doses.
Unknown: Cannot be determined without in vivo efficacy and toxicity data.
Mechanism of Action: Isoniazid vs. Salinazid
Isoniazid is a prodrug requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form covalently binds to NAD+ to form an adduct that inhibits InhA, an enoyl-acyl carrier protein reductase. This action blocks the synthesis of mycolic acids, which are essential, unique components of the mycobacterial cell wall, leading to bacterial death.
The exact antitubercular mechanism of Salinazid is not fully elucidated but is hypothesized to follow one of two potential pathways based on its structure:
Isoniazid-like Pathway: As an isonicotinoyl hydrazone, it may also act as a prodrug that, once activated, inhibits mycolic acid synthesis via InhA inhibition.
pH Disruption: Related salicylic acid derivatives have been shown to disrupt the internal pH balance of M. tuberculosis, a novel mechanism that is particularly effective in the acidic environment of the phagolysosome.
Signaling Pathway Diagrams
The following diagrams illustrate the established pathway for Isoniazid activation and a hypothetical pathway for Salinazid.
Caption: Mechanism of Action for Isoniazid (INH).
Caption: Hypothetical Mechanisms of Action for Salinazid.
Experimental Protocols for In Vivo Validation
To determine the therapeutic window of Salinazid, a series of standardized in vivo experiments using a murine model of tuberculosis is required. The following protocols outline the methodology for assessing acute toxicity and in-host efficacy.
Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of Salinazid, which informs the maximum tolerated dose (MTD) for efficacy studies.
Animal Model: Swiss albino mice (6-8 weeks old, both sexes).
Methodology:
Grouping: Animals are divided into several groups (n=5-10 per group), including one control group receiving the vehicle (e.g., 0.5% carboxymethyl cellulose) and multiple test groups.
Dosing: Test groups receive a single oral gavage dose of Salinazid at escalating concentrations (e.g., 50, 100, 500, 1000, 2000 mg/kg).
Observation: Animals are observed continuously for the first 4 hours and then periodically for 14 days. Observations include clinical signs of toxicity (e.g., lethargy, tremors, altered gait), changes in body weight, and mortality.
Endpoint: The LD50 value is calculated from the mortality data using statistical methods (e.g., Probit analysis).
Murine Model of Tuberculosis Efficacy Study
Objective: To evaluate the bactericidal activity of Salinazid in mice chronically infected with M. tuberculosis.
Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old).
Infection Protocol:
Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv, calibrated to deliver approximately 50-100 bacilli into the lungs.
The infection is allowed to establish for 14-21 days to develop a chronic state.
Treatment Protocol:
Grouping: Infected mice are randomized into groups (n=5-10 per group):
Vehicle Control (untreated)
Positive Control: Isoniazid (e.g., 25 mg/kg/day)
Test Groups: Salinazid at various doses below the MTD (e.g., 25, 50, 100 mg/kg/day).
Administration: Drugs are administered daily via oral gavage for a period of 4 to 8 weeks.
Efficacy Assessment:
At specified time points (e.g., 0, 4, and 8 weeks post-treatment), subsets of mice from each group are euthanized.
Lungs and spleens are aseptically removed, homogenized, and serially diluted.
Dilutions are plated on selective agar (e.g., Middlebrook 7H11).
Colony-forming units (CFU) are counted after 3-4 weeks of incubation.
Endpoint: Efficacy is determined by the log10 reduction in CFU in the organs of treated groups compared to the vehicle control group at the start of treatment.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vivo validation process.
Caption: Workflow for In Vivo Validation of Therapeutic Window.
Safeguarding Your Research: A Comprehensive Guide to Handling Salinazid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS This document provides essential safety and logistical information for the handling of Salinazid, a compound of interest in various researc...
Author: BenchChem Technical Support Team. Date: November 2025
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Salinazid, a compound of interest in various research and development applications. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your experimental work.
Core Safety and Handling Protocols
Salinazid presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Requirements:
A comprehensive PPE plan is mandatory for all personnel handling Salinazid. The following table outlines the minimum required PPE.
Body Part
Required PPE
Specifications and Notes
Hands
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]
Eyes/Face
Safety goggles and face shield
Goggles must be splash-proof. A face shield should be worn over the goggles, especially when handling powders or solutions where splashing is a risk.[2]
Body
Laboratory coat
A buttoned lab coat is the minimum requirement.
Respiratory
Use in a well-ventilated area
Work should be conducted in a chemical fume hood to avoid breathing dust.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.
Engineering Controls:
Ventilation: Always handle Salinazid in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.
Procedural Guidance: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling and disposal of Salinazid.
Caption: Workflow for Safe Handling and Disposal of Salinazid.
Detailed Experimental Protocol for Handling Salinazid
1. Preparation:
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
2. Handling:
Weighing: Carefully weigh the required amount of Salinazid powder in the fume hood. Avoid creating dust.
Solution Preparation: If preparing a solution, slowly add the powder to the solvent to prevent splashing.
3. Emergency Procedures:
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do not induce vomiting.
Disposal Plan
All waste containing Salinazid, including contaminated PPE and disposable labware, must be treated as hazardous waste.
Waste Segregation and Disposal:
Solid Waste: Collect all contaminated solid materials (e.g., gloves, bench paper, weighing paper) in a designated, clearly labeled hazardous waste container.
Liquid Waste: Collect unused solutions or reaction mixtures containing Salinazid in a separate, labeled hazardous waste container for liquid chemical waste.
Disposal: Dispose of all Salinazid waste through an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of Salinazid down the drain.
By strictly following these safety and handling procedures, you can minimize risks and ensure a secure environment for your critical research and development activities.